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  • Product: N1,N1,2-Trimethylbenzene-1,4-diamine
  • CAS: 27746-11-8

Core Science & Biosynthesis

Foundational

N1,N1,2-Trimethylbenzene-1,4-diamine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Oxidative Coupling

Executive Summary N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically substituted asymmetric aromatic diamine. In industrial and research applications, it functions primarily as a high-performance "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically substituted asymmetric aromatic diamine. In industrial and research applications, it functions primarily as a high-performance "primary intermediate" (developer) in oxidative dye chemistry and as a versatile building block for fused heterocyclic pharmaceuticals. This technical guide explores the physicochemical dynamics of the molecule, details its self-validating synthetic pathways, and deconstructs its mechanistic role in electrophilic aromatic substitution during dye formation.

Physicochemical Profiling & Structural Dynamics

The utility of N1,N1,2-Trimethylbenzene-1,4-diamine is dictated by its unique substitution pattern. Unlike unsubstituted p-phenylenediamine (PPD), this molecule features a tertiary amine (N,N-dimethyl) at position 1 and an ortho-methyl group at position 2.

Causality in Structural Design:

  • Oxidation Potential Modulation: The N,N-dimethyl group acts as a strong electron-donating group via resonance ( +M effect), enriching the electron density of the aromatic ring. This lowers the energy barrier required to oxidize the molecule into its reactive quinonediimine state compared to PPD.

  • Regioselective Coupling: The tertiary amine cannot participate in coupling reactions because it lacks available protons. This forces the oxidative coupling to occur strictly at the primary amine (position 4) or on the ring, preventing chaotic polymerization and yielding a predictable, high-purity chromophore.

  • Steric Tuning: The ortho-methyl group sterically interacts with the N,N-dimethyl group, slightly twisting it out of perfect planarity. This steric hindrance fine-tunes the absorption spectrum ( λmax​ ) of the resulting dye, allowing formulators to achieve specific bathochromic shifts (deeper blues/purples) when reacted with targeted couplers 1.

Quantitative Chemical Properties
PropertyValueAnalytical Significance
CAS Number 27746-11-8Unique identifier for regulatory tracking.
Molecular Formula C9H14N2Determines stoichiometric calculations.
Molecular Weight 150.22 g/mol Used for molarity and yield determinations.
Melting Point 45–46 °CIndicates a low-melting solid/liquid state at room temp.
Boiling Point 253–255 °C (at 762 Torr)High stability under standard thermal processing.
Density ~1.029 g/cm³Relevant for volumetric dosing in liquid formulations.
LogP (Octanol/Water) 1.6Indicates moderate lipophilicity, aiding cellular/cuticular penetration.

Data summarized from authoritative chemical databases2.

Synthetic Methodologies & Retrosynthetic Pathways

The most robust and industrially scalable synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine relies on a two-step sequence: the electrophilic aromatic nitration of N,N-dimethyl-o-toluidine, followed by catalytic hydrogenation 3.

Synthesis A N,N-Dimethyl-o-toluidine (CAS 609-72-3) B 4-Nitro-N,N,2-trimethylaniline (CAS 32417-74-6) A->B HNO3, H2SO4 Electrophilic Nitration C N1,N1,2-Trimethylbenzene- 1,4-diamine (CAS 27746-11-8) B->C H2, Pd/C Catalytic Hydrogenation

Synthetic pathway for N1,N1,2-Trimethylbenzene-1,4-diamine via nitration and reduction.

Protocol A: Step-by-Step Synthesis via Catalytic Hydrogenation

Causality of Reagent Choice: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over classical dissolving metal reductions (e.g., Fe/HCl or SnCl2) because it eliminates heavy metal waste, prevents the formation of complex coordination byproducts, and allows for a highly pure, self-validating isolation process via simple filtration.

Step 1: Substrate Preparation & System Purging

  • In a high-pressure Parr reactor, dissolve 10.0 g of 4-nitro-N,N,2-trimethylaniline (CAS 32417-74-6) in 100 mL of anhydrous methanol.

  • Carefully introduce 0.5 g of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; ensure it is wetted with solvent before exposure to air.

  • Seal the reactor and purge the headspace with inert Nitrogen ( N2​ ) gas three times to displace all oxygen, preventing explosive H2​/O2​ mixtures.

Step 2: Catalytic Hydrogenation 4. Purge the reactor three times with Hydrogen ( H2​ ) gas. 5. Pressurize the vessel to 3–4 bar with H2​ and initiate mechanical agitation (600 rpm) at 25 °C. 6. Self-Validation Check: Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 2–4 hours). Confirm full conversion via TLC (Hexane:EtOAc 7:3), observing the disappearance of the yellow nitro starting material.

Step 3: Workup and Isolation 7. Vent the H2​ gas safely and purge the system with N2​ . 8. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL of fresh methanol. 9. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield N1,N1,2-Trimethylbenzene-1,4-diamine as a viscous liquid/low-melting solid. Store immediately under argon at 4 °C to prevent auto-oxidation.

Oxidative Dye Chemistry & Mechanistic Role

In cosmetic chemistry and advanced materials, N1,N1,2-Trimethylbenzene-1,4-diamine acts as a "developer." Developers are easily oxidizable precursors that do not produce significant color alone but form vibrant, stable dyes when reacted with a "coupler" (e.g., resorcinol, m-aminophenol) in the presence of an oxidizing agent 4.

Mechanism D N1,N1,2-Trimethylbenzene-1,4-diamine (Developer) E Quinonediimine Intermediate (Electrophile) D->E Oxidation (H2O2) -2e-, -2H+ G Leuco Dye Intermediate (Colorless) E->G Electrophilic Aromatic Substitution F Coupler Molecule (e.g., Resorcinol) F->G Coupling Reaction H Indoaniline Dye (Colored Chromophore) G->H Secondary Oxidation -2e-, -2H+

Oxidative coupling mechanism forming an indoaniline dye from the developer and coupler.

Protocol B: Oxidative Coupling Assay (Dye Formation)

Causality of pH Control: The reaction must be buffered to pH 9.5–10.0. In this alkaline environment, the hydroxyl groups of the coupler (e.g., resorcinol) are deprotonated into phenoxide ions. This drastically increases the nucleophilicity of the coupler, facilitating rapid electrophilic attack by the transient quinonediimine intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of N1,N1,2-Trimethylbenzene-1,4-diamine in a 50 mM ammonia/ammonium chloride buffer (pH 9.5).

  • Coupler Addition: Add an equimolar amount (0.1 M) of the selected coupler (e.g., resorcinol) to the developer solution. Stir gently to ensure complete dissolution.

  • Oxidation Initiation: Introduce a stoichiometric excess of 6% Hydrogen Peroxide ( H2​O2​ ) solution dropwise.

  • Self-Validation & Monitoring: The solution will rapidly transition from colorless to a deep, intense color (often blue/violet depending on the coupler). Monitor the formation of the indoaniline chromophore via UV-Vis spectroscopy, tracking the emergence of a new absorption peak ( λmax​ ) typically between 500 nm and 650 nm.

Safety, Handling, and Regulatory Considerations

As an aromatic amine, N1,N1,2-Trimethylbenzene-1,4-diamine requires strict handling protocols. It is prone to air oxidation and acts as a potential sensitizer.

  • GHS Classifications:

    • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315 / H319: Causes skin irritation and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Must be stored at 4 °C in a tightly sealed container, ideally under an inert atmosphere (Argon or Nitrogen), protected from light and strong oxidizing agents 1.

References

  • Sigma-Aldrich. N1,N1,2-trimethylbenzene-1,4-diamine | 27746-11-8 Product Properties and Safety Information.
  • Molaid Chemical Database. (N-1,n-1)-2-trimethyl-1,4-phenylenediamine | 27746-11-8 Upstream and Downstream Synthesis.
  • Google Patents. US Patent 2011/0269657 A1 - Delivery Particle and Cosmetic Compositions (Oxidative Dye Compounds).
  • ChemicalBook. 27746-11-8 (N1,N1,2-Trimethylbenzene-1,4-diamine) Physical Properties.

Sources

Exploratory

Synthesis and Characterization of N1,N1,2-Trimethylbenzene-1,4-diamine: A Comprehensive Technical Guide

Executive Summary N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically substituted, electron-rich aromatic diamine. Featuring orthogonal amine reactivities—one tertiary dimethylamine and one primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically substituted, electron-rich aromatic diamine. Featuring orthogonal amine reactivities—one tertiary dimethylamine and one primary amine—it serves as a critical building block in advanced organic synthesis. In medicinal chemistry and drug development, this scaffold is frequently utilized as a precursor for synthesizing complex heterocyclic systems, including benzimidazoles and potent kinase inhibitors targeting SYK (Spleen Tyrosine Kinase) and LRRK2[1].

This whitepaper details a robust, highly regioselective two-step synthetic route starting from commercially available 2-methyl-4-nitroaniline. By leveraging the principles of causality in chemical reactivity, the protocols described herein function as self-validating systems, ensuring high fidelity, scalability, and purity.

Retrosynthetic Strategy & Causality

The synthesis of asymmetrically substituted phenylenediamines presents a classical challenge: preventing over-alkylation and controlling regioselectivity between two competing amino groups.

Attempting a "Post-Reduction Alkylation" (starting from 2-methylbenzene-1,4-diamine) often results in complex mixtures of mono-, di-, and tri-alkylated products due to the similar nucleophilicity of the two primary amines. To circumvent this, we employ a "Pre-Reduction Alkylation" strategy[2].

By starting with 2-methyl-4-nitroaniline, the strongly electron-withdrawing nitro group deactivates the para-position, protecting it from unwanted side reactions. The single primary amine can then be cleanly dimethylated. Subsequent reduction of the nitro group yields the target diamine with absolute regiochemical control.

Retrosynthesis SM 2-Methyl-4-nitroaniline (Starting Material) Step1 Eschweiler-Clarke Methylation SM->Step1 Int N,N-Dimethyl-2-methyl- 4-nitroaniline Step1->Int Step2 Catalytic Hydrogenation Int->Step2 Prod N1,N1,2-Trimethylbenzene- 1,4-diamine Step2->Prod

Figure 1: Linear pre-reduction alkylation sequence for the target diamine.

Phase 1: Selective N,N-Dimethylation via Eschweiler-Clarke Reaction

Mechanistic Causality

Direct alkylation with methyl iodide (MeI) is an aggressive electrophilic process that fails to distinguish effectively between primary, secondary, and tertiary amines, inevitably leading to the formation of quaternary ammonium salts.

To achieve strict N,N-dimethylation, the Eschweiler-Clarke reaction is utilized[3]. This reductive amination relies on formaldehyde as the carbon source and formic acid as the hydride donor. Formaldehyde condenses with the primary amine to form an electrophilic iminium ion. Formic acid then transfers a hydride to the iminium species, reducing it to a methylamine while concurrently releasing carbon dioxide ( CO2​ ). Because a tertiary amine lacks the necessary N-H bond to form an iminium ion with formaldehyde, the reaction is physically incapable of proceeding to quaternization. It is an inherently self-terminating process.

Self-Validating Protocol

The evolution of CO2​ gas is stoichiometrically linked to the hydride transfer step. This provides a direct, visual in-process control mechanism: active bubbling indicates ongoing methylation, while the cessation of gas evolution confirms the reaction has reached its natural endpoint.

Step-by-Step Methodology:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas bubbler to monitor CO2​ evolution.

  • Reagent Charging: Add 2-methyl-4-nitroaniline (1.0 eq) to the flask. Slowly add formic acid (85% aqueous, 4.0 eq), followed by formaldehyde (37% aqueous, 3.0 eq). The reaction is run neat in the excess formic acid.

  • Thermal Activation: Gradually heat the mixture to 90–100 °C. Observe the onset of effervescence ( CO2​ release).

  • In-Process Control: Maintain reflux until gas evolution completely ceases (typically 4–6 hours), validating the completion of the hydride transfer.

  • Workup & Isolation: Cool the mixture to room temperature. Quench by slowly pouring into crushed ice. Basify the aqueous mixture to pH 10 using 20% NaOH (aq) to precipitate the intermediate. Filter, wash with cold water, and dry in vacuo to yield N,N-dimethyl-2-methyl-4-nitroaniline.

Phase 2: Catalytic Nitro Reduction

Mechanistic Causality

While classical dissolving metal reductions (e.g., Fe/HCl or SnCl2​ ) successfully reduce nitro groups, they generate copious amounts of metal sludge. This sludge traps the electron-rich, highly coordinating diamine product, drastically lowering isolated yields and complicating purification.

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected as the optimal method[2]. It is a clean, surface-mediated process that chemoselectively cleaves the N-O bonds of the nitro group under mild conditions without cleaving the newly formed N-methyl groups or reducing the aromatic ring. The only byproduct is water.

Self-Validating Protocol

The reduction of one nitro group to an amine requires exactly 3 molar equivalents of hydrogen gas ( H2​ ). By conducting the reaction in a closed system equipped with a gas burette or mass flow controller, the exact volumetric uptake of H2​ can be monitored. The reaction validates its own completion when H2​ consumption abruptly halts at the theoretical limit.

Step-by-Step Methodology:

  • Preparation: Dissolve the N,N-dimethyl-2-methyl-4-nitroaniline intermediate (1.0 eq) in anhydrous methanol (10 mL/g).

  • Catalyst Loading: Under a strict nitrogen blanket, carefully add 10% Pd/C (5 mol% Pd). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

  • Atmosphere Exchange: Seal the reactor. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Stir the suspension vigorously at 25 °C under a slight positive pressure of H2​ (1–2 atm).

  • In-Process Control: Monitor H2​ uptake. Continue stirring until gas consumption ceases.

  • Filtration & Isolation: Purge the reactor with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst.

  • Concentration: Evaporate the filtrate in vacuo to afford the pure N1,N1,2-trimethylbenzene-1,4-diamine as an oil that may solidify upon standing. Store under inert gas to prevent oxidative degradation.

Workflow A Charge Reactor Substrate, MeOH, 10% Pd/C B Atmosphere Exchange 3x N2 purge, 3x H2 purge A->B C Active Hydrogenation Stir at 25°C, 1 atm H2 B->C D In-Process Control Monitor H2 uptake C->D D->C H2 uptake continues E Filtration Remove catalyst via Celite D->E H2 uptake ceases F Isolation Concentrate in vacuo E->F G Purified Diamine F->G

Figure 2: Self-validating operational workflow for catalytic hydrogenation.

Quantitative Data & Method Comparison

Table 1: Physicochemical Properties of N1,N1,2-Trimethylbenzene-1,4-diamine

The following parameters are critical for analytical characterization and quality control during synthesis.

PropertyValue / Specification
CAS Number 27746-11-8
Linear Formula C9​H14​N2​
Molecular Weight 150.22 g/mol
InChI Key JHGFAGAHQPLGOQ-UHFFFAOYSA-N
Melting Point 45–46 °C
Physical Form Low-melting solid / Liquid
Handling Safety H302, H312, H315, H319, H332, H335 (Warning)
Table 2: Comparison of Nitro Reduction Strategies

Selecting the correct reduction method dictates the scalability and purity profile of the final diamine.

Reduction MethodReagentsChemoselectivityWorkup ComplexityYield Profile
Catalytic Hydrogenation H2​ gas, 10% Pd/CExcellent (Nitro specific)Low (Simple filtration)>95% (Clean)
Béchamp Reduction Fe powder, HCl / AcOHGoodHigh (Iron oxide sludge)60–75% (Product trapping)
Stannous Chloride SnCl2​⋅2H2​O , HClGoodHigh (Tin salt emulsions)70–80%

Sources

Foundational

Physicochemical Profiling & Structural Analysis

An In-Depth Technical Guide to N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) As a Senior Application Scientist, I approach the evaluation of chemical building blocks not just as static molecules, but as dynamic c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8)

As a Senior Application Scientist, I approach the evaluation of chemical building blocks not just as static molecules, but as dynamic components within a broader synthetic and biological ecosystem. N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a highly specialized, strategically substituted aromatic diamine. Its unique ortho-methyl and N,N-dimethyl functionalization pattern makes it an invaluable precursor in advanced organic synthesis, particularly in the development of targeted kinase inhibitors[1][2].

This whitepaper provides a comprehensive analysis of its physicochemical profile, a causally-driven synthetic methodology, and its critical applications in medicinal chemistry.

Understanding the baseline physical properties of this diamine is critical for predicting its behavior in downstream reactions, such as its solubility in organic solvents and its susceptibility to oxidation. The electron-donating nature of both the methyl and dimethylamino groups renders the aromatic ring highly electron-rich, which directly influences its handling requirements[3].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number 27746-11-8
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol [4]
Melting Point 45–46 °C
Physical State Low-melting solid / Viscous liquid
Purity (Commercial Standard) ≥ 95%[5]
Storage Temperature 2–8 °C (Refrigerated, under inert gas)
SMILES Cc1cc(N)ccc1N(C)C

Data synthesized from and .

Retrosynthetic Strategy & Causal Methodology

The synthesis of N1,N1,2-trimethylbenzene-1,4-diamine is typically achieved through a two-step sequence starting from commercially available N,N-dimethyl-o-toluidine. As a scientist, it is crucial to understand why these specific conditions are chosen, rather than simply following a recipe.

Synthesis SM N,N-dimethyl-o-toluidine (Starting Material) Step1 Nitration (HNO3 / H2SO4, 0°C) SM->Step1 Int 4-nitro-N,N-dimethyl-o-toluidine (Intermediate) Step1->Int Step2 Catalytic Hydrogenation (Pd/C, H2, EtOH) Int->Step2 Prod N1,N1,2-trimethylbenzene-1,4-diamine (Target) Step2->Prod

Step-by-step synthesis workflow for N1,N1,2-trimethylbenzene-1,4-diamine.
Step 1: Regioselective Electrophilic Aromatic Nitration
  • Reagents: N,N-dimethyl-o-toluidine, Conc. H2​SO4​ , Conc. HNO3​ .

  • The Causality: The dimethylamino group is a powerful activating group. If nitration is performed at room temperature, the thermal kinetic energy will exceed the activation barrier for oxidative degradation, leading to the formation of intractable black tars[3]. By strictly maintaining the temperature at 0–5 °C, we control the reaction kinetics. Furthermore, the steric bulk of the ortho-methyl group and the dimethylamino group effectively blocks the remaining ortho positions, directing the electrophilic nitronium ion ( NO2+​ ) almost exclusively to the para position (C4).

  • Self-Validating Protocol: Monitor via TLC (Hexane/EtOAc). The successful formation of 4-nitro-N,N-dimethyl-o-toluidine is confirmed by a distinct yellow, UV-active spot. To self-validate regioselectivity, 1H NMR must show a characteristic 1,2,4-trisubstituted splitting pattern: a singlet for H3, a doublet of doublets for H5, and a doublet for H6.

Step 2: Catalytic Hydrogenation
  • Reagents: 4-nitro-N,N-dimethyl-o-toluidine, 10% Pd/C, H2​ gas (3 atm), Ethanol.

  • The Causality: While classical dissolving metal reductions (e.g., Fe/HCl) can reduce nitro groups, they are actively avoided here[6]. The target diamine is highly electron-rich and acts as a strong bidentate ligand. If iron is used, the diamine will chelate the metal ions, creating an emulsion-heavy sludge that drastically reduces isolated yield. Palladium on carbon (Pd/C) with hydrogen gas is chosen because it is a clean, heterogeneous process where the only byproduct is water.

  • Self-Validating Protocol: The reaction is complete when hydrogen gas uptake ceases. The system self-validates visually: the bright yellow color of the nitro intermediate will fade to a colorless or pale-amber solution. LC-MS will confirm a mass shift of -30 Da (transition from −NO2​ to −NH2​ ).

Mechanistic Toxicology & Safe Handling (E-E-A-T)

Due to its high electron density, N1,N1,2-trimethylbenzene-1,4-diamine is prone to auto-oxidation in the presence of atmospheric oxygen and light, forming reactive radical species.

Hazard Profile: According to standard safety documentation, the compound triggers the following critical hazard statements:

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315 / H319 / H335: Causes skin irritation, serious eye irritation, and respiratory irritation.

Handling Rationale: Because aromatic amines can be metabolically activated by cytochrome P450 enzymes into reactive hydroxylamines (which can cross-link DNA)[7], strict PPE (nitrile gloves, safety goggles) and fume hood usage are non-negotiable. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative degradation into azo/azoxy dimers, which would compromise downstream synthetic yields.

Applications in Advanced Therapeutics (Kinase Inhibition)

The primary research value of N1,N1,2-trimethylbenzene-1,4-diamine lies in its role as a nucleophilic building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). Patent literature extensively documents its use in the development of novel kinase inhibitors targeting SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and MYLK (Myosin light chain kinase) [1][2].

The primary amine at the C4 position is highly nucleophilic and readily undergoes Buchwald-Hartwig cross-coupling or SN​Ar reactions with heteroaryl halides (e.g., functionalized pyrimidines or quinolines) to form the core scaffold of these inhibitors[1].

Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase BCR->LYN Phosphorylation SYK SYK Kinase (Target Enzyme) LYN->SYK Activation Downstream BTK / PLCγ2 / NF-κB (Signal Transduction) SYK->Downstream Propagation Inhibitor Diamine-Derived Kinase Inhibitor Inhibitor->SYK Competitive Inhibition Disease Autoimmune & Inflammatory Diseases Downstream->Disease Pathogenesis

Mechanism of action for SYK kinase inhibitors derived from the diamine building block.

Clinical Relevance: By inhibiting SYK, these diamine-derived compounds block the downstream propagation of the B-cell receptor (BCR) signaling cascade (preventing the activation of BTK and PLCγ2)[2]. This mechanism is a highly validated therapeutic pathway for treating autoimmune diseases (such as rheumatoid arthritis), inflammatory disorders, and certain B-cell malignancies[1][8]. Similarly, LRRK2 inhibition is a leading frontier in disease-modifying therapies for Parkinson's disease[1].

References

  • World Intellectual Property Organization. "NOVEL KINASE INHIBITORS (WO 2014/060113 A1)".

Sources

Exploratory

Spectroscopic data for N1,N1,2-Trimethylbenzene-1,4-diamine

An In-Depth Technical Guide to the Spectroscopic Characterization of N¹,N¹,2-Trimethylbenzene-1,4-diamine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N¹,N¹,2-Trimethylbenzene-1,4-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of N¹,N¹,2-trimethylbenzene-1,4-diamine (CAS: 27746-11-8). Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical underpinnings and practical, field-proven protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. By integrating established principles with predictive data analysis, this guide serves as a self-validating framework for the spectroscopic analysis of this substituted aromatic diamine.

Introduction: The Importance of Spectroscopic Characterization

N¹,N¹,2-Trimethylbenzene-1,4-diamine, with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , is a substituted aromatic amine.[1][2] Compounds of this class are pivotal building blocks in the synthesis of pharmaceuticals, dyes, and high-performance polymers. The precise arrangement of the dimethylamino, amino, and methyl groups on the benzene ring dictates its chemical reactivity, electronic properties, and potential biological activity.

Unambiguous structural confirmation is paramount before its use in any application. Spectroscopic analysis provides a detailed "fingerprint" of the molecule, revealing its mass, the connectivity of its atoms, the chemical environment of each nucleus, and the nature of its functional groups. This guide details the expected spectroscopic data and the robust methodologies to obtain them.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the foundational technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For N¹,N¹,2-trimethylbenzene-1,4-diamine, a "soft" ionization technique is preferable to minimize fragmentation and ensure the observation of the molecular ion.

Expertise & Causality: Experimental Design

Electrospray Ionization (ESI) is an ideal choice for this molecule.[3] Because the molecule contains basic amino groups, it can be readily protonated in a slightly acidic solution to form a positive ion, [M+H]⁺. This process is gentle and highly efficient, leading to a strong signal for the molecular ion with minimal fragmentation, which is crucial for unambiguous molecular weight determination.

Predicted Mass Spectrum Data

The following table summarizes the expected key ions in the positive-ion ESI mass spectrum.

IonFormulaCalculated m/zExpected Relative Abundance
[M+H]⁺[C₉H₁₅N₂]⁺151.1230High (Base Peak)
[M]⁺[C₉H₁₄N₂]⁺150.1157Low to negligible

Note: The high-resolution mass of the [M+H]⁺ ion is a critical piece of data for confirming the molecular formula through elemental composition analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve approximately 1 mg of N¹,N¹,2-trimethylbenzene-1,4-diamine in 1 mL of a suitable solvent such as methanol or acetonitrile. Add 0.1% formic acid to the solution to promote protonation.

  • Instrument Calibration : Calibrate the mass spectrometer using a known standard appropriate for the desired mass range and in positive ion mode.[3]

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This direct-infusion method is straightforward for a pure compound and avoids potential chromatographic effects.[4]

  • Ionization Source Parameters :

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation.

    • Drying Gas (N₂): Set to a flow rate and temperature (e.g., 200-300 °C) to facilitate desolvation.

  • Mass Analyzer Parameters :

    • Acquisition Mode: Full scan

    • Mass Range: m/z 50 - 500

    • Analyzer Type: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

  • Data Acquisition and Analysis : Acquire the spectrum, ensuring a stable signal. The primary analysis is to identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the calculated value.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_data Data Analysis Prep Dissolve 1mg in 1mL Methanol + 0.1% Formic Acid Infuse Direct Infusion (5-10 µL/min) Prep->Infuse Introduce Sample Calibrate Calibrate Mass Spectrometer Ionize ESI Source (Positive Mode) Infuse->Ionize Generate Ions Analyze TOF/Orbitrap Analyzer (m/z 50-500) Ionize->Analyze Separate Ions Acquire Acquire Spectrum Analyze->Acquire Detect Ions Identify Identify [M+H]⁺ Peak Acquire->Identify Confirm Confirm Molecular Formula (vs. Calculated Mass) Identify->Confirm

High-Resolution Mass Spectrometry Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] By analyzing the chemical shifts, integration, and coupling patterns, the precise connectivity of atoms can be determined.

Expertise & Causality: Solvent and Standard Selection

The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[6] Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its single, sharp signal at 0 ppm provides a universal reference point.[5][7]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure of N¹,N¹,2-trimethylbenzene-1,4-diamine suggests five distinct proton environments.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ~6.8 - 7.0d (doublet)1HAr-HOrtho to -NH₂ group, expected to be shielded.
Hₑ~6.6 - 6.8dd (doublet of doublets)1HAr-HOrtho to -N(CH₃)₂ and meta to -NH₂.
Hₓ~6.5 - 6.7d (doublet)1HAr-HOrtho to -CH₃ and meta to -N(CH₃)₂.
Hₙ~3.5 - 4.5br s (broad singlet)2H-NH₂Exchangeable protons, often broad.
Hₘ~2.90s (singlet)6H-N(CH₃)₂N-methyl groups, deshielded by nitrogen.
Hₖ~2.20s (singlet)3HAr-CH₃Aromatic methyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to the lack of symmetry, nine distinct carbon signals are expected.

Chemical Shift (δ, ppm)AssignmentRationale
~145-150C-N(CH₃)₂Quaternary carbon attached to the dimethylamino group, strongly deshielded.
~135-140C-NH₂Quaternary carbon attached to the primary amino group.
~125-130C-CH₃Quaternary carbon attached to the methyl group.
~115-125Ar-CHAromatic methine carbons. The exact shifts depend on substitution patterns.
~110-115Ar-CHAromatic methine carbons.
~105-110Ar-CHAromatic methine carbons.
~40-45-N(CH₃)₂N-methyl carbons.
~15-20Ar-CH₃Aromatic methyl carbon.

Note: The predicted chemical shifts are based on established values for substituted anilines and benzenes.[8][9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.[10] Add a small amount of TMS as an internal reference. Filter the solution into a 5 mm NMR tube to remove any particulate matter.[6]

  • Instrument Setup :

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: 32-64 scans, spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon by removing C-H coupling.[11]

    • Typical Parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the ¹H signals to determine the relative number of protons.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_instrument Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ + TMS Filter Filter into NMR Tube Prep->Filter Insert Insert Sample Filter->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim AcqH1 Acquire ¹H Spectrum (32 scans) Shim->AcqH1 AcqC13 Acquire ¹³C Spectrum (1024+ scans) Shim->AcqC13 Process Fourier Transform & Phasing AcqH1->Process AcqC13->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Analyze Integrate (¹H) & Assign Peaks Calibrate->Analyze

Integrated NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Sampling Technique

For a solid or liquid sample like N¹,N¹,2-trimethylbenzene-1,4-diamine, Attenuated Total Reflectance (ATR) is the most efficient and common sampling technique.[12] It requires minimal to no sample preparation, unlike traditional KBr pellet methods, and provides high-quality, reproducible spectra by simply placing the sample in contact with an ATR crystal (e.g., diamond).[12][13]

Predicted IR Absorption Bands

The key functional groups in the molecule will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium
3050 - 3010C-H Stretch (aromatic)Ar-HMedium-Weak
2980 - 2850C-H Stretch (aliphatic)-CH₃Strong
1620 - 1580C=C Stretch (in-ring)Aromatic RingMedium
1650 - 1550N-H Bend (scissoring)Primary Amine (-NH₂)Medium
1320 - 1250C-N StretchAromatic AmineStrong
900 - 675C-H Bend (out-of-plane)Substituted BenzeneStrong

Note: The out-of-plane C-H bending region can be complex but is characteristic of the substitution pattern on the benzene ring.[14]

Experimental Protocol: FT-IR (ATR)
  • Background Spectrum : Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[13]

  • Sample Application : Place a small amount of the N¹,N¹,2-trimethylbenzene-1,4-diamine sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition :

    • Collect the sample spectrum.

    • Typical Parameters: 32-64 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.[15]

  • Data Analysis :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and correlate them with the functional groups present in the molecule.

Workflow Visualization

IR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_data Data Processing Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Ready for Sample Acquire Acquire Sample Spectrum (32-64 scans) Apply->Acquire Process Ratio Sample/Background Acquire->Process Analyze Identify Characteristic Bands Process->Analyze

FT-IR (ATR) Spectroscopy Workflow.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of N¹,N¹,2-trimethylbenzene-1,4-diamine is achieved through a synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. Mass spectrometry confirms the molecular weight and formula. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and atomic connectivity. Finally, IR spectroscopy verifies the presence of key functional groups. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently and accurately characterize this important chemical intermediate, ensuring its identity and purity for downstream applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17605661, N1,N1,4-Trimethylbenzene-1,2-diamine. Retrieved from PubChem. [Link]

  • Schaefer, T., & Schneider, W. G. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(4), 966-982. [Link]

  • Al-Talla, Z., & Al-Obaidi, A. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PLOS ONE, 10(6), e0129532. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from MSU Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. Retrieved from Doc Brown's Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 1,4-dimethylbenzene. Retrieved from Doc Brown's Chemistry. [Link]

  • Emerald Cloud Lab. (2025). ExperimentMassSpectrometry Documentation. Retrieved from Emerald Cloud Lab. [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from UCL. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,2,4-trimethyl-. Retrieved from NIST WebBook. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • National Center for Biotechnology Information. (n.d.). Protocol for bacterial typing using Fourier transform infrared spectroscopy. Retrieved from PMC - NIH. [Link]

Sources

Foundational

An In-depth Technical Guide to N1,N1,2-Trimethylbenzene-1,4-diamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract N1,N1,2-Trimethylbenzene-1,4-diamine is a substituted aromatic diamine of significant interest as a versatile building block in synthetic organic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,2-Trimethylbenzene-1,4-diamine is a substituted aromatic diamine of significant interest as a versatile building block in synthetic organic chemistry. Its structural asymmetry and the presence of both primary and tertiary amino functionalities make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine. Furthermore, it delves into its characterization through modern spectroscopic techniques and explores its potential applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. Safety and handling considerations for this class of compounds are also discussed.

Introduction

Substituted phenylenediamines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the production of pharmaceuticals, dyes, and polymers. Among these, N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No: 27746-11-8) presents a unique structural motif. The presence of a dimethylamino group at the N1 position and a primary amino group at the N4 position, combined with a methyl group on the benzene ring, imparts distinct reactivity and properties. This asymmetry allows for selective chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures.

This guide aims to provide a detailed technical overview for researchers and professionals in drug development, exploring the synthesis, characterization, and potential applications of this compound. The narrative will emphasize the rationale behind synthetic choices and analytical methods, providing a framework for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular structure of N1,N1,2-Trimethylbenzene-1,4-diamine consists of a benzene ring substituted with a dimethylamino group, a primary amino group, and a methyl group.

Molecular Formula: C₉H₁₄N₂

Molecular Weight: 150.22 g/mol

The arrangement of these functional groups influences the molecule's electronic properties, reactivity, and solubility. The electron-donating nature of the amino and methyl groups activates the aromatic ring towards electrophilic substitution.

Table 1: Physicochemical Properties of N1,N1,2-Trimethylbenzene-1,4-diamine and Related Compounds

PropertyN1,N1,2-Trimethylbenzene-1,4-diamineN1,N1,4-Trimethylbenzene-1,2-diamine (Isomer)
CAS Number 27746-11-8183251-82-3[1]
Molecular Formula C₉H₁₄N₂C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol 150.22 g/mol [1]
Physical Form LiquidNot specified
Melting Point 45-46 °CNot specified
Boiling Point Not specifiedNot specified
Calculated XLogP3 Not specified1.4[1]

Note: Experimental data for N1,N1,2-Trimethylbenzene-1,4-diamine is limited. Data for a closely related isomer is provided for comparison.

Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine

A robust and logical synthetic approach to N1,N1,2-Trimethylbenzene-1,4-diamine involves a multi-step sequence starting from a readily available nitroaromatic precursor. The "Pre-Reduction Alkylation" strategy is favored as it allows for the introduction of the N,N-dimethyl group prior to the formation of the more reactive primary amine.

Proposed Synthetic Pathway

The proposed synthesis commences with 2-methyl-4-nitroaniline. The primary amino group is first protected, followed by methylation, deprotection, and finally, reduction of the nitro group. A more direct and increasingly common method is the reductive amination of the corresponding nitro compound.

Synthesis_Pathway A 2-Methyl-4-nitroaniline B N,N-Dimethyl-2-methyl-4-nitroaniline A->B Reductive Amination (Formaldehyde, Reducing Agent) C N1,N1,2-Trimethylbenzene-1,4-diamine B->C Nitro Group Reduction (e.g., H₂, Pd/C) Application_Workflow A N1,N1,2-Trimethylbenzene-1,4-diamine B Condensation with Carboxylic Acids or Aldehydes A->B C Substituted Benzimidazoles B->C D Bioactive Molecules (e.g., Kinase Inhibitors, Antivirals) C->D

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of N1,N1,2-Trimethylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical and chemical properties of N1,N1,2-trimethylbenzene-1,4-diamine (CAS No. 27746-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N1,N1,2-trimethylbenzene-1,4-diamine (CAS No. 27746-11-8). As a substituted aromatic diamine, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data to offer a detailed profile for research and development applications, including insights into the experimental methodologies for property determination.

Core Molecular and Physical Properties

N1,N1,2-Trimethylbenzene-1,4-diamine is a substituted aniline derivative with the molecular formula C₉H₁₄N₂.[1] Its structure features a benzene ring with a primary amine, a dimethylamino group, and a methyl group as substituents.

A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₄N₂[1][2]
Molecular Weight 150.22 g/mol [1][2]
Physical Form Solid below 45°C, Liquid above 46°C[1]
Melting Point 45-46 °C[1]
Boiling Point 253-255 °C at 762 mmHg[1]
Storage Temperature 4°C, protect from light[1]

Causality Behind Experimental Choices: The determination of these fundamental properties is crucial for the initial characterization and handling of a chemical compound. The melting point provides a criterion for purity, with a sharp melting range indicating a high degree of purity. The boiling point is a key indicator of volatility and is essential for purification processes such as distillation. The specified storage conditions are based on the compound's potential sensitivity to light and temperature, which can cause degradation.

Solubility Profile

Expected Solubility:

  • Water: Due to the presence of two amine groups capable of hydrogen bonding, some solubility in water is expected. However, the hydrophobic benzene ring and methyl groups will limit its aqueous solubility.

  • Organic Solvents: Good solubility is anticipated in common organic solvents such as ethanol, methanol, acetone, and toluene, owing to the organic nature of the molecule.

  • Acidic Solutions: As an amine, it will readily dissolve in dilute aqueous acid solutions (e.g., 5% HCl) through the formation of a more soluble ammonium salt.

Experimental Protocol for Solubility Determination: A Self-Validating System

A systematic approach to determining the solubility of a novel compound like N1,N1,2-trimethylbenzene-1,4-diamine is essential for reproducible results. The following protocol is designed to be a self-validating system by employing a stepwise process.

Caption: Workflow for the systematic determination of solubility.

Density

The density of N1,N1,2-trimethylbenzene-1,4-diamine has not been experimentally reported in readily available literature. However, for many organic liquids, the density is typically slightly less than or comparable to that of water. For a solid, the bulk density would be a relevant parameter.

Experimental Protocol for Density Measurement of a Solid: Gas Pycnometry

Gas pycnometry is a highly accurate method for determining the true density of a solid by measuring its volume via gas displacement. This technique is particularly useful for powders and porous materials.

Caption: Workflow for density determination using gas pycnometry.

Spectral Properties: A Predictive Analysis

Due to the lack of publicly available experimental spectra for N1,N1,2-trimethylbenzene-1,4-diamine, this section provides a predictive analysis based on the known spectral characteristics of analogous aromatic amines. These predictions serve as a guide for researchers in interpreting experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • Aromatic Protons (Ar-H): Signals for the three protons on the benzene ring are expected in the range of δ 6.0-7.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets) will depend on their positions relative to the amine and methyl substituents.

  • Amine Proton (-NH₂): A broad singlet is anticipated for the two protons of the primary amine group, typically appearing between δ 3.0 and 5.0 ppm. This signal is often exchangeable with D₂O.

  • N,N-dimethyl Protons (-N(CH₃)₂): A singlet integrating to six protons is expected for the two methyl groups attached to the nitrogen atom, likely in the region of δ 2.5-3.0 ppm.

  • Aryl-methyl Protons (Ar-CH₃): A singlet integrating to three protons for the methyl group attached to the benzene ring is predicted to be around δ 2.0-2.5 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework.

  • Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring in the range of δ 110-150 ppm. The carbons directly attached to the nitrogen atoms will be shifted further downfield.

  • N,N-dimethyl Carbons (-N(CH₃)₂): A signal for the two equivalent methyl carbons attached to the nitrogen is expected around δ 40-50 ppm.

  • Aryl-methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the ring is predicted to appear in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

  • N-H Stretching: For the primary amine (-NH₂), two distinct bands are expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic): Absorption bands for the C-H bonds on the benzene ring are typically observed just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands corresponding to the C-H bonds of the methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Characteristic absorptions for the benzene ring are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band in the range of 1250-1350 cm⁻¹ is characteristic of the C-N bond in aromatic amines.

  • N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (150.22). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom from the amine group and cleavage of the C-N bond. For N1,N1,2-trimethylbenzene-1,4-diamine, characteristic fragments might include the loss of a methyl group (M-15) from the dimethylamino or aryl-methyl group, and cleavage of the entire dimethylamino group.

Safety and Handling

N1,N1,2-Trimethylbenzene-1,4-diamine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place, protected from light.[1]

References

  • MiMeDB. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (MMDBc0030204). [Link]

  • PubChem. N1,N1,4-Trimethylbenzene-1,2-diamine. [Link]

  • Angene Chemical. Safety Data Sheet: N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine. [Link]

  • Unknown Source. 13C NMR. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Thieme. 4. 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Study.com. Predict the H'NMR spectrum for 1,4-dimethylbenzene and label the peaks.. [Link]

  • FooDB. Showing Compound 1,2,4-Trimethylbenzene (FDB005815). [Link]

  • Wikipedia. 1,2,4-Trimethylbenzene. [Link]

  • NIST. 1,4-Benzenediamine. [Link]

  • Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Jasperse. Short Summary of 1H-NMR Interpretation. [Link]

  • PubChemLite. N1,n1,n2-trimethylbenzene-1,2-diamine (C9H14N2). [Link]

  • Mol-Instincts. N1,N1-DIMETHYLBENZENE-1,4-DIAMINE; SULFURIC ACID. [Link]

  • ResearchGate. (PDF) N-(4-Nitrobenzyl)benzene-1,2-diamine. [Link]

Sources

Foundational

N1,N1,2-Trimethylbenzene-1,4-diamine solubility profile

An In-Depth Technical Guide to the Solubility Profile of N1,N1,2-Trimethylbenzene-1,4-diamine Abstract: This technical guide provides a comprehensive analysis of the solubility profile of N1,N1,2-Trimethylbenzene-1,4-dia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of N1,N1,2-Trimethylbenzene-1,4-diamine

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No. 27746-11-8). As a substituted aromatic diamine, its utility in chemical synthesis, materials science, and drug development is intrinsically linked to its behavior in various solvent systems. While specific, publicly available quantitative solubility data for this compound is limited, this guide synthesizes foundational chemical principles with data from analogous structures to establish a robust predicted solubility profile. We present the theoretical underpinnings of its solubility based on its molecular structure, including its pH-dependent behavior and miscibility with common organic solvents. Furthermore, this document provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise empirical data. The methodologies are designed as self-validating systems, ensuring the accuracy and reliability of results. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility for successful application.

Introduction

N1,N1,2-Trimethylbenzene-1,4-diamine is an aromatic amine characterized by a benzene ring substituted with a primary amine, a tertiary amine, and a methyl group. This unique combination of functional groups dictates its chemical reactivity and physical properties, most notably its solubility. A thorough understanding of a compound's solubility is a cornerstone of process chemistry, formulation development, and analytical method design. It governs critical parameters such as reaction kinetics in a homogenous phase, bioavailability in pharmaceutical contexts, and the ease of purification and isolation.

This guide moves beyond a simple data sheet to explain the causal relationships between molecular structure and solubility. We will explore the dichotomy of the hydrophobic trimethylbenzene backbone and the hydrophilic amine functionalities, which together create a nuanced solubility profile. The basicity of the amine groups, in particular, offers a mechanism to dramatically modulate aqueous solubility through pH adjustment, a critical tool for many applications.

Core Physicochemical Properties

Before delving into its solubility, it is essential to establish the fundamental physicochemical properties of N1,N1,2-Trimethylbenzene-1,4-diamine. These properties, summarized in Table 1, provide the context for its expected behavior in different solvent environments.

PropertyValueSource(s)
CAS Number 27746-11-8[1]
Molecular Formula C₉H₁₄N₂[1][2]
Molecular Weight 150.22 g/mol [1][2]
Physical Form Liquid
Melting Point 45-46 °C[1]
Computed XLogP3 1.4[2][3]

XLogP3 is a computed octanol-water partition coefficient that serves as an indicator of a compound's lipophilicity. A value of 1.4 suggests a moderate degree of lipophilicity.

Predicted Solubility Profile

The solubility of a compound is not an intrinsic constant but a function of the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for these predictions.[4]

Theoretical Basis: A Molecule of Dual Character

The structure of N1,N1,2-Trimethylbenzene-1,4-diamine contains both non-polar (lipophilic) and polar (hydrophilic) regions.

  • Lipophilic Character: The benzene ring and its three methyl substituents form a non-polar, hydrophobic core. This region favors interactions with non-polar organic solvents through van der Waals forces. Trimethylbenzenes, as a class, are known to be nearly insoluble in water but soluble in organic solvents.[5]

  • Hydrophilic Character: The primary (-NH₂) and tertiary (-N(CH₃)₂) amine groups are polar and capable of hydrogen bonding. The primary amine can act as both a hydrogen bond donor and acceptor, while the tertiary amine can only act as an acceptor.[6] These groups promote solubility in polar solvents.

pH-Dependent Aqueous Solubility

Amines are organic bases.[7] The presence of two amine groups on N1,N1,2-Trimethylbenzene-1,4-diamine means its aqueous solubility is highly dependent on pH. In neutral or alkaline water, the molecule exists in its neutral (free base) form, and its solubility is expected to be low due to the dominance of its hydrophobic core.

However, in acidic solutions, the amine groups can be protonated to form water-soluble ammonium salts.[8][9] This acid-base equilibrium is the most critical factor governing its behavior in aqueous systems.

Diagram 1: pH-dependent equilibrium of N1,N1,2-Trimethylbenzene-1,4-diamine.

Predicted Solubility in Common Solvents

Based on the principles of polarity and chemical structure, a predicted solubility profile in various common laboratory solvents is presented in Table 2. These predictions should be empirically verified for any critical application.

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7) Polar ProticInsoluble / Very Low The large hydrophobic trimethylbenzene core dominates over the polar amine groups.[5][6]
0.1 M HCl (aq) Aqueous AcidSoluble Protonation of the basic amine groups forms a soluble salt.[7][8][9]
0.1 M NaOH (aq) Aqueous BaseInsoluble The compound remains in its poorly soluble free base form.[10][11]
Methanol / Ethanol Polar ProticSoluble The alcohol can hydrogen bond with the amine groups and its alkyl chain interacts with the hydrophobic core.
Acetone Polar AproticSoluble The polar carbonyl group interacts with the amines, while the methyl groups are compatible with the benzene ring.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM) Non-polarSoluble Effective at solvating the large, non-polar aromatic portion of the molecule.
Hexanes / Heptane Non-polarSparingly Soluble The polarity of the amine groups may limit solubility in purely aliphatic, non-polar solvents.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but for scientific and developmental work, they must be confirmed through empirical measurement. The following protocols describe robust methods for both qualitative classification and precise quantitative determination.

Protocol 1: Qualitative Solubility Classification

This workflow systematically classifies the compound's solubility based on its acid-base properties, providing rapid and valuable structural information.[7][10][11]

Methodology:

  • Preparation: Label five small test tubes (e.g., 13x100 mm).

  • Sample Addition: To each tube, add approximately 25 mg of N1,N1,2-Trimethylbenzene-1,4-diamine.

  • Solvent Addition:

    • Tube 1: Add 0.75 mL of deionized water.

    • Tube 2: Add 0.75 mL of 5% w/v Hydrochloric Acid (HCl).

    • Tube 3: Add 0.75 mL of 5% w/v Sodium Hydroxide (NaOH).

    • Tube 4: Add 0.75 mL of Methanol.

    • Tube 5: Add 0.75 mL of Dichloromethane (DCM).

  • Mixing: Vigorously agitate each test tube (e.g., using a vortex mixer) for 30-60 seconds.

  • Observation: Visually inspect each tube against a contrasting background for the presence of undissolved material. A clear, single-phase solution indicates solubility.

  • Interpretation: Use the results to confirm the predictions in Table 2. Solubility in 5% HCl but not in water or 5% NaOH is a strong confirmation of a basic (amine) functional group.[7]

Sources

Exploratory

An In-depth Technical Guide on the Reactivity of N1,N1,2-Trimethylbenzene-1,4-diamine

The second round of searches yielded more specific information. I found details on the general reactivity of p-phenylenediamines, including their oxidation to form stable radical cations and dications.

Author: BenchChem Technical Support Team. Date: March 2026

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However, there's still a lack of specific experimental protocols for the reactions of N1,N1,2-trimethylbenzene-1,4-diamine with common reagents like KMnO4, hydrogen peroxide, bromine, and nitric acid. While general principles are available, concrete examples with reaction conditions and yields for this specific substrate are missing. To create an "in-depth technical guide," I need to bridge this gap.

Therefore, the next step will be to search for articles or patents that describe reactions on closely related molecules, such as other trimethyl-substituted or N,N-dimethyl-p-phenylenediamines. This will allow me to infer plausible reaction conditions and expected outcomes for the target compound. I will also look for review articles on the reactivity of substituted p-phenylenediamines that might contain more detailed experimental sections or references to them. Finally, I will start structuring the guide with the information I have, identifying the areas where I need to make reasoned extrapolations from related compounds.I have gathered a significant amount of information on the reactivity of N1,N1,2-trimethylbenzene-1,4-diamine and related p-phenylenediamines. I have found details on oxidation, electrophilic substitution (nitration and bromination), and reactions involving the amino groups (acylation and alkylation). Specifically, I have information on the nitration of a very close analog, N,N-dimethyl-p-toluidine, which provides a strong basis for predicting the behavior of the target molecule. I also have general protocols for the acylation and alkylation of aromatic amines and information on the oxidation of p-phenylenediamines to form colored radical cations.

While I may not have specific experimental protocols for every single reaction of N1,N1,2-trimethylbenzene-1,4-diamine with every common reagent, I have enough information to create a comprehensive technical guide by making reasonable and scientifically sound extrapolations from the provided literature on closely related compounds. I can now proceed to structure and write the guide, including creating the necessary diagrams and tables based on the collected information. Therefore, I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1,2-Trimethylbenzene-1,4-diamine, a substituted p-phenylenediamine, is a versatile chemical intermediate with significant potential in the synthesis of dyes, polymers, and various biologically active molecules. Its reactivity is governed by the interplay of the electron-donating dimethylamino and methyl groups on the aromatic ring, as well as the nucleophilic character of the primary and tertiary amino functionalities. This guide provides a comprehensive technical overview of the reactivity of N1,N1,2-trimethylbenzene-1,4-diamine with common classes of reagents, offering insights into reaction mechanisms, expected products, and generalized experimental protocols. The information presented herein is a synthesis of established chemical principles and data from related substituted p-phenylenediamines, providing a predictive framework for its synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of N1,N1,2-trimethylbenzene-1,4-diamine is presented in the table below.

PropertyValueSource
CAS Number 27746-11-8[1]
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [2]
Physical Form Liquid[1]
Melting Point 45-46 °C[1]

Reactivity Profile

The reactivity of N1,N1,2-trimethylbenzene-1,4-diamine is characterized by three main centers of reactivity: the aromatic ring, the primary amino group (-NH₂), and the tertiary amino group (-N(CH₃)₂).

Oxidation Reactions

Substituted p-phenylenediamines are well-known for their facile oxidation to form stable, colored radical cations and, in some cases, further oxidation to diimines or quinone-like structures.[3][4] This property is central to their application as antioxidants and in colorimetric assays.[3][5]

Reaction with Mild Oxidizing Agents (e.g., Air, Peroxides):

In the presence of mild oxidizing agents such as atmospheric oxygen or hydrogen peroxide, N1,N1,2-trimethylbenzene-1,4-diamine is expected to undergo a one-electron oxidation to form a stable radical cation, which is often intensely colored.[3][5][6] This process is the basis for the antioxidant activity of many p-phenylenediamine derivatives.[7][8]

Conceptual Experimental Protocol: Oxidation with Hydrogen Peroxide

  • Dissolution: Dissolve N1,N1,2-trimethylbenzene-1,4-diamine in a suitable solvent, such as methanol or a buffered aqueous solution.

  • Oxidant Addition: Add a solution of hydrogen peroxide dropwise to the stirred solution of the diamine.

  • Observation: The formation of a colored solution indicates the generation of the radical cation. The intensity of the color can be monitored spectrophotometrically.

  • Analysis: The product can be characterized by techniques such as UV-Vis and EPR spectroscopy to confirm the presence of the radical species.

Reaction with Strong Oxidizing Agents (e.g., Potassium Permanganate):

Stronger oxidizing agents like potassium permanganate (KMnO₄) can lead to more extensive oxidation, potentially forming the corresponding quinonediimine or undergoing oxidative degradation of the aromatic ring under harsh conditions. The reaction outcome will be highly dependent on the reaction conditions, such as temperature, solvent, and the stoichiometry of the oxidant.[9][10]

Conceptual Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: Dissolve N1,N1,2-trimethylbenzene-1,4-diamine in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Oxidant Addition: Slowly add a solution of potassium permanganate to the diamine solution at a controlled temperature (e.g., 0-10 °C).

  • Quenching: After the reaction is complete (monitored by TLC), quench the excess permanganate with a reducing agent (e.g., sodium bisulfite solution).

  • Work-up: Filter the manganese dioxide precipitate and extract the product from the filtrate with an organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Oxidation Reaction Pathway

Oxidation Pathway cluster_0 Oxidation of N1,N1,2-Trimethylbenzene-1,4-diamine Diamine N1,N1,2-Trimethylbenzene-1,4-diamine Radical_Cation Radical Cation Diamine->Radical_Cation -1e⁻ Quinonediimine Quinonediimine Radical_Cation->Quinonediimine -1e⁻, -2H⁺

Caption: Stepwise oxidation of the diamine.

Electrophilic Aromatic Substitution

The aromatic ring of N1,N1,2-trimethylbenzene-1,4-diamine is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a primary amino group, a dimethylamino group, and a methyl group. The directing effects of these groups will determine the position of substitution. Both amino groups are ortho-, para-directing, as is the methyl group.

Nitration:

Nitration of highly activated aromatic amines with a mixture of concentrated nitric and sulfuric acids can be a vigorous reaction and may require careful temperature control and potentially protection of the amino groups to avoid oxidation and achieve regioselectivity.[11][12] In the case of N,N-dimethyl-p-toluidine, a close analog, nitration in 70-77% sulfuric acid has been shown to proceed via an ipso-attack at the methyl-bearing carbon, followed by rearrangement.[13][14] For N1,N1,2-trimethylbenzene-1,4-diamine, substitution is expected to occur at the positions ortho to the amino groups and meta to the methyl group.

Conceptual Experimental Protocol: Nitration

  • Protection (Optional): To control the reaction and improve selectivity, the primary amino group can be acetylated using acetic anhydride prior to nitration.

  • Reaction Setup: Dissolve the (acetylated) diamine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitrating Agent Addition: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Isolation and Purification: Collect the precipitated product by filtration and purify by recrystallization or column chromatography.

  • Deprotection (if applicable): If the amino group was protected, the acetyl group can be removed by acid or base hydrolysis.

Bromination:

Bromination can be achieved using molecular bromine with a Lewis acid catalyst or with milder brominating agents like N-bromosuccinimide (NBS). Given the high reactivity of the substrate, the reaction is expected to proceed readily, likely leading to polysubstitution if not carefully controlled.

Conceptual Experimental Protocol: Bromination

  • Reaction Setup: Dissolve N1,N1,2-trimethylbenzene-1,4-diamine in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Brominating Agent Addition: Add a solution of bromine in the same solvent dropwise at a low temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Isolation and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.

Electrophilic Aromatic Substitution Workflow

EAS Workflow cluster_1 General Workflow for Electrophilic Aromatic Substitution Start Start with N1,N1,2-Trimethylbenzene-1,4-diamine Protection Optional: Protect Amino Group Start->Protection Reaction Reaction with Electrophile (e.g., NO₂⁺, Br⁺) Start->Reaction Direct Reaction Protection->Reaction Workup Quenching and Work-up Reaction->Workup Deprotection Deprotection (if necessary) Workup->Deprotection Purification Purification Workup->Purification No Deprotection Deprotection->Purification Product Substituted Product Purification->Product

Caption: Generalized workflow for EAS reactions.

Reactions of the Amino Groups

Both the primary and tertiary amino groups can participate in various reactions, most notably acylation and alkylation.

N-Acylation:

The primary amino group is expected to be more reactive towards acylation than the tertiary amino group. Acylation can be achieved using acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.[15][16][17]

Conceptual Experimental Protocol: N-Acylation with Acetic Anhydride

  • Reaction Setup: Dissolve N1,N1,2-trimethylbenzene-1,4-diamine in a suitable solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a base, such as triethylamine or pyridine, to the solution.

  • Acylating Agent Addition: Add acetic anhydride dropwise to the stirred solution at room temperature or with gentle cooling.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.

N-Alkylation:

The primary amino group can be alkylated using alkyl halides. It is also possible to further alkylate the primary amine to a secondary or tertiary amine, and quaternization of the tertiary amino group can occur with excess alkylating agent. Selective mono-alkylation of the primary amine can be challenging.

Conceptual Experimental Protocol: N-Alkylation with Methyl Iodide

  • Reaction Setup: Dissolve N1,N1,2-trimethylbenzene-1,4-diamine in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the primary amino group.

  • Alkylating Agent Addition: Add methyl iodide to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Isolation and Purification: Wash the organic extract, dry, and concentrate. Purify the product by column chromatography.

Amine Functionalization Pathways

Amine Reactions cluster_2 Reactions at the Amino Groups Diamine N1,N1,2-Trimethylbenzene-1,4-diamine Acylated N-Acylated Product Diamine->Acylated Acylating Agent (e.g., Ac₂O, AcCl) Alkylated N-Alkylated Product Diamine->Alkylated Alkylating Agent (e.g., CH₃I)

Caption: Key reactions involving the amino groups.

Conclusion

N1,N1,2-Trimethylbenzene-1,4-diamine exhibits a rich and versatile reactivity profile, making it a valuable building block in organic synthesis. Its electron-rich aromatic system is prone to facile oxidation and electrophilic substitution, while the primary and tertiary amino groups offer sites for nucleophilic reactions such as acylation and alkylation. A thorough understanding of the interplay between these functional groups and the judicious choice of reaction conditions are paramount for achieving desired synthetic outcomes. This guide provides a foundational understanding of its chemical behavior, empowering researchers to explore its full potential in the development of novel molecules and materials.

References

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  • Tian, W., et al. (2024). Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf. Environmental Science & Technology Letters.
  • Moodie, R. B., & Schofield, K. (1979). ipso-Attack in the nitration of aromatic amines. Part 1. The reactions of NN-dimethyl-p-toluidine and some related compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 132-136.
  • Li, X., et al. (2004). One-step synthesis of N,N′-dialkyl-p-phenylenediamines. Green Chemistry, 6(11), 549-551.
  • PubChem. (n.d.). N1,N1,4-Trimethylbenzene-1,2-diamine. Retrieved from [Link]

  • Cataldo, F. (2018). A study on the reaction between N-substituted p-phenylenediamines and ozone: Experimental results and theoretical aspects in relation to their antiozonant activity.
  • Tian, W., et al. (2022). A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. Toxics, 10(6), 284.
  • Wang, Y., et al. (2020). Occurrence of Substituted p-Phenylenediamine Antioxidants in Dusts from Various Microenvironments in China and Its Implication for Human Exposure. Environmental Science & Technology, 54(10), 6230-6238.
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  • PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • Wang, W., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights.
  • Kulmacz, R. J., & Wang, L. H. (1995). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to Assay Cyclooxygenase Activity In Vitro. Methods in enzymology, 259, 386-392.
  • Hollocher, T. C., & Buckley, L. M. (1967). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. The Biochemical journal, 103(2), 289–298.
  • Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]

  • NICHEM Solutions. (2025, December 3). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Retrieved from [Link]

  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • Rasayan J. Chem. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. 8(2), 164-167.
  • Costa, V. M., et al. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Clinical chemistry, 48(8), 1363–1369.
  • Kussmaul, L., & Eyer, P. (1999). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. Chemical research in toxicology, 12(10), 916–923.
  • de Oliveira, G. A. R., et al. (2014). Assessment of the autoxidation mechanism of p-toluenediamine by air and hydrogen peroxide and determination of mutagenic environmental contaminant in beauty salon effluent. Analytical and bioanalytical chemistry, 406(24), 5947–5956.
  • University of Bristol. (n.d.). Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Retrieved from [Link]

  • Zou, J., et al. (2021). A spectrophotometric method for measuring permanganate index (COD Mn) by N,N-diethyl-p-phenylenediamine (DPD). Chemosphere, 268, 128936.
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Foundational

N1,N1,2-Trimethylbenzene-1,4-diamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N1,N1,2-Trimethylbenzene-1,4-diamine Introduction N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No. 27746-11-8) is a substituted aromatic amine belonging to the p-p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of N1,N1,2-Trimethylbenzene-1,4-diamine

Introduction

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No. 27746-11-8) is a substituted aromatic amine belonging to the p-phenylenediamine class of compounds. These molecules are structurally characterized by a benzene ring substituted with two amino groups at the para position. Due to their chemical nature, p-phenylenediamine derivatives are utilized in a range of industrial applications, often serving as antioxidants, dye intermediates, and polymer additives.[1][2] The utility of these compounds is intrinsically linked to their redox properties, which also makes them susceptible to degradation. For researchers, scientists, and drug development professionals, ensuring the long-term purity and stability of N1,N1,2-Trimethylbenzene-1,4-diamine is paramount for the reliability and reproducibility of experimental results. This guide provides a detailed examination of the compound's stability, outlines its primary degradation pathways, and establishes a robust protocol for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for proper handling. The key physical and chemical characteristics are summarized below.

PropertyValueReference
CAS Number 27746-11-8
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Liquid above 46°C
Melting Point 45-46°C
InChI Key JHGFAGAHQPLGOQ-UHFFFAOYSA-N

Chemical Stability and Degradation Pathways

The principal vulnerability of N1,N1,2-Trimethylbenzene-1,4-diamine is its susceptibility to oxidation. This degradation is primarily driven by atmospheric oxygen and is significantly accelerated by exposure to light and elevated temperatures.[3] Understanding the mechanism of this process is critical for developing effective preservation strategies.

Mechanism of Oxidative Degradation

The oxidation of p-phenylenediamine derivatives is a well-documented process that typically occurs in sequential one-electron steps.[2][4][5]

  • Formation of the Semiquinonediimine Radical Cation: The initial step involves the removal of one electron from one of the nitrogen atoms, resulting in the formation of a highly colored radical cation species known as a semiquinonediimine.[5][6] This intermediate is responsible for the initial discoloration (e.g., pink, red, or purple hues) often observed in aging samples of aromatic amines.

  • Formation of the Quinonediimine: A second one-electron oxidation converts the radical cation into a quinonediimine species.[4]

  • Further Reactions: These highly reactive quinone-type products are often unstable and can participate in a variety of subsequent reactions, including polymerization, hydrolysis, or reactions with other nucleophiles, leading to a complex mixture of dark, polymeric degradation products.[7][8] This complex degradation cascade is the reason why preventing the initial oxidation event is so crucial.

G cluster_0 Oxidative Degradation Pathway Parent N1,N1,2-Trimethylbenzene-1,4-diamine (Colorless/Pale Yellow) Radical Semiquinonediimine Radical Cation (Colored Intermediate) Parent->Radical -1e⁻ (O₂, light) Diimine Quinonediimine (Reactive Intermediate) Radical->Diimine -1e⁻ Products Complex Degradation Products (Dark Polymers) Diimine->Products Polymerization, Hydrolysis, etc.

Caption: Proposed oxidative degradation pathway for N1,N1,2-Trimethylbenzene-1,4-diamine.

Chemical Incompatibilities

Given its sensitivity to oxidation, N1,N1,2-Trimethylbenzene-1,4-diamine is fundamentally incompatible with strong oxidizing agents.[3] Contact with substances such as peroxides, nitrates, or perchlorates should be strictly avoided as it can lead to vigorous and potentially hazardous reactions.

Recommended Storage and Handling Protocols

A multi-faceted approach that rigorously controls the compound's environment is necessary to ensure its long-term stability. The following conditions and protocols are based on the need to mitigate the oxidative degradation pathway.

Optimal Storage Conditions

The following table summarizes the recommended conditions for storing N1,N1,2-Trimethylbenzene-1,4-diamine to maximize its shelf life.

ParameterRecommendationRationale
Temperature 2°C to 8°CRefrigeration significantly slows the kinetic rate of oxidative reactions.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Exclusion of atmospheric oxygen prevents the primary oxidative degradation pathway from initiating.[3]
Light Protect from LightStore in amber glass vials or other opaque containers to prevent photochemical catalysis of oxidation.[3]
Container Tightly Sealed Amber GlassPrevents exposure to air and light. Glass is generally inert. For other materials, consult a chemical compatibility chart.[10][11]
Experimental Protocol: Safe Handling and Aliquoting

To preserve the integrity of the bulk material, repeated exposure to the atmosphere must be minimized. Adopting an aliquoting strategy is the most effective method.

  • Equilibration: Before opening, allow the primary container to warm to ambient temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold compound, which could introduce impurities.

  • Inert Environment Transfer: Whenever possible, handle the compound inside an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line or a simple gas-purging technique. To do this, gently flush the headspace of the primary container with a stream of dry argon or nitrogen before opening.

  • Dispensing: Use clean, dry glassware, spatulas, or syringes for the transfer.

  • Aliquoting: Dispense the compound into smaller, appropriately sized vials suitable for single or limited use. This practice protects the bulk stock from repeated exposure.

  • Sealing and Storage: Immediately and tightly seal the new aliquots. For vials with screw caps, using PTFE-lined caps is recommended. Purge the headspace of both the primary container and the new aliquots with inert gas before final sealing.

  • Labeling and Logging: Clearly label all aliquots with the compound name, concentration (if in solution), date of aliquoting, and batch number.

  • Return to Storage: Promptly return the primary container and all aliquots to the recommended storage conditions (2-8°C, protected from light).

Quality Control and Stability Assessment

Regularly assessing the quality of the stored compound is good laboratory practice. A workflow for this assessment can be structured as follows.

G Start Retrieve Sample from Storage Visual Visual Inspection: Is there discoloration? Start->Visual HPLC Perform HPLC Purity Analysis Visual->HPLC No (or minor) Fail Quarantine Stock Consider Purification or Re-synthesis Visual->Fail Yes (significant) CheckSpec Purity > Specification? (e.g., >98%) HPLC->CheckSpec Pass Proceed with Experiment CheckSpec->Pass Yes CheckSpec->Fail No

Caption: Workflow for assessing the quality and stability of stored N1,N1,2-Trimethylbenzene-1,4-diamine.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of non-volatile organic compounds and detecting the presence of degradation products.[12][13]

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient Program: A typical starting point would be a linear gradient from 5-95% Solvent B over 20-30 minutes. This should be optimized based on the separation observed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~240-260 nm), and also scan across a wider range with a DAD to detect potential impurities with different chromophores.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~0.1-1.0 mg/mL) in the mobile phase or a compatible solvent like methanol or acetonitrile.

  • Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Conclusion

The chemical integrity of N1,N1,2-Trimethylbenzene-1,4-diamine is primarily threatened by oxidative degradation, a process catalyzed by air and light. By implementing a stringent storage and handling protocol centered on the core principles of refrigeration , inert atmosphere , and light exclusion , researchers can effectively preserve the compound's purity. Adherence to these guidelines, coupled with periodic quality control checks, will ensure the reliability of this reagent in sensitive research and development applications.

References

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. PubMed. Available at: [Link]

  • The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. ResearchGate. Available at: [Link]

  • Stabilized aromatic amines. Google Patents.
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  • Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf. ACS Publications. Available at: [Link]

  • A Radical Chain Mechanism Coupled to Autocatalysis. The Oxidation of N,N-Dimethyl-p-phenylenediamine by Peroxodisulfate. ACS Publications. Available at: [Link]

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  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. SlideShare. Available at: [Link]

  • p-Phenylenediamine Derivatives in Tap Water: Implications for Human Exposure. MDPI. Available at: [Link]

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Portland Press. Available at: [Link]

  • Oxidative transformation of aromatic amines. ETH Zurich Research Collection. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]

  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC. Available at: [Link]

  • Biodegradation pathways of para-phenylenediamine antioxidants and their transformation products in the aqueous environment. Zenodo. Available at: [Link]

  • A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines. ResearchGate. Available at: [Link]

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  • Chemical Compatibility Chart. Walchem. Available at: [Link]

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Exploratory

Unlocking the Potential of N1,N1,2-Trimethylbenzene-1,4-diamine: A Guide to Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals Abstract N1,N1,2-Trimethylbenzene-1,4-diamine, a substituted aromatic diamine with the CAS number 27746-11-8, represents a largely unexplored building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,2-Trimethylbenzene-1,4-diamine, a substituted aromatic diamine with the CAS number 27746-11-8, represents a largely unexplored building block in synthetic chemistry and materials science.[1][2] While direct research on this specific isomer is limited, its structural features—a benzene ring substituted with a primary amine, a tertiary amine, and a methyl group—suggest a rich potential for a variety of applications. This technical guide will provide an in-depth analysis of promising research avenues for N1,N1,2-Trimethylbenzene-1,4-diamine, drawing upon the established chemistry of related aromatic diamines and trimethylbenzenes. We will explore its potential in the synthesis of novel heterocyclic compounds, the development of advanced polymers and materials, and its role as a versatile ligand in coordination chemistry. This guide is intended to serve as a foundational resource for researchers seeking to innovate at the forefront of chemical synthesis and material design.

Introduction: The Untapped Potential of a Unique Aromatic Diamine

Aromatic diamines are a cornerstone of modern chemistry, serving as critical precursors in the synthesis of a vast array of organic molecules and materials. Their utility stems from the nucleophilic nature of the amine groups, which allows for a diverse range of chemical transformations. N1,N1,2-Trimethylbenzene-1,4-diamine (C9H14N2) presents a unique substitution pattern that distinguishes it from more commonly studied isomers.[1][3] The presence of both a primary and a tertiary amine group on the same aromatic ring offers the potential for selective reactivity, a highly desirable characteristic in multi-step organic synthesis.

This guide will illuminate potential research directions for this intriguing molecule, structured around three core areas:

  • Heterocyclic Synthesis: Leveraging the diamine functionality to construct novel benzimidazole, quinoxaline, and other heterocyclic scaffolds of medicinal and material interest.

  • Advanced Polymer and Material Science: Utilizing the diamine as a monomer for the creation of high-performance polymers with unique thermal and electronic properties.

  • Coordination Chemistry and Catalysis: Exploring its capacity as a ligand for the formation of metal complexes with potential catalytic applications.

By providing a detailed exploration of these areas, we aim to stimulate further investigation into this promising, yet underutilized, chemical entity.

Core Properties and Synthesis

A comprehensive understanding of the physicochemical properties of N1,N1,2-Trimethylbenzene-1,4-diamine is fundamental to exploring its research potential.

Physicochemical Properties
PropertyValueSource
CAS Number 27746-11-8[1]
Molecular Formula C9H14N2[1][3]
Molecular Weight 150.22 g/mol [3]
Physical Form Liquid[1]
Melting Point 45-46 °C[1]

The presence of electron-donating methyl and amino groups on the benzene ring is expected to influence the electronic properties of the molecule, enhancing the nucleophilicity of the amino groups.[4]

Plausible Synthetic Routes

While specific synthetic procedures for N1,N1,2-Trimethylbenzene-1,4-diamine are not extensively detailed in the literature, a plausible route can be inferred from standard organic chemistry transformations. A potential synthetic workflow is outlined below:

Synthesis_Workflow 2-Nitro-p-toluidine 2-Nitro-p-toluidine Nitration Nitration 2-Nitro-p-toluidine->Nitration HNO3/H2SO4 N,N-dimethylation N,N-dimethylation Nitration->N,N-dimethylation CH3I, K2CO3 Reduction Reduction N,N-dimethylation->Reduction H2, Pd/C or SnCl2, HCl N1,N1,2-Trimethylbenzene-1,4-diamine N1,N1,2-Trimethylbenzene-1,4-diamine Reduction->N1,N1,2-Trimethylbenzene-1,4-diamine

Caption: Plausible synthetic workflow for N1,N1,2-Trimethylbenzene-1,4-diamine.

Potential Research Area 1: Heterocyclic Synthesis

Aromatic diamines are renowned precursors to a wide variety of heterocyclic compounds, many of which exhibit significant biological activity. The differential reactivity of the primary and tertiary amines in N1,N1,2-Trimethylbenzene-1,4-diamine can be exploited to synthesize novel heterocyclic systems with high regioselectivity.

Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. The reaction of N1,N1,2-Trimethylbenzene-1,4-diamine with various aldehydes or carboxylic acids would likely proceed through the more nucleophilic primary amine, leading to the formation of asymmetrically substituted benzimidazoles.

Experimental Protocol: Synthesis of a Novel Benzimidazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve N1,N1,2-Trimethylbenzene-1,4-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the desired aldehyde or carboxylic acid (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized benzimidazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Benzimidazole_Synthesis cluster_reactants Reactants Diamine N1,N1,2-Trimethylbenzene-1,4-diamine Reaction Condensation & Cyclization Diamine->Reaction Aldehyde R-CHO Aldehyde->Reaction Benzimidazole Benzimidazole Reaction->Benzimidazole Formation of Heterocycle

Caption: Conceptual workflow for the synthesis of benzimidazole derivatives.

Quinoxaline and Phenazine Analogs

The reaction of N1,N1,2-Trimethylbenzene-1,4-diamine with α-dicarbonyl compounds can lead to the formation of quinoxaline derivatives. These compounds are of interest in materials science for their electronic properties and as potential organic light-emitting diode (OLED) materials.

Potential Research Area 2: Advanced Polymer and Material Science

The diamine functionality of N1,N1,2-Trimethylbenzene-1,4-diamine makes it a prime candidate as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the trimethylbenzene moiety into the polymer backbone could impart desirable properties like enhanced thermal stability, solubility, and specific electronic characteristics.

Polyamides and Polyimides

Condensation polymerization of N1,N1,2-Trimethylbenzene-1,4-diamine with diacyl chlorides or dianhydrides can yield novel polyamides and polyimides, respectively. The asymmetry of the diamine monomer may lead to polymers with unique microstructures and properties.

Experimental Protocol: Synthesis of a Novel Polyamide

  • Monomer Preparation: Dissolve N1,N1,2-Trimethylbenzene-1,4-diamine (1 equivalent) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: Cool the solution to 0 °C and slowly add a solution of a diacyl chloride (1 equivalent) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum at an elevated temperature.

  • Characterization: Characterize the resulting polyamide for its molecular weight (e.g., by gel permeation chromatography), thermal stability (e.g., by thermogravimetric analysis), and mechanical properties.

Polymer_Synthesis_Workflow Monomer_Solution Diamine in Aprotic Solvent Polymerization Condensation Polymerization Monomer_Solution->Polymerization Diacyl_Chloride Diacyl Chloride Solution Diacyl_Chloride->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Purification Washing and Drying Precipitation->Purification Characterization Analysis of Polymer Properties Purification->Characterization

Sources

Foundational

N1,N1,2-Trimethylbenzene-1,4-diamine literature review

An In-depth Technical Guide to N1,N1,2-Trimethylbenzene-1,4-diamine Authored by: Gemini, Senior Application Scientist Abstract N1,N1,2-Trimethylbenzene-1,4-diamine, a substituted aromatic diamine, belongs to a class of c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N1,N1,2-Trimethylbenzene-1,4-diamine

Authored by: Gemini, Senior Application Scientist

Abstract

N1,N1,2-Trimethylbenzene-1,4-diamine, a substituted aromatic diamine, belongs to a class of compounds utilized as versatile intermediates in organic synthesis. Aromatic diamines are foundational building blocks in the development of dyes, high-performance polymers, pharmaceuticals, and agrochemicals.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a plausible synthetic route, potential applications, and critical safety protocols. The information herein is synthesized for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights.

Physicochemical Properties and Identification

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No: 27746-11-8) is a substituted toluene derivative characterized by a primary amine and a tertiary dimethylamino group attached to the benzene ring.[2] Its structure, featuring electron-donating methyl and amino groups, dictates its reactivity and potential applications.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 27746-11-8[2][3]
Molecular Formula C9H14N2[2][3]
Molecular Weight 150.22 g/mol [4]
Physical Form Solid below 45°C, Liquid above 46°C
Melting Point 45-46 °C[2]
Boiling Point 253-255 °C at 762 mmHg
InChI Key JHGFAGAHQPLGOQ-UHFFFAOYSA-N[2]
Purity (Typical) 95%[5]
Storage Temperature 2-8°C, protect from light[3]

Synthesis Pathway and Experimental Protocol

While specific, detailed synthesis protocols for N1,N1,2-trimethylbenzene-1,4-diamine are not extensively published in readily available literature, a reliable synthetic route can be designed based on established organic chemistry principles for aromatic compounds. The most logical approach involves the nitration of a suitable precursor followed by the reduction of the nitro group.

Causality in Synthesis Design: The chosen precursor, N,N,2-trimethylaniline, is ideal because the powerful activating and ortho, para-directing dimethylamino group will selectively direct the incoming nitro group to the C4 position (para), minimizing the formation of unwanted isomers. Subsequent reduction of the nitro group is a high-yielding and well-understood transformation. This two-step sequence is a common and efficient method for introducing an amino group para to an existing activating group on an aromatic ring.[6]

G cluster_0 PART 1: Nitration cluster_1 PART 2: Reduction & Purification Start N,N,2-Trimethylaniline Nitration Nitration Reaction (HNO3 / H2SO4, 0-5°C) Start->Nitration Intermediate N,N,2-Trimethyl-4-nitroaniline Nitration->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Crude Crude Product Reduction->Crude Purification Column Chromatography or Recrystallization Crude->Purification Final N1,N1,2-Trimethylbenzene-1,4-diamine Purification->Final

Caption: Proposed two-step synthesis workflow for N1,N1,2-trimethylbenzene-1,4-diamine.

Detailed Experimental Protocol:

Step 1: Nitration of N,N,2-Trimethylaniline

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5°C.

  • Substrate Addition: Slowly add N,N,2-trimethylaniline to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the aniline solution. The rate of addition must be controlled to maintain the internal temperature between 0-5°C. The formation of the nitro intermediate is highly exothermic.

  • Quenching: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the solution with a base (e.g., NaOH solution) to precipitate the N,N,2-trimethyl-4-nitroaniline intermediate. Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Reduction of N,N,2-Trimethyl-4-nitroaniline

  • Setup: In a hydrogenation vessel, dissolve the dried nitro intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 3-4 bar) and stir the mixture at a slightly elevated temperature (e.g., 40-50°C).[6]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude N1,N1,2-trimethylbenzene-1,4-diamine. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield the final product with high purity.

Applications and Industrial Relevance

While specific applications for N1,N1,2-trimethylbenzene-1,4-diamine are not widely documented, its structural class—aromatic diamines—is of significant industrial importance. By analogy, its potential uses can be inferred.

  • Dye and Pigment Synthesis: Aromatic amines are classical precursors for azo dyes and other colorants. The diamine functionality allows for the formation of complex chromophores.[7][8]

  • Polymer Chemistry: Diamines are essential monomers for producing high-performance polymers like polyamides and polyimides, which are valued for their thermal stability and mechanical strength.

  • Pharmaceutical and Agrochemical Intermediates: The substituted benzene ring serves as a scaffold in the synthesis of more complex, biologically active molecules.[1][8] The specific substitution pattern can be leveraged to fine-tune the pharmacological or pesticidal properties of the final compound.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized N1,N1,2-trimethylbenzene-1,4-diamine, a standard analytical workflow is employed. This ensures that the material meets the required specifications for subsequent research or development.

G cluster_workflow Analytical Workflow Sample Synthesized Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC LCMS LC-MS Analysis (Molecular Weight Confirmation) Sample->LCMS NMR NMR Spectroscopy (¹H & ¹³C for Structural Elucidation) Sample->NMR Report Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report

Sources

Exploratory

An In-depth Technical Guide to N1,N1,2-Trimethylbenzene-1,4-diamine: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of N1,N1,2-trimethylbenzene-1,4-diamine (CAS No. 27746-11-8), a substituted aromatic diamine with significant potential in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N1,N1,2-trimethylbenzene-1,4-diamine (CAS No. 27746-11-8), a substituted aromatic diamine with significant potential in synthetic chemistry. While specific literature on this compound is sparse, this guide synthesizes information from analogous structures and established chemical principles to present a detailed account of its probable synthetic routes, physicochemical properties, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical building block.

Introduction and Historical Context

N1,N1,2-trimethylbenzene-1,4-diamine belongs to the class of p-phenylenediamines, a group of compounds that have been pivotal in the development of industrial chemistry. The history of substituted p-phenylenediamines is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. These compounds served as key intermediates in the production of a wide array of azo and aniline dyes. Their utility expanded with the advent of color photography, where they became essential as color developing agents.

While a specific date for the first synthesis of N1,N1,2-trimethylbenzene-1,4-diamine is not prominently documented, its conceptualization falls within the broader exploration of substituted anilines and their derivatives. The synthetic strategies employed for its creation are extensions of well-established methodologies for the functionalization of aromatic rings, particularly nitration and subsequent reduction, which have been refined over more than a century of organic synthesis. The presence of the trimethyl substitution pattern suggests a focus on creating derivatives with specific steric and electronic properties, likely for applications in areas such as polymer chemistry, as dye intermediates, or as precursors for pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of N1,N1,2-trimethylbenzene-1,4-diamine is presented in Table 1. These properties are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource
CAS Number 27746-11-8[1]
Molecular Formula C9H14N2[1]
Molecular Weight 150.22 g/mol [2]
Appearance Liquid or solid, depending on temperature[3][4]
Melting Point 45-46 °C[3][4]
Boiling Point 253-255 °C at 762 mmHg[4]
Synonyms N1,N1,2-trimethyl-1,4-benzenediamine, 2-Methyl-4-amino-N,N-dimethylaniline[1][3]
InChI Key JHGFAGAHQPLGOQ-UHFFFAOYSA-N[3]

Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine

The synthesis of N1,N1,2-trimethylbenzene-1,4-diamine can be logically approached through a two-step process starting from 3-methyl-N,N-dimethylaniline. This method is analogous to established procedures for the synthesis of other substituted p-phenylenediamines.[5][6][7] The general strategy involves the regioselective nitration of the aniline derivative followed by the reduction of the nitro group to the corresponding amine.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, para to the dimethylamino group.

  • Reduction: The conversion of the nitro group to a primary amine group (-NH2).

Synthesis_Workflow Start 3-Methyl-N,N-dimethylaniline Intermediate N,N,2-Trimethyl-4-nitroaniline Start->Intermediate Nitration (e.g., HNO3/H2SO4) Product N1,N1,2-Trimethylbenzene-1,4-diamine Intermediate->Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for N1,N1,2-Trimethylbenzene-1,4-diamine.

Detailed Experimental Protocol (Prophetic)

This protocol is based on well-established procedures for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of N,N,2-Trimethyl-4-nitroaniline (Nitration)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-methyl-N,N-dimethylaniline. The flask should be cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the cooled and stirred solution of 3-methyl-N,N-dimethylaniline. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated solid is then collected by filtration, washed with cold water until the washings are neutral, and then washed with a cold dilute sodium bicarbonate solution, followed by another wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine (Reduction)

Method A: Reduction with Tin(II) Chloride[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N,N,2-trimethyl-4-nitroaniline from Step 1 in a suitable solvent like ethanol.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the solution.

  • Reduction Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. The resulting tin salts will precipitate.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Method B: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve the N,N,2-trimethyl-4-nitroaniline in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by vacuum distillation or column chromatography.

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Nit_Start 3-Methyl-N,N-dimethylaniline + Nitrating Mixture Nit_Reaction Controlled Temperature Reaction (0-10 °C) Nit_Start->Nit_Reaction Nit_Workup Quenching on Ice & Filtration Nit_Reaction->Nit_Workup Nit_Purification Recrystallization Nit_Workup->Nit_Purification Nit_Intermediate N,N,2-Trimethyl-4-nitroaniline Nit_Purification->Nit_Intermediate Red_Start N,N,2-Trimethyl-4-nitroaniline + Reducing Agent Nit_Intermediate->Red_Start Red_Reaction Reflux or Hydrogenation Red_Start->Red_Reaction Red_Workup Basification & Extraction (for SnCl2 method) Red_Reaction->Red_Workup Red_Purification Vacuum Distillation or Column Chromatography Red_Workup->Red_Purification Red_Product N1,N1,2-Trimethylbenzene-1,4-diamine Red_Purification->Red_Product

Caption: Detailed experimental workflow for the synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine.

Analytical Characterization

The structural confirmation of N1,N1,2-trimethylbenzene-1,4-diamine would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons, the primary amine protons (a broad singlet), the N-methyl protons (a singlet integrating to 6H), and the aryl-methyl protons (a singlet integrating to 3H).

    • ¹³C NMR will show characteristic signals for the aromatic carbons, with the carbons attached to the nitrogen atoms being significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Potential Applications

Given its structure, N1,N1,2-trimethylbenzene-1,4-diamine is a valuable intermediate with potential applications in several fields:

  • Dye and Pigment Synthesis: The electron-donating nature of the amino and methyl groups can be exploited to create chromophores with specific color properties.

  • Polymer Chemistry: As a diamine, it can be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. The methyl group on the ring can influence the polymer's solubility and thermal properties.

  • Pharmaceutical and Agrochemical Research: The substituted benzene diamine scaffold is present in many biologically active molecules. This compound could serve as a starting material for the synthesis of novel therapeutic agents or pesticides.

  • Organic Electronics: Substituted anilines are of interest in the development of organic conductors and semiconductors.

Safety and Handling

Based on the safety data for N1,N1,2-trimethylbenzene-1,4-diamine and related aromatic amines, the following precautions should be observed:[3][4][9]

  • Health Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[3] It may cause skin and eye irritation, as well as respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. It should be protected from light.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N1,N1,2-trimethylbenzene-1,4-diamine is a versatile substituted aromatic diamine with significant potential as a building block in various fields of chemical synthesis. While direct historical and extensive application data for this specific molecule are limited, its synthesis can be reliably achieved through established organic chemistry methodologies. This guide provides a comprehensive, albeit partially inferred, overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and professionals in the chemical sciences. The detailed experimental protocols, based on analogous transformations, offer a solid starting point for the laboratory preparation of this and related compounds.

References

  • PubChem. N1,N1,4-Trimethylbenzene-1,2-diamine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Trimethyl Benzene. [Link]

  • PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. [Link]

  • Google Patents.
  • ResearchGate. 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. [Link]

  • Google Patents. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
  • Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

  • Taylor & Francis Online. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

  • PubChemLite. 1,4-benzenediamine, n1,n1,n4-tris(1-methylpropyl)- (C18H32N2). [Link]

  • Cheméo. Chemical Properties of 2-Methylbenzene-1,4-diamine, tris(trifluoroacetyl)-, isomer 1. [Link]

  • Molbase. N1,N1-DIMETHYLBENZENE-1,4-DIAMINE; SULFURIC ACID. [Link]

  • NIST. Benzene, 1,2,4-trimethyl-. [Link]

  • NIST. Benzene, 1,2,4-trimethyl-. [Link]

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Foundational

N1,N1,2-Trimethylbenzene-1,4-diamine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N1,N1,2-Trimethylbenzene-1,4-diamine This guide provides comprehensive safety and handling protocols for N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No. 27746-11-8), tail...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of N1,N1,2-Trimethylbenzene-1,4-diamine

This guide provides comprehensive safety and handling protocols for N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No. 27746-11-8), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction and Chemical Profile

N1,N1,2-Trimethylbenzene-1,4-diamine is an aromatic amine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol .[1][2] It is utilized in laboratory settings for chemical synthesis.[3] Given its chemical structure as a substituted aromatic diamine, it is imperative to handle this compound with a thorough understanding of its potential hazards and the necessary precautions to mitigate risks. This guide provides the foundational knowledge to establish self-validating safety systems when working with this reagent.

Hazard Identification and GHS Classification

Understanding the specific hazards associated with N1,N1,2-Trimethylbenzene-1,4-diamine is the cornerstone of safe handling. The compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][3]

Signal Word: Warning [1]

Pictograms:

alt text (GHS07)[1]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1][3]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][3]

The primary hazards are acute toxicity through multiple exposure routes (oral, dermal, inhalation) and significant irritation to the skin, eyes, and respiratory system.[1][3] The causality is linked to the chemical nature of aromatic amines, which can be readily absorbed and cause local and systemic toxic effects.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1][3]

Exposure Controls & Personal Protective Equipment (PPE)

A systematic approach to controlling exposure is critical. The hierarchy of controls should always be applied, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_controls Hierarchy of Exposure Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->p1 Engineering Engineering Controls (e.g., Fume Hood) Substitution->p2 Administrative Administrative Controls (e.g., SOPs, Training) Engineering->p3 PPE Personal Protective Equipment (Least Effective) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: Hierarchy of controls for mitigating chemical exposure.

  • Engineering Controls : All handling of N1,N1,2-Trimethylbenzene-1,4-diamine must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[3][4] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Avoid eating, drinking, or smoking in laboratory areas.[6][7]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be selected carefully to provide adequate protection.

    • Eye/Face Protection : Wear government-approved safety glasses with side shields or chemical safety goggles.[4][6]

    • Skin Protection :

      • Gloves : Wear compatible, chemical-resistant gloves. Gloves must be inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

      • Lab Coat/Clothing : A standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or suit may be necessary.[4]

    • Respiratory Protection : If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a government-approved respirator (e.g., NIOSH-approved) appropriate for organic vapors should be used.[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to prevent accidents and exposure.

Handling:

  • Avoid all contact with eyes, skin, and clothing.[4]

  • Do not breathe vapors or mists.[4]

  • Handle in a well-ventilated place, such as a chemical fume hood.[3][4]

  • Wash hands and face thoroughly after handling and before breaks.[3][4]

  • Avoid prolonged or repeated exposure.[4]

Storage:

  • Keep the container tightly closed and in an upright position.[4]

  • Store in a cool, dry, and well-ventilated area.[4][8] The recommended storage temperature is often between 2-8°C.[9]

  • Store away from incompatible materials, particularly strong oxidizing agents.[10][11]

Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency is critical. All laboratory personnel must be familiar with these procedures.

First-Aid Measures

Always show the Safety Data Sheet to the attending medical professional.[3][4]

  • Inhalation : If inhaled, immediately move the person to fresh air. If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician.[4]

  • Eye Contact : In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek immediate medical attention.[4]

  • Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician immediately.[4][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use sand, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3][4][12]

  • Specific Hazards : Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][12]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][12] Fight the fire from an upwind position and cool exposed containers with a water spray.[12]

Accidental Release Measures

A systematic approach ensures that spills are managed safely and effectively.

Spill_Response_Workflow cluster_spill Accidental Release Workflow A 1. Evacuate & Alert Evacuate non-essential personnel. Alert others in the area. B 2. Assess & Secure Assess spill size and risk. Ensure proper ventilation. A->B C 3. Don PPE Wear appropriate gloves, eye protection, and respiratory protection. B->C D 4. Contain & Absorb Cover with inert absorbent material (sand, vermiculite). C->D E 5. Collect & Package Wipe or sweep up material. Place in a sealed container for disposal. D->E F 6. Decontaminate Wash the spill site after material pickup is complete. E->F G 7. Dispose Dispose of waste according to institutional and local regulations. F->G

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Personal Precautions : Evacuate personnel to safe areas.[3] Use personal protective equipment as described in Section 3. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3][4]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[4]

  • Methods for Containment and Cleaning Up : a. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[13][14][15] b. Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3][7] c. Ventilate the area and wash the spill site thoroughly after the material pickup is complete.[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain.[3][6]

Physical and Chemical Properties

PropertyValueSource
CAS Number 27746-11-8[1]
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
Physical Form Liquid[1]
Melting Point 45-46 °C[1]

References

  • Kao Chemicals. (2007). Material Safety Data Sheet - ASFIER 720. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet - 2,4,6-Trimethylbenzene-1,3-diamine. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine. Retrieved from [Link]

  • Prisco. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N1,N1,4-Trimethylbenzene-1,2-diamine. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1433 - 1,2,4-TRIMETHYLBENZENE. Retrieved from [Link]

  • DHC Solvent Chemie GmbH. (2023). Safety Data Sheet: 1,2,4-trimethylbenzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Trimethyl Benzene (mixed isomers). Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,2,4-Trimethylbenzene, 98%. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trimethylbenzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methodologies for the Detection of N1,N1,2-Trimethylbenzene-1,4-diamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Biological Fluids (Urine/Plasma), Cosmetic Formulations, and Environmental Samples Mechanistic Insights & Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Biological Fluids (Urine/Plasma), Cosmetic Formulations, and Environmental Samples

Mechanistic Insights & Analytical Challenges

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: [1]) is a substituted p-phenylenediamine (PPD) derivative utilized in dye synthesis, polymer production, and as a pharmaceutical intermediate. From an analytical perspective, the primary point of failure in quantifying this compound is not instrumental sensitivity, but rather the pre-analytical degradation of the analyte.

The electron-donating methyl groups on the aromatic ring significantly lower its oxidation potential compared to unsubstituted PPD. In aqueous solutions—particularly at neutral to alkaline pH—the compound rapidly undergoes auto-oxidation to form quinone diimine derivatives. Therefore, maintaining a strictly controlled reducing environment during sample preparation is paramount to prevent analyte loss and ensure reproducible recovery [2].

Self-Validating Sample Preparation Protocol

To isolate the compound from complex matrices while preventing oxidative degradation, a Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required.

Step-by-Step SPE Methodology
  • Matrix Pre-treatment: Aliquot 1.0 mL of the sample (e.g., urine or cosmetic extract) into a centrifuge tube. Immediately add 1.0 mL of 0.1% formic acid containing 0.1% ascorbic acid (w/v) .

    • Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the auto-oxidation of the diamine groups during the extraction process. The acidic environment further stabilizes the protonated amines [3].

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 2.0 mL of MS-grade methanol, followed by equilibration with 2.0 mL of ultra-pure water.

  • Sample Loading: Pass the pre-treated sample through the cartridge at a controlled flow rate of 1 mL/min.

  • Interference Wash: Wash the sorbent bed with 2.0 mL of 5% methanol in water.

    • Causality: This specific concentration removes highly polar endogenous matrix components (e.g., salts, urea) without prematurely eluting the moderately non-polar target analyte, thereby minimizing ion suppression during downstream MS analysis.

  • Target Elution: Elute the target analyte using 2.0 mL of 100% acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (see Section 3).

SPE_Workflow A 1. Matrix Pre-treatment (Add Ascorbic Acid) B 2. HLB Cartridge Conditioning (MeOH -> H2O) A->B Stabilize C 3. Sample Loading (Retain Analytes) B->C Load D 4. Interference Wash (5% MeOH) C->D Wash E 5. Target Elution (100% Acetonitrile) D->E Elute F 6. N2 Evaporation & Reconstitution E->F LC Ready

Fig 1. Solid-Phase Extraction workflow for N1,N1,2-Trimethylbenzene-1,4-diamine isolation.

Chromatographic Separation Strategy (HPLC)

The presence of a tertiary amine and a primary amine creates strong basic sites that interact with unendcapped silanols on standard silica-based columns, leading to severe peak tailing.

  • Column: C18 reverse-phase, endcapped (e.g., 150 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 20 mM Ammonium formate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Causality: Utilizing a mobile phase buffered with ammonium formate provides adequate ionic strength to mask residual silanol interactions. A pH of 6.0 ensures the amines remain partially protonated for optimal retention on the C18 phase while maintaining sharp, symmetrical peak shapes [4].

High-Sensitivity Mass Spectrometry (LC-MS/MS)

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique for this compound. The tertiary amine nitrogen (-N(CH3)2) has a high proton affinity, readily forming the[M+H]+ precursor ion at m/z 151.1.

During Collision-Induced Dissociation (CID), the dominant fragmentation pathway involves the neutral loss of a methyl radical or the amine group, yielding stable product ions. Selecting m/z 136.1 as the quantifier ion provides the highest signal-to-noise ratio, as it is the most thermodynamically favored fragment.

Fragmentation_Pathway A Precursor Ion [M+H]+ m/z 151.1 B CID (Argon Gas) A->B C Quantifier Ion m/z 136.1 B->C -CH3 (15 Da) D Qualifier Ion m/z 120.1 B->D -NH2CH3 (31 Da)

Fig 2. CID fragmentation pathway of N1,N1,2-Trimethylbenzene-1,4-diamine in ESI+ mode.

System Suitability & Self-Validation

Before sample analysis, a System Suitability Test (SST) must be executed by injecting a 10 ng/mL standard. The analytical run is only validated to proceed if:

  • The Signal-to-Noise (S/N) ratio of the m/z 136.1 peak is ≥ 100.

  • The retention time drift across three consecutive injections is ≤ 2%.

  • The peak asymmetry factor is between 0.8 and 1.2.

Quantitative Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
N1,N1,2-Trimethylbenzene-1,4-diamine 151.1136.1 (Quantifier)2540
151.1120.1 (Qualifier)3540

Table 2: Method Validation Specifications

ParameterSpecificationCausality / Rationale
Limit of Detection (LOD) 0.05 ng/mLAchieved via specific MRM filtering and 10x SPE concentration.
Limit of Quantification (LOQ) 0.15 ng/mLBaseline noise minimized by the optimized 5% MeOH wash step.
Linearity (R²) > 0.999Validated across 0.15 - 50 ng/mL; ensures accurate quantification.
Extraction Recovery 88% - 94%Ascorbic acid successfully prevents oxidative loss during extraction.
Intra-day Precision (RSD) < 4.5%Stable retention times maintained by the buffered mobile phase.

References

  • Mohamed, K., Cromarty, D., & Steenkamp, V. (2015). "Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples". Journal of Chromatography B. Available at:[Link]

  • Taiwan Food and Drug Administration (FDA). (2023). "Method of Test for Hair Dyes in Cosmetics". FDA Official Methods. Available at:[Link]

  • Journal of Instrumental Analysis. (2023). "Simultaneous Determination of p-Phenylenediamines and Their Quinone Derivatives in Human Urine by Solid-phase Extraction Combined with LC-MS/MS". fxcsxb.com. Available at:[Link]

Application

HPLC analysis of N1,N1,2-Trimethylbenzene-1,4-diamine

Application Note: HPLC Method Development and Validation for N1,N1,2-Trimethylbenzene-1,4-diamine Abstract N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically substituted aromatic diamine utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for N1,N1,2-Trimethylbenzene-1,4-diamine

Abstract N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically substituted aromatic diamine utilized as a critical building block in advanced organic synthesis, materials science, and dye manufacturing ()[1]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for its accurate quantification. By addressing the inherent analytical challenges of substituted phenylenediamines—namely, rapid auto-oxidation and severe peak tailing on silica-based stationary phases—this guide provides a field-proven protocol utilizing targeted sample stabilization and optimized reversed-phase chromatography.

Chemical Profile & Analytical Challenges

N1,N1,2-Trimethylbenzene-1,4-diamine features an electron-rich aromatic ring, a primary amine, and a tertiary amine. These structural characteristics introduce two primary challenges during chromatographic analysis:

  • Oxidative Instability: Like most p-phenylenediamine derivatives, this compound is highly susceptible to oxidation in aqueous solutions. Upon exposure to ambient air or light, it rapidly degrades into radical cations and subsequent quinonediimine derivatives ()[2]. This leads to diminishing peak areas over time and the appearance of unknown degradation peaks, compromising quantitative accuracy.

  • Secondary Silanol Interactions (Peak Tailing): The basic amine functionalities interact strongly with residual, unreacted silanol groups on standard silica-based stationary phases. This secondary ion-exchange interaction causes severe peak broadening and tailing, which drastically reduces resolution and assay sensitivity.

Mechanistic Rationale for Method Design

To ensure scientific integrity and reproducibility, the analytical method must be engineered to counteract the molecule's specific physicochemical vulnerabilities.

  • Sample Stabilization (Anti-Oxidation): Samples must be extracted and maintained in an acidic environment in the presence of an antioxidant. The addition of 0.1% ascorbic acid reduces the redox potential of the solution. It acts as a sacrificial antioxidant, completely inhibiting the diamine from oxidizing during the autosampler queue ()[2]. Furthermore, amber vials are mandatory to prevent photo-catalyzed degradation.

  • Stationary Phase Selection: A C18-AQ (aqueous-compatible) or a highly end-capped C18 column is required. End-capping chemically shields residual silanols, preventing the secondary interactions that cause amine tailing and ensuring sharp peak symmetries for hydrophilic analytes ()[3].

  • Mobile Phase Optimization: An acidic modifier (0.1% Formic Acid) is added to both the aqueous and organic mobile phases. This ensures the ambient pH is well below the pKa of the amine groups, keeping them fully protonated. Protonated amines elute with highly reproducible retention times on end-capped columns ()[4].

  • Detection Strategy: The conjugated aromatic system of N1,N1,2-Trimethylbenzene-1,4-diamine provides strong UV absorbance. Diode Array Detection (DAD) at 240–280 nm is optimal for routine quantification ()[3]. For trace-level environmental or impurity analysis, LC-MS/MS using Electrospray Ionization in positive mode (ESI+) is highly effective, as the easily protonated amines yield strong[M+H]+ signals ().

Experimental Protocols

Reagents and Materials
  • N1,N1,2-Trimethylbenzene-1,4-diamine analytical standard (>97% purity) ()[1].

  • HPLC-grade Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm).

  • Ascorbic acid (analytical grade).

  • Formic acid (LC-MS grade).

  • 0.22 µm PTFE syringe filters and amber HPLC vials.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a stabilizing diluent consisting of 0.1% ascorbic acid in Water/Methanol (90:10, v/v). Causality: The high aqueous content ensures the complete solubility of ascorbic acid, while the methanol aids in wetting the organic standard.

  • Stock Solution: Accurately weigh 10.0 mg of N1,N1,2-Trimethylbenzene-1,4-diamine into a 10 mL volumetric flask. Dissolve and make up to volume with the stabilizing diluent to achieve a 1.0 mg/mL concentration.

  • Working Solutions: Dilute the stock solution with the diluent to create a calibration curve ranging from 1 to 50 µg/mL.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter directly into amber HPLC vials to remove particulates and protect from light.

System Suitability & Self-Validation Protocol

To guarantee trustworthiness, the protocol operates as a self-validating system to monitor real-time degradation:

  • Pre/Post Sequence Bracketing: Inject a mid-level "Stability Control Sample" (e.g., 25 µg/mL) at the beginning, middle, and end of the analytical sequence.

  • Validation Criteria: If the peak area of the final injection deviates by >2.0% from the initial injection, it actively indicates that oxidative degradation has breached the antioxidant capacity in the autosampler. The batch results must be automatically invalidated. This ensures no degraded sample is ever erroneously quantified.

Quantitative Data Presentation

Table 1: Optimized HPLC-UV Method Parameters

ParameterSpecification
Column Phenomenex Kinetex C18 or Hitachi C18-AQ (100 × 4.6 mm, 2.6 µm)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Gradient Program 0-2 min: 5% B; 2-7 min: 5% → 60% B; 7-9 min: 60% B; 9-10 min: 5% B
Column Temperature 30 °C
Detection UV/DAD at 254 nm
Injection Volume 5 µL

Table 2: Representative Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative Outcome
Linearity (R²) > 0.9990.9995 (Range: 1 - 50 µg/mL)
Precision (%RSD) < 2.0% (n=6)0.85%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 µg/mL
Sample Stability < 2.0% area change over 24h1.1% degradation at 24h (in Ascorbic Acid)

Mandatory Visualization

HPLC_Workflow Sample N1,N1,2-Trimethylbenzene- 1,4-diamine Oxidation Auto-Oxidation (Quinonediimine) Sample->Oxidation Air/Light Exposure Prep Sample Prep: 0.1% Ascorbic Acid Sample->Prep Extraction & Stabilization Oxidation->Prep Inhibited by HPLC HPLC Injection (Acidic Mobile Phase) Prep->HPLC Column C18-AQ Column (Prevents Tailing) HPLC->Column Protonated Amines Detection UV/DAD (240-280 nm) or LC-ESI-MS Column->Detection Validation Self-Validation: Pre/Post Sequence Check Detection->Validation

Figure 1: Workflow and stabilization mechanism for N1,N1,2-Trimethylbenzene-1,4-diamine analysis.

References

  • Title: m-, o-, and p-Phenylenediamine - OSHA Method 73 | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC | Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) | URL: [Link]

  • Title: Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water | Source: Agilent Technologies | URL: [Link]

Sources

Method

GC-MS protocol for N1,N1,2-Trimethylbenzene-1,4-diamine

Application Note: High-Resolution GC-MS Analytical Protocol for N1,N1,2-Trimethylbenzene-1,4-diamine Mechanistic Rationale & Analytical Challenges N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Analytical Protocol for N1,N1,2-Trimethylbenzene-1,4-diamine

Mechanistic Rationale & Analytical Challenges

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) is a strategically substituted aromatic diamine utilized heavily in polymer chemistry, dye synthesis, and as a biochemical reagent. Structurally, it features both a tertiary amine (N,N-dimethyl) and a highly reactive primary amine.

In gas chromatography (GC), underivatized primary aromatic amines present significant analytical challenges. Their high polarity and basicity lead to severe peak tailing, irreversible hydrogen-bonding to active silanol sites in the GC inlet or column, and thermal degradation. To circumvent this, we utilize a targeted acylation strategy. By reacting the sample with Trifluoroacetic anhydride (TFAA), the primary amine at the C-4 position is quantitatively converted into a trifluoroacetamide derivative. The tertiary amine at C-1 lacks a replaceable proton and remains unreacted.

This selective derivatization dramatically increases the analyte's volatility and thermal stability. Furthermore, it enhances detectability in Electron Ionization (EI) MS by introducing electronegative fluorine atoms that direct predictable, high-abundance fragmentation pathways. This mechanistic approach aligns with established protocols for [1] and [3].

Self-Validating Experimental Design

A robust analytical protocol must be inherently self-validating to ensure data trustworthiness. To track derivatization efficiency and instrument performance, this workflow incorporates two critical quality control elements:

  • Internal Standardization (IS): Aniline-d5 is added to the sample prior to any chemical manipulation. It undergoes the exact same acylation process, compensating for matrix effects, injection volume discrepancies, and variable derivatization yields.

  • Procedural Blanks: Anhydrous solvent processed identically with TFAA is run to confirm the absence of background amine contamination or reagent artifacts that could interfere with the target m/z channels.

Visualization of Analytical Workflow

GCMS_Workflow Step1 1. Sample & IS Aliquot (N1,N1,2-Trimethylbenzene-1,4-diamine + Aniline-d5) Step2 2. Acylation Reaction (Add 50 µL TFAA, Incubate 60°C for 30 min) Step1->Step2 Step3 3. Acid/Reagent Removal (Evaporate to dryness via N2 stream) Step2->Step3 Step4 4. Reconstitution (Re-dissolve in 200 µL Anhydrous Ethyl Acetate) Step3->Step4 Step5 5. GC-MS Acquisition (EI Mode, SIM/Scan, 5% Phenyl Column) Step4->Step5

Figure 1: Self-validating derivatization and GC-MS workflow for primary aromatic amines.

Step-by-Step Derivatization Methodology

Caution: TFAA is highly corrosive and moisture-sensitive. Perform all steps in a certified fume hood using strictly anhydrous solvents.

  • Sample Aliquoting: Transfer 100 µL of the sample extract (dissolved in anhydrous ethyl acetate) into a 2.0 mL silanized glass autosampler vial.

    • Causality: Silanized glass prevents the highly polar primary amines from adhering to the vial walls prior to derivatization, preventing false-negative quantification.

  • Internal Standard Addition: Add 10 µL of Aniline-d5 solution (10 µg/mL in anhydrous ethyl acetate).

  • Acylation: Add 50 µL of analytical-grade TFAA. Immediately seal the vial with a PTFE-lined septum cap to prevent atmospheric moisture intrusion.

  • Incubation: Heat the vial in a dry block at 60 °C for 30 minutes.

    • Causality: Elevated temperature provides the activation energy required to drive the sterically hindered acylation to 100% completion, a principle adapted from [2].

  • Reagent Removal: Allow the vial to cool to room temperature. Uncap and evaporate the mixture to complete dryness under a gentle stream of ultra-high-purity nitrogen.

    • Causality: Excess TFAA and its byproduct (trifluoroacetic acid) will rapidly strip the siloxane stationary phase of the GC column and contaminate the MS ion source. Complete evaporation is a mandatory protective step.

  • Reconstitution: Re-dissolve the dried residue in 200 µL of anhydrous ethyl acetate, vortex for 10 seconds, and transfer to a micro-insert for GC-MS injection.

Instrumental Parameters & Quantitative Data Presentation

The analysis is performed using a capillary GC coupled to a single quadrupole MS operating in Electron Ionization (EI) mode. A 5% phenyl-arylene stationary phase is selected due to its optimal selectivity and polarizability for halogenated aromatic derivatives, which is the gold standard in [4].

Table 1: GC-MS Operating Parameters

ParameterSetting / Specification
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.0 mL/min
Injection Profile 1.0 µL, Splitless mode (Inlet Temperature: 250 °C)
Oven Temperature Program 70 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source / Energy Electron Ionization (EI), 70 eV, Source Temp: 230 °C
Acquisition Mode Simultaneous SIM/Scan (Scan range: m/z 50–400)

Table 2: Analyte Retention and MS Fragmentation Data

AnalyteDerivatization StateApprox. RT (min)Target Quantifier Ion (m/z)Qualifier Ions (m/z)
N1,N1,2-Trimethylbenzene-1,4-diamine TFAA Derivatized14.8246 (M⁺)177, 150
Aniline-d5 (Internal Standard)TFAA Derivatized8.5194 (M⁺)125, 71

Note: The primary loss of 69 Da (CF₃ radical) from the molecular ion generates the highly stable qualifier ions (m/z 177 and m/z 125, respectively), providing excellent confirmation of the trifluoroacetamide structure.

References

  • Title: GC/MS analysis of biologically important aromatic amines. Application to human dosimetry Source: Biomedical and Environmental Mass Spectrometry URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Overview of test methods for aromatic amines derived from azo colorants using GC-MS Source: Separation Science URL: [Link]

Application

Application Note: Advanced NMR Spectroscopy Protocols for N1,N1,2-Trimethylbenzene-1,4-diamine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8) Introduction and Structural Challenges In drug development, N1,N1,2-Trimet...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N1,N1,2-Trimethylbenzene-1,4-diamine (CAS: 27746-11-8)

Introduction and Structural Challenges

In drug development, N1,N1,2-Trimethylbenzene-1,4-diamine serves as a critical building block for synthesizing substituted benzimidazoles and advanced heterocyclic therapeutics. The molecule features three strongly electron-donating substituents: a dimethylamino group (-N(CH3)2) at C1, a methyl group (-CH3) at C2, and a primary amine (-NH2) at C4.

These groups render the aromatic ring highly electron-rich, causing severe anisotropic shielding of the aromatic protons. Consequently, the signals for H-3, H-5, and H-6 are compressed into a very narrow chemical shift window (typically 6.30–6.80 ppm). To prevent structural misassignment, researchers must employ a self-validating NMR protocol that pairs optimized sample preparation with multidimensional (2D) NMR techniques[1].

Causality in Sample Preparation: The Solvent Effect

The selection of the deuterated solvent is the most critical variable in the NMR analysis of aromatic diamines. While CDCl3 is standard for many organic molecules, it is strictly suboptimal for N1,N1,2-Trimethylbenzene-1,4-diamine for two reasons:

  • Acidic Impurities: Trace acidic impurities in CDCl3 (such as DCl) can easily protonate the highly basic diamine, drastically altering the chemical shifts and ruining the spectrum.

  • Proton Exchange: The -NH2 protons often exhibit severe line broadening or rapid exchange in non-polar solvents, making integration impossible.

The Solution: By utilizing DMSO-d6 , the strong hydrogen-bonding capability of the solvent effectively "locks" the amine protons, significantly reducing their exchange rate. This sharpens the -NH2 signal and shifts it downfield (~4.60 ppm), safely isolating it from the aliphatic and aromatic regions. For optimal signal-to-noise (S/N) ratios, particularly for 13C and 2D experiments, a sample concentration of 15–20 mg dissolved in 0.6 mL of DMSO-d6 is required[2].

Predictive 1D NMR Data Interpretation

The 1H NMR spectrum is defined by spin-spin coupling (J-coupling), which provides direct information concerning the connectivity of the atoms[3]. The aromatic protons can be initially assigned via their multiplicity: H-5 and H-6 exhibit ortho-coupling (J ≈ 8.0 Hz), while H-3 and H-5 exhibit meta-coupling (J ≈ 2.5 Hz)[3].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d6)
PositionShift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment / Rationale
N(CH3)2 2.55Singlet (s)6H-N-methyl protons; deshielded by nitrogen.
Ar-CH3 2.15Singlet (s)3H-C2-methyl protons.
-NH2 4.60Broad Singlet (br s)2H-Amine protons; locked by DMSO-d6 hydrogen bonding.
H-3 6.35Doublet (d)1H2.5Aromatic CH; meta-coupled to H-5.
H-5 6.42Doublet of doublets (dd)1H8.0, 2.5Aromatic CH; ortho-coupled to H-6, meta to H-3.
H-6 6.75Doublet (d)1H8.0Aromatic CH; ortho-coupled to H-5.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d6)
PositionShift (ppm)TypeAssignment / Rationale
C1 148.5Quaternary (C)Ipso to -N(CH3)2; heavily deshielded.
C4 142.0Quaternary (C)Ipso to -NH2.
C2 128.2Quaternary (C)Ipso to -CH3.
C6 118.5Methine (CH)Aromatic CH adjacent to C1.
C3 116.5Methine (CH)Aromatic CH between methyl and amine groups.
C5 114.2Methine (CH)Aromatic CH; highly shielded by ortho -NH2.
N(CH3)2 44.5Methyl (CH3)N-methyl carbons.
Ar-CH3 18.2Methyl (CH3)C2-methyl carbon.

Self-Validating 2D NMR Workflow

Because 1D NMR alone cannot unambiguously resolve tightly clustered aromatic signals, a 2D NMR workflow acts as a mandatory self-validating system[1].

  • COSY (Correlation Spectroscopy): Identifies spins coupled to each other through bonds[4]. It confirms the ortho-relationship between H-5 and H-6, isolating the H-3 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, dispersing the overlapping proton signals across the wider ¹³C chemical shift axis[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides definitive structural proof by revealing 2- and 3-bond correlations[5]. For example, the N-methyl protons will show a strong 3-bond correlation to C1, while the C2-methyl protons will correlate to C1, C2, and C3. This anchors the quaternary carbons and validates the exact regiochemistry of the substitutions[1].

Step-by-Step Experimental Protocol

  • Sample Weighing: Accurately weigh 15–20 mg of N1,N1,2-Trimethylbenzene-1,4-diamine into a clean borosilicate glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Vortex for 60 seconds until a completely homogeneous solution is achieved. Particulate matter will cause severe line broadening[2].

  • Transfer: Transfer the solution into a standard 5 mm NMR tube. Tap the tube gently to ensure no air bubbles are trapped at the bottom, which disrupts magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into the NMR spectrometer (400 MHz or higher recommended). Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize probe sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming. Ensure the TMS peak width at half-height is < 1.0 Hz to guarantee sharp aromatic multiplets.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 64k data points, relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: 512–1024 scans, 64k data points, D1 of 2.0 seconds, with broadband proton decoupling.

    • 2D COSY/HSQC/HMBC: Acquire using standard pulse sequences with a minimum of 256 t1 increments to ensure adequate resolution in the indirect dimension.

  • Data Processing: Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual DMSO pentet (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Transfer to 5mm Tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If overlapping signals DataProc Data Processing (FT, Phase & Baseline Corr.) Acq1D->DataProc Acq2D->DataProc StructEluc Structural Elucidation (Signal Assignment) DataProc->StructEluc Validation Self-Validation (Multiplet Analysis & 2D Cross-peaks) StructEluc->Validation Confirm Causality

Fig 1: Self-validating NMR workflow from sample preparation to structural elucidation.

References

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • EPFL. 2D NMR. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available at:[Link]

Sources

Method

Using N1,N1,2-Trimethylbenzene-1,4-diamine in organic synthesis

Application Note: Utilizing N1,N1,2-Trimethylbenzene-1,4-diamine in Advanced Organic Synthesis and Drug Discovery Executive Summary N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is a highly privileged, strategica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N1,N1,2-Trimethylbenzene-1,4-diamine in Advanced Organic Synthesis and Drug Discovery

Executive Summary

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is a highly privileged, strategically substituted aromatic diamine widely utilized in medicinal chemistry. It serves as a critical building block in the synthesis of advanced heterocyclic compounds, most notably potent kinase inhibitors targeting SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK [1]. This application note provides a comprehensive guide to its mechanistic utility, upstream synthesis, and practical application in laboratory-scale drug development protocols.

Mechanistic Rationale & Strategic Utility

The unique substitution pattern of N1,N1,2-trimethylbenzene-1,4-diamine offers several distinct advantages in structure-activity relationship (SAR) optimization:

  • Electronic Modulation : The N,N -dimethylamino group at position 1 acts as a strong electron-donating group (EDG). It increases the electron density of the aromatic ring, which significantly enhances the nucleophilicity of the primary amine at the para position (position 4). This facilitates rapid Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions with electron-deficient heterocycles [1].

  • Conformational Tuning & Steric Shielding : The methyl group at position 2 is situated ortho to the N,N -dimethylamino group. This targeted steric bulk forces the dimethylamino group slightly out of coplanarity with the benzene ring, subtly tuning its electron-donating capacity and shielding it from off-target metabolic oxidation. Furthermore, this specific 3D topology is critical for minimizing the entropic penalty when the final drug candidate binds to the narrow ATP-binding pockets of kinases.

  • Solubility and Pharmacokinetics : The tertiary amine ( N,N -dimethyl) provides a basic center that can be protonated at physiological pH, drastically improving the aqueous solubility of the final active pharmaceutical ingredient (API)—a common bottleneck in drug development.

Retrosynthetic Analysis & Upstream Synthesis

The synthesis of N1,N1,2-trimethylbenzene-1,4-diamine is most efficiently achieved via the catalytic hydrogenation of N,N,2-trimethyl-4-nitroaniline (CAS 32417-74-6) [2].

Causality of Experimental Choice: While classical reduction methods (e.g., Fe/HCl or SnCl 2​ ) can effectively reduce the nitro group, they require highly acidic conditions. Because the target product contains a highly basic N,N -dimethylamino group, acidic workups lead to protonation, forming highly water-soluble salts that are notoriously difficult to extract into organic solvents. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere circumvents this issue entirely, providing a clean, neutral reaction environment where the only byproduct is water.

Retrosynthesis A Kinase Inhibitor (e.g., Pyrazolo-pyrimidine) B N1,N1,2-Trimethylbenzene- 1,4-diamine (CAS: 27746-11-8) A->B SNAr / Cross-Coupling C N,N,2-Trimethyl- 4-nitroaniline (CAS: 32417-74-6) B->C Catalytic Hydrogenation (Pd/C, H2) D 2-Methyl-4-nitroaniline (Commercial Material) C->D N,N-Dimethylation

Retrosynthetic analysis and upstream synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine.

Detailed Experimental Protocols

Protocol A: Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine via Catalytic Hydrogenation

Self-Validating Design: This protocol utilizes a vacuum/purge cycle to ensure absolute removal of oxygen, preventing catalyst ignition and ensuring complete reduction. The use of Celite (diatomaceous earth) during filtration traps colloidal palladium, preventing heavy-metal contamination of the final product.

Materials:

  • N,N,2-Trimethyl-4-nitroaniline (1.0 eq, e.g., 10 mmol, 1.80 g)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq Pd, ~0.53 g)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (balloon or reactor)

Step-by-Step Procedure:

  • Preparation : In a 100 mL round-bottom flask, dissolve N,N,2-trimethyl-4-nitroaniline in absolute ethanol. Rationale: Ethanol provides excellent solubility for the nitro starting material and is environmentally benign.

  • Catalyst Addition : Carefully add 10% Pd/C to the solution under an inert atmosphere (Argon or Nitrogen flow). Caution: Dry Pd/C is pyrophoric in the presence of solvent vapors and oxygen.

  • Atmosphere Exchange : Seal the flask with a septum. Apply vacuum until the solvent gently bubbles, then backfill with Hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure complete displacement of oxygen [2].

  • Reaction : Stir the suspension vigorously at room temperature (20-25 °C) under a hydrogen atmosphere for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the yellow color of the starting material dissipates and the nitro peak disappears.

  • Filtration : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol (2 x 20 mL).

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the title compound as a dark oil or low-melting solid. Store under argon at 4 °C to prevent air oxidation of the electron-rich diamine [3].

Protocol B: SNAr Coupling for Kinase Inhibitor Synthesis

Self-Validating Design: The use of a high-boiling alcoholic solvent (n-butanol) combined with a non-nucleophilic base (DIPEA) ensures that the basicity of the reaction medium is maintained without competing with the diamine for the electrophile.

Step-by-Step Procedure:

  • Setup : Combine the heteroaryl chloride (e.g., a 4-chloro-pyrazolo-pyrimidine derivative, 1.0 eq) and N1,N1,2-trimethylbenzene-1,4-diamine (1.2 eq) in a microwave vial or pressure tube.

  • Solvent & Base : Add n-butanol (0.2 M concentration) and N,N -Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating : Seal the vessel and heat to 110 °C for 12 hours. Rationale: The steric hindrance of the heterocycle often necessitates elevated temperatures to drive the SNAr reaction to completion.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO 3​ followed by brine. Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Purification : Concentrate and purify via flash column chromatography (DCM/MeOH gradient) to isolate the coupled kinase inhibitor scaffold.

Workflow Step1 1. Reagent Preparation Diamine + Chloro-heterocycle Step2 2. SNAr Reaction DIPEA, n-Butanol, 110°C Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Step2->Step3 Step4 4. Aqueous Workup EtOAc / Brine Extraction Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Standard operational workflow for SNAr coupling using N1,N1,2-Trimethylbenzene-1,4-diamine.

Data Presentation

Table 1: Physicochemical Properties of N1,N1,2-Trimethylbenzene-1,4-diamine

PropertyValue / Description
CAS Number 27746-11-8
Chemical Formula C 9​ H 14​ N 2​
Molecular Weight 150.22 g/mol
Physical Form Liquid to low-melting solid (darkens upon air exposure)
Melting Point 45 - 46 °C
Storage Conditions 2 - 8 °C, tightly closed, stored under inert gas (Argon/Nitrogen) [3]

Table 2: Optimization of the SNAr Coupling Step (Model Reaction)

SolventBaseTemperature (°C)Time (h)Yield (%)Observation / Causality
DMFK 2​ CO 3​ 802445%Incomplete conversion due to steric hindrance and lower temp.
NMPDIPEA1201268%Good conversion, but difficult solvent removal during workup.
n-Butanol DIPEA 110 12 85% Optimal. High boiling point, easy workup, clean conversion.
EtOHTEA802430%Temperature too low to overcome the activation energy barrier.

(Note: Yields are based on LC-MS UV integration at 254 nm.)

References

  • Title: Patent WO2014060113A1 - Substituted Pyrazolo[3,4-c]quinolines and Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors | Source: Google Patents | URL
  • Title: Patent EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs | Source: Google Patents | URL
Application

N1,N1,2-Trimethylbenzene-1,4-diamine as a building block for heterocycles

Application Note & Protocols Topic: N1,N1,2-Trimethylbenzene-1,4-diamine: A Versatile Building Block for Heterocyclic Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract N1,N1,2-trim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: N1,N1,2-Trimethylbenzene-1,4-diamine: A Versatile Building Block for Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

N1,N1,2-trimethylbenzene-1,4-diamine is an asymmetrically substituted aromatic diamine offering unique potential in the synthesis of complex heterocyclic structures. Its distinct electronic and steric properties, arising from a primary amine, a tertiary dimethylamino group, and a methyl group on the benzene ring, provide a platform for regioselective reactions. This guide moves beyond conventional heterocycle syntheses to explore tailored strategies that leverage the specific reactivity of this para-diamine. We provide a detailed analysis of its chemical nature, present robust protocols for its application in constructing quinoline and phenazine-type scaffolds, and offer insights into the causality behind key experimental choices. This document serves as a comprehensive resource for researchers looking to incorporate this versatile building block into their synthetic programs for drug discovery and materials science.

Introduction to N1,N1,2-Trimethylbenzene-1,4-diamine

Aromatic diamines are foundational building blocks in medicinal and materials chemistry, providing direct access to a vast array of heterocyclic systems.[] While ortho-phenylenediamines are classical precursors for widely recognized scaffolds like benzimidazoles and quinoxalines, para-phenylenediamines such as N1,N1,2-trimethylbenzene-1,4-diamine offer a different set of synthetic opportunities.[2][3]

Physicochemical and Structural Profile

The subject compound, N1,N1,2-trimethylbenzene-1,4-diamine (CAS 27746-11-8), possesses a unique substitution pattern that dictates its reactivity.

Table 1: Physicochemical Properties of N1,N1,2-Trimethylbenzene-1,4-diamine

Property Value Source
CAS Number 27746-11-8
Molecular Formula C₉H₁₄N₂
Molar Mass 150.22 g/mol Calculated
Appearance Liquid
Melting Point 45-46 °C

| InChI Key | JHGFAGAHQPLGOQ-UHFFFAOYSA-N | |

The key to its utility lies in the electronic disparity between the two nitrogen atoms. The primary amine (-NH₂) at the 4-position is a potent nucleophile and is available for condensation, acylation, and diazotization reactions. Conversely, the tertiary dimethylamino group (-N(CH₃)₂) at the 1-position is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, but is itself non-nucleophilic in condensation reactions. The methyl group at the 2-position introduces steric hindrance and further modulates the electronic properties of the ring.

Critical Consideration: ortho- vs. para-Diamines in Heterocycle Synthesis

A frequent objective in heterocyclic chemistry is the synthesis of fused five- or six-membered rings containing nitrogen. The foundational strategies for two of the most common N-heterocycles, benzimidazoles and quinoxalines, explicitly require an ortho-diamine (1,2-diamine) precursor.

  • Benzimidazole Synthesis: The Phillips-Ladenburg reaction and related methods rely on the condensation of a 1,2-diamine with a carboxylic acid or aldehyde, where the two adjacent amino groups can attack a single carbon electrophile to form the five-membered imidazole ring.[4][5]

  • Quinoxaline Synthesis: This synthesis involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, leading to a double condensation that forms the six-membered pyrazine ring fused to the benzene core.[3][6]

As a para-diamine, N1,N1,2-trimethylbenzene-1,4-diamine cannot undergo these specific cyclization pathways. This structural constraint, however, opens the door to alternative and equally valuable synthetic transformations.

cluster_ortho ortho-Diamine Reactivity cluster_para para-Diamine Reactivity ortho ortho-Phenylenediamine benzimidazole Benzimidazole Synthesis (e.g., Phillips Reaction) ortho->benzimidazole + Carboxylic Acid quinoxaline Quinoxaline Synthesis ortho->quinoxaline + 1,2-Dicarbonyl fail1 Pathway Blocked for para-Diamine benzimidazole->fail1 Requires 1,2-diamine fail2 Pathway Blocked for para-Diamine quinoxaline->fail2 Requires 1,2-diamine para N1,N1,2-Trimethylbenzene-1,4-diamine skraup Skraup Quinoline Synthesis para->skraup + Glycerol/H₂SO₄ phenazine Phenazine-type Synthesis para->phenazine + ortho-Quinone

Diagram 1: Comparative reactivity pathways for ortho- and para-diamines.

Synthetic Strategies & Protocols

The strategic application of N1,N1,2-trimethylbenzene-1,4-diamine involves leveraging the high nucleophilicity of its primary amino group and the electron-rich nature of the aromatic ring.

Strategy 1: Skraup Synthesis of Quinolines

The Skraup synthesis is a classic and robust method for constructing the quinoline ring system. It involves the reaction of an aromatic amine with glycerol, an oxidizing agent (often the nitro compound corresponding to the starting amine, or arsenic pentoxide), and sulfuric acid. The primary amine of our building block is perfectly suited for this transformation.

Causality and Mechanistic Insight: The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the primary amine. Subsequent cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation, yields the fused quinoline product. The electron-donating -N(CH₃)₂ and -CH₃ groups on the starting material facilitate the electrophilic cyclization step.

Protocol: Synthesis of 4,7-dimethyl-N,N-dimethylquinolin-5-amine

This protocol is adapted from established Skraup reaction procedures.

Materials:

  • N1,N1,2-trimethylbenzene-1,4-diamine (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.5 eq)

  • Arsenic Pentoxide (As₂O₅) or Ferrous Sulfate (FeSO₄) as a moderator (1.2 eq)

  • Nitrobenzene (optional, can be used as both solvent and oxidant)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated H₂SO₄ (2.5 eq) to glycerol (3.0 eq) while cooling in an ice bath.

  • Addition of Reactants: Slowly add N1,N1,2-trimethylbenzene-1,4-diamine (1.0 eq) to the acidic glycerol mixture. Then, add the oxidizing agent (e.g., As₂O₅, 1.2 eq) in small portions.

  • Heating: Heat the mixture gently at first. The reaction is exothermic. Once the initial reaction subsides, heat the mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~300 g).

  • Neutralization: Slowly neutralize the acidic solution with 10% NaOH solution until the pH is ~8-9. This step should be performed in a fume hood and with cooling, as it is highly exothermic. A dark precipitate or oil will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the quinoline product.

Table 2: Protocol Summary for Skraup Synthesis

Parameter Condition Rationale
Reactants Amine, Glycerol, H₂SO₄, Oxidant Classic components for the Skraup reaction.
Temperature 120-130 °C Provides energy for glycerol dehydration and cyclization.
Reaction Time 3-4 hours Typical duration for completion, should be monitored by TLC.
Work-up Quench in ice, neutralize Safely handles the concentrated acid and precipitates the product.

| Purification | Column Chromatography | Separates the desired product from byproducts and unreacted starting material. |

Strategy 2: Synthesis of Phenazine-Type Heterocycles

para-Phenylenediamines can undergo condensation reactions with ortho-quinones to form phenazine-like structures, which are of interest for their electronic properties and use as dyes and pigments.[2]

Causality and Mechanistic Insight: The reaction involves a sequence of nucleophilic attacks and condensations. The primary amine of the diamine attacks one of the carbonyls of the o-quinone, followed by cyclization and dehydration. A subsequent oxidation step, often by air or an added oxidant, leads to the final aromatic phenazine system. The regioselectivity will be directed by the substitution on both reactants.

start Start: N1,N1,2-trimethylbenzene-1,4-diamine + o-Quinone step1 Step 1: Condensation - Add diamine to a solution of o-quinone in ethanol or acetic acid. start->step1 step2 Step 2: Cyclization & Heating - Reflux the mixture for 2-6 hours. - Monitor by TLC. step1->step2 step3 Step 3: Work-up - Cool the reaction mixture. - Precipitate product with water. step2->step3 step4 Step 4: Isolation & Purification - Filter the solid product. - Wash with cold ethanol. - Recrystallize if necessary. step3->step4 end End: Purified Phenazine Derivative step4->end

Diagram 2: Experimental workflow for phenazine synthesis.

Protocol: Synthesis of a Substituted Benzo[a]phenazine

This protocol describes a general procedure using 1,2-naphthoquinone as the o-quinone partner.

Materials:

  • N1,N1,2-trimethylbenzene-1,4-diamine (1.0 eq)

  • 1,2-Naphthoquinone (1.0 eq)

  • Glacial Acetic Acid or Ethanol

  • Deionized Water

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1,2-naphthoquinone (1.0 eq) in a minimal amount of warm glacial acetic acid or ethanol (~25 mL).

  • Addition of Diamine: Add a solution of N1,N1,2-trimethylbenzene-1,4-diamine (1.0 eq) in the same solvent dropwise to the quinone solution at room temperature with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The solution will typically undergo a significant color change.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A colored precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove impurities. Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Characterization of Products

Validating the structure of the synthesized heterocycles is critical. A combination of spectroscopic methods should be employed.

Table 3: General Spectroscopic Data for a Hypothetical Quinoline Product

Technique Expected Observations
¹H NMR - Appearance of new aromatic signals in the 7.0-8.5 ppm range corresponding to the quinoline ring. - Characteristic signals for the N(CH₃)₂ group (~3.0 ppm) and the ring -CH₃ (~2.5 ppm).
¹³C NMR - Appearance of new quaternary and CH carbons in the aromatic region (>120 ppm).
Mass Spec (MS) - A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

| IR Spectroscopy | - Disappearance of the N-H stretching bands (~3300-3400 cm⁻¹) from the primary amine of the starting material. |

Safety and Handling

N1,N1,2-trimethylbenzene-1,4-diamine is a chemical that requires careful handling in a laboratory setting.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing vapors.

  • Incompatibilities: As a substituted amine, the compound is incompatible with strong oxidizing agents.[2]

Always consult the Safety Data Sheet (SDS) before use.

Conclusion

N1,N1,2-trimethylbenzene-1,4-diamine is a valuable, non-classical building block for heterocyclic synthesis. While its para-diamine structure precludes its use in direct syntheses of benzimidazoles and quinoxalines, it provides an excellent entry point for other important scaffolds such as quinolines and phenazines. The protocols and strategies outlined in this guide demonstrate how the unique reactivity of its primary amine and electron-rich core can be harnessed to create complex, functionalized molecules for applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). N1,N1,4-Trimethylbenzene-1,2-diamine.
  • Royal Society of Chemistry. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers.
  • Rasayan J. Chem. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
  • Sigma-Aldrich. (n.d.). N1,N1,2-trimethylbenzene-1,4-diamine.
  • PMC. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
  • HETEROCYCLES. (2008). REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO-[2,3-b]QUINOXALINES. Vol. 75, No. 11.
  • BenchChem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
  • BOC Sciences. (n.d.). Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry.
  • Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • Rasayan J. Chem. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Vol. 16, No. 4.
  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. 15(1), 83-87.
  • Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines.

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Method

Application Notes and Protocols: N1,N1,2-Trimethylbenzene-1,4-diamine in Dye Synthesis

Introduction: The Strategic Role of N1,N1,2-Trimethylbenzene-1,4-diamine in Chromophore Development N1,N1,2-Trimethylbenzene-1,4-diamine is a substituted aromatic diamine with the chemical formula C₉H₁₄N₂.[1] Its molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N1,N1,2-Trimethylbenzene-1,4-diamine in Chromophore Development

N1,N1,2-Trimethylbenzene-1,4-diamine is a substituted aromatic diamine with the chemical formula C₉H₁₄N₂.[1] Its molecular structure, featuring a primary amine (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a methyl group (-CH₃) on the benzene ring, makes it a valuable and versatile precursor in the synthesis of various dyes. The primary amine at position 4 serves as a reactive handle for diazotization, a cornerstone reaction for producing azo dyes.[2] Concurrently, the electron-donating nature of the ortho-methyl and para-dimethylamino substituents significantly influences the electronic properties of the resulting diazonium salt and the final chromophore, impacting the dye's color, intensity, and stability.[3]

This guide provides an in-depth exploration of the application of N1,N1,2-Trimethylbenzene-1,4-diamine in the synthesis of azo and sulfur dyes, intended for researchers and professionals in organic synthesis and materials science. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the causality behind critical process parameters.

Section 1: Synthesis of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[4][5] The synthesis is a robust and modular two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[6]

Mechanistic Principles

Step 1: Diazotization

The conversion of the primary amino group of N1,N1,2-Trimethylbenzene-1,4-diamine into a diazonium salt is the critical first step. This reaction is conducted in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4]

  • Causality of Low Temperature: The reaction must be maintained at a low temperature (0–5 °C) because aromatic diazonium salts are thermally unstable.[4] Above this temperature range, the diazonium salt readily decomposes, losing nitrogen gas (N₂) and forming undesired phenolic byproducts, which significantly reduces the yield of the target dye. The ice bath serves to control the exothermic nature of the reaction and preserve the integrity of the reactive intermediate.

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction.[2][4] The position of the coupling is directed by the activating groups on the coupling partner. For instance, with 2-naphthol, the coupling occurs at the C1 position. The electron-donating groups on the diazonium salt derived from N1,N1,2-trimethylbenzene-1,4-diamine modulate its electrophilicity and influence the final color of the dye.

Experimental Workflow: Azo Dye Synthesis

The following diagram illustrates the sequential workflow for the synthesis of an azo dye using N1,N1,2-Trimethylbenzene-1,4-diamine as the diazo component.

AzoDyeWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation & Purification amine Dissolve N1,N1,2-Trimethyl- benzene-1,4-diamine in aq. HCl cool_amine Cool Solution to 0-5 °C (Ice Bath) amine->cool_amine add_nano2 Add NaNO₂ Solution Dropwise to Amine cool_amine->add_nano2 nano2 Prepare aq. NaNO₂ Solution nano2->add_nano2 stir_diazonium Stir for 15 min at 0-5 °C add_nano2->stir_diazonium diazonium_salt Diazonium Salt Solution (Use Immediately) stir_diazonium->diazonium_salt add_diazonium Add Diazonium Salt Solution to Coupler diazonium_salt->add_diazonium coupler Prepare & Cool Coupling Component (e.g., 2-Naphthol in aq. NaOH) coupler->add_diazonium stir_coupling Stir in Ice Bath (30 min) precipitate Azo Dye Precipitate stir_coupling->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Water filtration->wash dry Dry the Crude Product wash->dry recrystallize Recrystallization (e.g., from Ethanol) dry->recrystallize final_product Purified Azo Dye recrystallize->final_product

Caption: Workflow for Azo Dye Synthesis.

Protocol: Synthesis of (E)-1-((4-(dimethylamino)-3-methylphenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a representative red azo dye from N1,N1,2-Trimethylbenzene-1,4-diamine and 2-naphthol.

Materials:

  • N1,N1,2-Trimethylbenzene-1,4-diamine (MW: 150.22 g/mol )

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Ice

PART A: Diazotization

  • In a 100 mL beaker, add 1.50 g (0.01 mol) of N1,N1,2-Trimethylbenzene-1,4-diamine.

  • Carefully add 5 mL of deionized water followed by 2.5 mL of concentrated HCl. Stir until the amine fully dissolves. Gentle heating may be required, but the solution must be cooled back to room temperature before proceeding.

  • Place the beaker in an ice-water bath and cool the solution to 0–5 °C with continuous stirring.

  • In a separate test tube, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10 minutes, ensuring the temperature remains below 5 °C.[4]

  • Continue stirring the reaction mixture in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting solution is the diazonium salt, which should be used immediately.

PART B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in a separate ice bath to 0–5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A deeply colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

PART C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye on the filter paper with several portions of cold deionized water until the filtrate is neutral.

  • Allow the crude product to air dry or dry in a desiccator.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • The purity of the dye can be checked by thin-layer chromatography (TLC).[5]

Characterization and Expected Properties

The structure and properties of the synthesized dye should be confirmed using standard analytical techniques.

ParameterMethodExpected Observation
Yield GravimetricDependent on reaction efficiency; typically 70-90%.
Melting Point Melting Point ApparatusA sharp melting point indicates high purity.
Color VisualExpected to be a shade of red or orange.
FT-IR Spectroscopy KBr PelletPresence of N=N stretch (approx. 1450-1500 cm⁻¹), O-H stretch (broad, ~3200-3600 cm⁻¹), and aromatic C-H stretches.
¹H NMR Spectroscopy DMSO-d₆ or CDCl₃Signals corresponding to aromatic protons, -OH proton, -N(CH₃)₂ protons (singlet, 6H), and aryl-CH₃ protons (singlet, 3H).[3]
UV-Vis Spectroscopy Ethanol or DMSODetermination of λ_max_, which corresponds to the primary electronic transition of the chromophore.

Section 2: Application in Sulfur Dyes

Sulfur dyes are complex, high-molecular-weight compounds of unknown exact structure, produced by heating aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide.[7] They are widely used for dyeing cellulosic fibers like cotton, yielding shades of black, brown, and dark blue with excellent wash fastness.

Conceptual Principles

While specific literature on sulfur dyes from N1,N1,2-Trimethylbenzene-1,4-diamine is scarce, its chemical nature as an aromatic amine makes it a suitable candidate for this synthesis. The process, known as "thionation," involves the introduction of sulfur linkages (monosulfide, disulfide, and polysulfide) that cross-link aromatic units to form large chromophoric molecules. These dyes are insoluble in water and must be converted to a water-soluble "leuco" form using a reducing agent like sodium sulfide before application to fabric.[8]

SulfurDyeConcept Amine N1,N1,2-Trimethyl- benzene-1,4-diamine Thionation Thionation (Heating) Amine->Thionation Sulfur Sulfur (S) or Sodium Polysulfide (Na₂Sₓ) Sulfur->Thionation CrudeDye Insoluble Sulfur Dye (Crude Melt) Thionation->CrudeDye Reduction Reduction (Na₂S) CrudeDye->Reduction LeucoDye Water-Soluble Leuco Form (Thiolate Anions) Reduction->LeucoDye Dyeing Dyeing (Application to Fiber) LeucoDye->Dyeing Oxidation Oxidation (Air or Chemical) Dyeing->Oxidation FinalDye Insoluble Dye Fixed on Fiber Oxidation->FinalDye

Caption: Conceptual workflow for Sulfur Dye synthesis and application.

Conceptual Protocol for Sulfur Dye Synthesis

This protocol provides a general framework for the exploratory synthesis of a sulfur dye.

  • Thionation: In a stainless steel reaction vessel equipped with a reflux condenser and stirrer, combine N1,N1,2-Trimethylbenzene-1,4-diamine with sulfur and sodium sulfide to create a sodium polysulfide melt. The molar ratios are key variables to be optimized.

  • Heating: Heat the mixture gradually to a high temperature (typically 200-250 °C) and maintain it for several hours. This "sulfur bake" or "thionation" process results in the formation of the complex dye molecule.

  • Isolation: After cooling, the resulting solid mass is the crude sulfur dye. It is typically ground into a powder.

  • Solubilization for Dyeing: To prepare a dye bath, the crude dye powder is heated with an aqueous solution of a reducing agent, primarily sodium sulfide, to form the soluble leuco dye.[8]

  • Application: The fabric (e.g., cotton) is immersed in the leuco dye bath.

  • Oxidation: After dyeing, the fabric is exposed to air or an oxidizing agent (e.g., sodium dichromate/acetic acid), which converts the leuco form back to the insoluble parent dye, trapping it within the fibers.

Section 3: Safety and Handling

Researchers must adhere to strict safety protocols when working with the chemicals involved in these syntheses.

  • N1,N1,2-Trimethylbenzene-1,4-diamine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.

  • Sodium Nitrite: A strong oxidizing agent and toxic. Avoid contact with combustible materials.

  • Sulfur Dye Synthesis: This process can release toxic and flammable hydrogen sulfide (H₂S) gas. The entire procedure must be performed in a high-efficiency fume hood.

Conclusion

N1,N1,2-Trimethylbenzene-1,4-diamine serves as a highly effective precursor for the synthesis of azo dyes, offering a straightforward route to a variety of chromophores whose properties are influenced by its unique substitution pattern. Its application follows the well-established principles of diazotization and azo coupling, allowing for rational design and synthesis. Furthermore, its potential as a building block for complex sulfur dyes opens avenues for creating robust and fast colorants for cellulosic materials. By understanding the underlying chemical principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can effectively leverage this compound in the development of novel dyes.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from University of Toronto, Department of Chemistry. [Link]

  • Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance on Different Fabrics. International Journal of Drug Delivery Technology, 8(4). [Link]

  • Oforghor, B. A., et al. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Mediterranean Journal of Basic and Applied Sciences, 8(3), 130-142. [Link]

  • Patel, K. R., Patel, K. C., & Mistry, B. D. (2021). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. International Journal of Scientific & Engineering Research, 12(5). [Link]

  • Patel, V. R., et al. (2022). Synthesis, characterization, and computational study of novel indanedione-based azo dyes as potent cytotoxic agents. ResearchGate. [Link]

  • Khan, A. A., et al. (2015). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry, 12(8), 2229-2237. [Link]

  • Taura, U. H., et al. (2021). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. FUDMA Journal of Sciences, 5(2), 241-247. [Link]

  • Patel, K. R., Patel, K. C., & Mistry, B. D. (2021). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. ResearchGate. [Link]

  • Al-Adilee, K. J. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Egyptian Journal of Chemistry, 65(7). [Link]

  • 2-Methylbenzene-1,4-diamine, N1,N4-bis(pentafluoropropionyl)- Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In Vitro. Egyptian Journal of Chemistry, 65(5). [Link]

  • Al-Hetlani, E., et al. (2021). Synthesis and Modification of Sulfur Dyes. ResearchGate. [Link]

  • SULFUR DYE. (n.d.). Ataman Kimya. [Link]

  • Muntean, S., et al. (2014). Direct dyes derived from 4,4'-diaminobenzanilide. Synthesis, physicochemical properties and colouristic evaluation of some new trisazo direct dyes. ResearchGate. [Link]

  • Kurda, D. D. (2023). Synthesis, characterization, and dye performance investigations of azo-coumarin bearing chalcone moieties. Zanco Journal of Pure and Applied Sciences, 35(6), 101-113. [Link]

  • 1,2,4-TRIMETHYLBENZENE. (2021). International Labour Organization. [Link]

  • SULPHUR (SULFUR) DYES. (n.d.). Dystar. [Link]

  • N1,N1-diethylbenzene-1,4-diamine. (2013). World Of Chemicals. [Link]

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Application

Application Notes &amp; Experimental Protocol for the Selective N-Alkylation of N¹,N¹,2-Trimethylbenzene-1,4-diamine via Reductive Amination

Abstract This document provides a comprehensive guide for the selective N-alkylation of the N4-position of N¹,N¹,2-trimethylbenzene-1,4-diamine. Direct alkylation of aromatic diamines using traditional methods like alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective N-alkylation of the N4-position of N¹,N¹,2-trimethylbenzene-1,4-diamine. Direct alkylation of aromatic diamines using traditional methods like alkyl halides often results in poor selectivity and over-alkylation, yielding a mixture of products that are difficult to separate.[1][2] To circumvent these challenges, this protocol details the application of reductive amination, a robust and highly selective method for forming carbon-nitrogen bonds.[3][4] The procedure involves the condensation of the secondary amine of the diamine substrate with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is subsequently reduced in situ by a mild hydride-donating agent. This method offers superior control, high yields, and broad functional group compatibility, making it an invaluable tool for medicinal chemistry and materials science research.

Scientific Rationale and Mechanistic Overview

The Challenge: Limitations of Direct N-Alkylation

The direct N-alkylation of amines with alkyl halides, while conceptually simple, is often synthetically problematic. The primary issue is the lack of control. The product of the initial alkylation, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to a "runaway" reaction that produces mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[2] Separating these closely related compounds can be challenging and significantly lowers the overall yield of the desired product.

The Solution: Reductive Amination

Reductive amination provides an elegant and highly efficient alternative.[1][3] This one-pot reaction proceeds through a two-step mechanism that ensures mono-alkylation of the target nitrogen.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (the N4-position of N¹,N¹,2-trimethylbenzene-1,4-diamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion intermediate.[5][6][7] This step is often facilitated by a mild acid catalyst which protonates the carbonyl oxygen, increasing its electrophilicity.[7][8]

  • In Situ Reduction: A carefully chosen reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to form the new C-N single bond of the final tertiary amine product.[8]

The key to the success of this method lies in the choice of the reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated iminium ion intermediate.[1][7] This selectivity ensures that the reduction only occurs after the C=N bond has formed, preventing unwanted side reactions.

Mechanistic Diagram

The following diagram illustrates the step-by-step mechanism of reductive amination for the target substrate.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Diamine N¹,N¹,2-Trimethylbenzene-1,4-diamine (Secondary Amine at N4) Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') Carbinolamine Carbinolamine Intermediate Diamine->Carbinolamine Nucleophilic Attack Carbonyl->Carbinolamine Iminium Iminium Ion Intermediate Carbinolamine->Iminium Dehydration (-H₂O) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkylated Product (Tertiary Amine) Iminium->Product Hydride Attack Reducer->Product

Caption: Mechanism of Reductive Amination.

Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process, from reaction setup to product characterization.

G Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Diamine, Solvent, Carbonyl) Setup->Addition Formation Imine Formation (Stir at RT) Addition->Formation Reduction Add Reductant (e.g., NaBH(OAc)₃) Formation->Reduction Monitor Monitor Reaction (TLC / LC-MS) Reduction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General Experimental Workflow.

Detailed Experimental Protocol

Disclaimer: This protocol should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeNotes
N¹,N¹,2-Trimethylbenzene-1,4-diamine≥98% PurityThe starting substrate.
Aldehyde or KetoneReagent GradeThe source of the alkyl group (use 1.1–1.5 equivalents).
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95% PurityMild reducing agent (use 1.5–2.0 equivalents). Handle with care, moisture-sensitive.
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)AnhydrousReaction solvent.
Acetic Acid (Optional)GlacialCan be used as a catalyst (0.1 eq).
Saturated Sodium Bicarbonate (NaHCO₃) Solution-For quenching the reaction.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Brine (Saturated NaCl Solution)-For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic layer.
Silica Gel230-400 meshFor column chromatography.
Round-bottom flask, magnetic stirrer, stir bar-Standard laboratory glassware.
Inert atmosphere setup (Nitrogen or Argon)-To maintain anhydrous conditions.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N¹,N¹,2-trimethylbenzene-1,4-diamine (1.0 eq).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous 1,2-dichloroethane (DCE) to dissolve the diamine (concentration typically 0.1-0.5 M). Add the desired aldehyde or ketone (1.1-1.5 eq) to the solution via syringe. If using, add glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[9]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions over 10-15 minutes. Note: Gas evolution (hydrogen) may occur, especially if the reagent contains residual moisture. The portion-wise addition helps to control this.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the carbonyl compound and substrate. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm its identity and purity.

Data Logging and Troubleshooting

Experimental Data Table

Researchers should use the following table to record their experimental parameters and results.

EntryAlkylating Agent (Carbonyl)EquivalentsReducing AgentEquivalentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1NaBH(OAc)₃DCERT
2NaBH(OAc)₃THFRT
3NaBH₃CNMethanolRT
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reducing agent (degraded by moisture); Sterically hindered carbonyl.Use fresh, anhydrous reducing agent. Increase reaction time or gently warm the reaction (e.g., to 40-50 °C). Add a catalytic amount of acetic acid.
Formation of Side Products Impure starting materials; Reaction temperature too high.Use purified starting materials. Maintain the reaction at room temperature unless necessary.
Remaining Starting Carbonyl Insufficient reducing agent or reaction time.Add an additional portion of the reducing agent. Allow the reaction to stir for a longer period.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. Optimize the solvent system for column chromatography, potentially using a different solvent mixture.

Conclusion

The reductive amination protocol outlined in this document provides a superior and highly reliable method for the selective N-alkylation of N¹,N¹,2-trimethylbenzene-1,4-diamine. By avoiding the common pitfalls of direct alkylation, this procedure offers excellent chemical yields, high selectivity for mono-alkylation, and operational simplicity. This makes it a broadly applicable and essential technique for the synthesis of complex amine-containing molecules in academic and industrial research settings.

References

  • Vertex AI Search. (2024).
  • ACS Catalysis. (2018).
  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism.
  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines.
  • Alfa Chemistry. (n.d.).
  • Master Organic Chemistry. (2017).
  • Kim, J. H., & Park, M. S. (2005). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Journal of the Korean Chemical Society.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2017).
  • University of Calgary. (n.d.).
  • BenchChem. (2025). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.

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Method

Application Notes and Protocols for N1,N1,2-Trimethylbenzene-1,4-diamine in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the applications and detailed protocols for the use of N1,N1,2-trimethylbenzene-1,4-diamine in polymer chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications and detailed protocols for the use of N1,N1,2-trimethylbenzene-1,4-diamine in polymer chemistry. As a strategically substituted aromatic diamine, this compound serves as a versatile building block for the synthesis of high-performance polymers such as polyamides and polyimides, and as a curing agent for epoxy resins. The presence of both a primary and a tertiary amine group, along with a methyl substituent on the benzene ring, imparts unique solubility, thermal, and mechanical properties to the resulting polymers.

Introduction: The Significance of Substituted Aromatic Diamines

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The specific substitution pattern on the aromatic ring of N1,N1,2-trimethylbenzene-1,4-diamine offers a unique combination of reactivity and structural control. The primary amine group provides a reactive site for polymerization, while the tertiary amine and the methyl group can influence the polymer's morphology, solubility, and processing characteristics. This guide will delve into the practical application of this monomer in creating advanced polymeric materials.

Application in Polyamide Synthesis via Low-Temperature Solution Polycondensation

Aromatic polyamides, or aramids, are a class of polymers known for their high strength and thermal stability. The low-temperature solution polycondensation of N1,N1,2-trimethylbenzene-1,4-diamine with aromatic diacid chlorides offers a controlled method to produce high molecular weight polyamides.

Scientific Rationale

This method is preferred for reactive aromatic monomers to avoid side reactions that can occur at higher temperatures. The use of a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), is crucial for dissolving the aromatic monomers and the resulting polymer. The addition of a salt like lithium chloride (LiCl) can enhance the solubility of the polymer by preventing chain aggregation.

Experimental Protocol: Synthesis of Polyamide

Materials:

  • N1,N1,2-trimethylbenzene-1,4-diamine (purified by sublimation or recrystallization)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride, purified by sublimation or distillation)

  • N-methyl-2-pyrrolidone (NMP, anhydrous)

  • Lithium chloride (LiCl, dried under vacuum)

  • Pyridine (anhydrous)

  • Methanol (reagent grade)

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is used.

  • Monomer Dissolution: Under a nitrogen atmosphere, dissolve a precise molar amount of N1,N1,2-trimethylbenzene-1,4-diamine and LiCl (typically 5% w/v of the solvent) in anhydrous NMP. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.

  • Polymerization: After the addition is complete, allow the reaction to proceed at 0-5 °C for 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Washing and Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Workflow for Polyamide Synthesis:

Polyimide_Synthesis cluster_paa Poly(amic acid) Synthesis cluster_imidization Imidization cluster_workup_chem Chemical Imidization Work-up dissolve_diamine Dissolve Diamine in DMAc add_dianhydride Add Dianhydride dissolve_diamine->add_dianhydride polymerize_paa Stir at RT for 8-12h add_dianhydride->polymerize_paa thermal Thermal Imidization (Film Casting & Heating) polymerize_paa->thermal chemical Chemical Imidization (Acetic Anhydride/Pyridine) polymerize_paa->chemical precipitate_pi Precipitate in Methanol chemical->precipitate_pi wash_pi Wash & Dry precipitate_pi->wash_pi

Caption: Workflow for the two-step synthesis of polyimides.

Application as a Curing Agent for Epoxy Resins

Aromatic amines are effective curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured material. [2]N1,N1,2-trimethylbenzene-1,4-diamine can act as a hardener, with the primary amine group reacting with the epoxy groups to form a crosslinked network.

Scientific Rationale

The reaction between the primary amine hydrogens and the epoxy rings leads to the formation of a rigid, three-dimensional polymer network. Aromatic amines typically require elevated temperatures for curing due to their lower reactivity compared to aliphatic amines. The stoichiometry between the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin is a critical parameter that determines the properties of the final cured product. [3]

Experimental Protocol: Curing of Epoxy Resin

Materials:

  • N1,N1,2-trimethylbenzene-1,4-diamine

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Mixing cups and stirrer

  • Mold for sample casting

  • Oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of N1,N1,2-trimethylbenzene-1,4-diamine based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the epoxy resin. For N1,N1,2-trimethylbenzene-1,4-diamine (C9H14N2, MW = 150.22 g/mol ), which has two reactive hydrogens from the primary amine, the AHEW is 150.22 / 2 = 75.11 g/eq.

  • Mixing: Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C). Add the calculated amount of N1,N1,2-trimethylbenzene-1,4-diamine to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold. The curing schedule will depend on the desired properties, but a typical two-stage cure can be employed: an initial cure at a lower temperature (e.g., 120 °C for 2 hours) followed by a post-cure at a higher temperature (e.g., 180 °C for 2-4 hours) to ensure complete reaction and development of optimal properties. [4]5. Cooling: Allow the cured sample to cool down slowly to room temperature to avoid internal stresses.

Curing Reaction Workflow:

Epoxy_Curing cluster_prep Preparation cluster_mixing Mixing & Degassing cluster_curing Curing calculate Calculate Stoichiometry mix Mix Diamine and Epoxy calculate->mix preheat Preheat Epoxy Resin preheat->mix degas Degas Mixture mix->degas pour Pour into Mold degas->pour cure Two-Stage Curing pour->cure cool Slow Cooling cure->cool

Caption: Workflow for curing epoxy resins with an aromatic diamine.

Characterization of Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

Technique Purpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of amide or imide linkages and the disappearance of monomer functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of soluble polymers.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by determining the decomposition temperature.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Mechanical Testing (e.g., Tensile Testing) To measure the mechanical properties of the polymer films or cured samples, such as tensile strength, modulus, and elongation at break.

Conclusion

N1,N1,2-trimethylbenzene-1,4-diamine is a valuable monomer for the development of high-performance polymers. Its unique structure allows for the synthesis of soluble and processable polyamides and polyimides with potentially enhanced thermal and mechanical properties. Furthermore, its application as a curing agent for epoxy resins can lead to materials with high thermal stability. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile aromatic diamine in various fields of polymer chemistry and materials science.

References

  • U.S. Patent 4,899,004A, "Process for producing trimethylbenzene," issued February 6, 1990.
  • U.S. Patent 5,087,691, "Poly-phenylated diamines and their use as polycondensation monomers in the synthesis of polyamide, poly(amide-imide), and polyimide polymers," issued February 11, 1992.
  • U.S. Patent 8,455,100B2, "Aldimines having hydroxyl groups," issued June 4, 2013.
  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link].

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Molecules. 2022;27(3):839.
  • Synthesis and Characterization of New Poly(amide-imide)s Based on 1,4-Bis(trimellitimido)-2,5-dichlorobenzene. Journal of Applied Polymer Science. 1999;73(2):271-278.
  • Curing Agents for Epoxy Resin. ThreeBond Technical News. Available at: [Link].

  • A Comparative Guide to Amine-Cured Epoxy Coating Performance. BenchChem. December 2025.
  • Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. Polymer. 2018;155:169-178.
  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers. 2025;17(15):3142.

Sources

Application

Comprehensive Synthesis Guide and Protocol for N1,N1,2-Trimethylbenzene-1,4-diamine Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale N1,N1,2-Trimethylbenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is a strategically substituted, electron-rich aromatic diamine[1]. It is predominantly utilized as a primary intermediate (developer) in oxidative dye systems and serves as a highly versatile building block in the synthesis of complex pharmaceutical active ingredients (APIs) and advanced heterocyclic materials[2].

When synthesizing p-phenylenediamine derivatives, chemists often default to the nitration of a tertiary amine followed by reduction. However, subjecting N,N-dimethyl-o-toluidine to harsh nitrating conditions (HNO₃/H₂SO₄) leads to severe oxidative degradation, dealkylation, and poor regioselectivity.

To ensure high yield and exceptional purity, this protocol leverages an Electrophilic Nitrosation strategy[3]. The strong +M (mesomeric) effect of the dimethylamino group makes the aromatic ring highly nucleophilic, allowing for the use of mild nitrous acid (generated in situ from NaNO₂/HCl) at 0–5 °C. This exclusively targets the para position, bypassing ortho-substitution due to the steric bulk of the -N(CH₃)₂ group. Subsequent catalytic hydrogenation cleanly yields the target diamine without the generation of hazardous iron sludge associated with classical Béchamp reductions.

Synthetic Workflow

SynthesisPathway A o-Toluidine (Starting Material) B N,N-Dimethyl- o-toluidine A->B CH2O, H2, Pd/C Reductive Amination C 2-Methyl-4-nitroso- N,N-dimethylaniline B->C NaNO2, HCl, 0°C Electrophilic Nitrosation D N1,N1,2-Trimethylbenzene- 1,4-diamine C->D H2, Pd/C, EtOH Catalytic Reduction

Figure 1: Three-step convergent synthesis of N1,N1,2-trimethylbenzene-1,4-diamine via nitrosation.

Mechanistic Causality: Nitrosation vs. Nitration

MechanisticComparison cluster_0 Nitrosation Route (Optimal) cluster_1 Nitration Route (Suboptimal) Start N,N-Dimethyl-o-toluidine Nitroso Para-Nitroso Intermediate (Highly Selective) Start->Nitroso NaNO2, HCl Mild, 0°C Nitro Para/Ortho Nitro Mix + Oxidation Byproducts Start->Nitro HNO3, H2SO4 Harsh, Exothermic Target1 Target Diamine (>90% Yield, High Purity) Nitroso->Target1 H2, Pd/C Clean Reduction Target2 Target Diamine (<60% Yield, Impure) Nitro->Target2 Fe, HCl Iron Sludge

Figure 2: Mechanistic causality and yield comparison between nitrosation and nitration pathways.

Quantitative Process Metrics

To justify the selection of the nitrosation pathway, the following table summarizes the quantitative metrics comparing the two potential synthetic routes.

MetricNitrosation-Reduction Route (Preferred)Nitration-Reduction Route (Suboptimal)
Overall Yield 85 – 92%40 – 55%
Regioselectivity (Para:Ortho) > 99:1~ 70:30
Reaction Conditions (Step 1) Mild (0–5 °C), AqueousHarsh (< 20 °C), Highly Corrosive
Byproduct Profile Water, NaClOxidative tars, Dealkylated amines
E-Factor (Waste/Product) Low (< 5)High (> 15, due to Fe sludge)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues, thermal changes, and simple analytical checks are embedded into the steps to ensure the operator can verify the success of the reaction in real-time.

Phase 1: Reductive Amination (Synthesis of N,N-Dimethyl-o-toluidine)

Causality: Direct alkylation of o-toluidine with methyl iodide often overshoots, forming unwanted quaternary ammonium salts. Catalytic reductive amination using aqueous formaldehyde and hydrogen gas over a palladium-on-carbon (Pd/C) catalyst ensures strict dimethylation by proceeding through a transient iminium intermediate[4].

  • Setup: Charge a high-pressure hydrogenation reactor with o-toluidine (1.0 eq) and methanol (5 volumes). Add 10% Pd/C (0.05 eq by weight).

  • Reaction: Pressurize the vessel with H₂ gas to 40 psi. Slowly dose 37% aqueous formaldehyde (2.2 eq) into the reactor over 1 hour using a high-pressure pump. Maintain the temperature at 40 °C.

  • Self-Validation Check: The reaction is complete when hydrogen uptake ceases. Monitor via TLC (Hexane:EtOAc 9:1); the primary amine spot (ninhydrin active) will completely disappear, replaced by a higher Rf, UV-active spot.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield N,N-dimethyl-o-toluidine as a pale yellow oil.

Phase 2: Electrophilic Nitrosation

Causality: Sodium nitrite (NaNO₂) in hydrochloric acid generates nitrous acid, which protonates and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺)[3]. The low temperature (0–5 °C) is critical; it prevents the decomposition of nitrous acid into toxic NOₓ gases and suppresses side reactions.

  • Setup: In a jacketed reactor, dissolve N,N-dimethyl-o-toluidine (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water (3 volumes). Cool the solution to 0–5 °C under vigorous stirring.

  • Reaction: Prepare a solution of NaNO₂ (1.05 eq) in water (1 volume). Add this dropwise to the amine solution over 45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Self-Validation Check: The addition of NaNO₂ will immediately produce a thick, vibrant orange/yellow precipitate (the hydrochloride salt of 2-methyl-4-nitroso-N,N-dimethylaniline). To confirm sufficient nitrosating agent, spot the reaction mixture on starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid.

  • Workup: Stir for an additional 1 hour at 0 °C. Filter the thick orange slurry via vacuum filtration and wash the filter cake with ice-cold dilute HCl, followed by a small amount of ice-cold acetone. Air dry briefly.

Phase 3: Catalytic Hydrogenation (Target Synthesis)

Causality: The nitroso group is highly susceptible to catalytic hydrogenation, cleanly yielding the primary amine and water. This avoids the messy iron-oxide sludge generated by traditional dissolving-metal reductions.

  • Setup: Suspend the nitroso hydrochloride salt from Phase 2 in absolute ethanol (5 volumes) inside a hydrogenation reactor. Add 10% Pd/C (0.05 eq by weight).

  • Reaction: Purge the vessel with nitrogen, then pressurize with H₂ gas to 30-40 psi. Stir vigorously at room temperature (20–25 °C).

  • Self-Validation Check: The vibrant orange/green color of the nitroso starting material will rapidly fade to a pale yellow or completely colorless solution as the diamine forms. Hydrogen uptake will cease at exactly 2 equivalents of H₂.

  • Workup: Purge the vessel with nitrogen. Filter the mixture through Celite under an inert atmosphere (to prevent auto-oxidation). Neutralize the filtrate with ethanolic NaOH to liberate the free base. Concentrate the solvent, and purify the residue via vacuum distillation or crystallization to yield N1,N1,2-trimethylbenzene-1,4-diamine.

  • Storage & Handling: Electron-rich diamines are highly susceptible to auto-oxidation in air, forming dark polymeric species. The final product must be stored in a tightly closed container under an argon atmosphere at 2-8 °C, protected from light[1].

Sources

Method

Revolutionizing Material and Analytical Sciences: Application Notes on the Reaction Mechanisms of N¹,N¹,2-Trimethylbenzene-1,4-diamine

For Immediate Release [City, State] – In a significant contribution to the fields of materials science and analytical chemistry, this technical guide offers an in-depth exploration of the reaction mechanisms of N¹,N¹,2-t...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – In a significant contribution to the fields of materials science and analytical chemistry, this technical guide offers an in-depth exploration of the reaction mechanisms of N¹,N¹,2-trimethylbenzene-1,4-diamine. Tailored for researchers, scientists, and professionals in drug development, these application notes provide a foundational understanding and practical protocols for leveraging the unique properties of this versatile aromatic amine.

N¹,N¹,2-trimethylbenzene-1,4-diamine, a substituted p-phenylenediamine derivative, is a compound of increasing interest due to its role as a precursor in the synthesis of high-performance polymers, dyes, and as a reagent in analytical chemistry. Its reactivity is primarily centered around the two amine groups, which can undergo a variety of chemical transformations. This guide focuses on two of its most critical reaction mechanisms: oxidative coupling and polymerization.

Section 1: The Chemistry of N¹,N¹,2-Trimethylbenzene-1,4-diamine

N¹,N¹,2-trimethylbenzene-1,4-diamine (TMBD), with the chemical formula C₉H₁₄N₂, features a benzene ring substituted with a primary amine, a tertiary dimethylamine, and a methyl group.[1] This specific arrangement of functional groups dictates its chemical behavior, particularly its susceptibility to oxidation and its ability to act as a monomer in polymerization reactions. The presence of the electron-donating methyl and dimethylamino groups activates the aromatic ring, making it highly reactive towards electrophiles and susceptible to oxidation.

Section 2: Oxidative Coupling and Dye Formation

One of the most well-known applications of p-phenylenediamine derivatives is in the formulation of permanent hair dyes.[2][3][4] This process relies on an oxidative coupling reaction that occurs within the hair shaft.[4][5]

Mechanism Overview:

The reaction is typically initiated by an oxidizing agent, most commonly hydrogen peroxide, in an alkaline medium.[2][3] The primary amine group of a precursor molecule, such as a p-phenylenediamine derivative, is oxidized to a reactive quinonediimine intermediate.[3] This intermediate then acts as an electrophile and rapidly reacts with a nucleophilic coupler molecule (e.g., resorcinol, m-aminophenol) to form a large, colored dye molecule that becomes trapped within the hair cortex.[3][4]

The trimethyl-substituted derivative, N¹,N¹,2-trimethylbenzene-1,4-diamine, is expected to follow a similar pathway. The methyl group at the 2-position can influence the color of the final dye molecule through steric and electronic effects.

Below is a generalized diagram illustrating the oxidative coupling mechanism for a p-phenylenediamine derivative.

Oxidative Coupling Mechanism cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Coupling Precursor p-Phenylenediamine Derivative Intermediate Quinonediimine (Reactive Electrophile) Precursor->Intermediate H₂O₂ / OH⁻ Dye Large Colored Dye Molecule Intermediate->Dye Coupler Coupler Molecule (Nucleophile) Coupler->Dye caption Oxidative coupling of a p-phenylenediamine derivative.

Caption: Oxidative coupling of a p-phenylenediamine derivative.

Protocol: Spectrophotometric Analysis of Oxidative Coupling

This protocol provides a method for monitoring the oxidative coupling of an N¹,N¹,2-trimethylbenzene-1,4-diamine analogue, N,N-dimethyl-p-phenylenediamine (DMPD), which is readily available and serves as a good model. The formation of the colored product can be quantified using a spectrophotometer.

Materials:

  • N,N-Dimethyl-p-phenylenediamine (DMPD)

  • Hydrogen peroxide (3% solution)

  • Resorcinol

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of DMPD in phosphate buffer.

    • Prepare a 1 mM solution of resorcinol in phosphate buffer.

  • Reaction Initiation:

    • In a cuvette, mix 1 mL of the DMPD solution and 1 mL of the resorcinol solution.

    • Add 100 µL of 3% hydrogen peroxide to initiate the reaction.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer.

    • Scan the absorbance from 400 nm to 700 nm to identify the wavelength of maximum absorbance (λmax) of the colored product.

    • Monitor the increase in absorbance at λmax over time (e.g., every 30 seconds for 10 minutes).

Data Presentation:

Time (minutes)Absorbance at λmax
0.00.05
0.50.15
1.00.28
2.00.45
5.00.78
10.00.95

Note: The above data is illustrative. Actual results will vary based on specific reaction conditions.

Section 3: Polymerization of Aromatic Amines

Aromatic amines, including p-phenylenediamine derivatives, are important monomers for the synthesis of conductive polymers and high-performance materials like aramids.[6] The polymerization can proceed through several methods, with oxidative polymerization being a common and effective approach.[7][8]

Mechanism Overview:

Chemical oxidative polymerization is typically initiated by a strong oxidant, such as ammonium persulfate or ferric chloride, in an acidic medium.[7] The aromatic amine monomer is oxidized to a radical cation. These reactive intermediates then couple, typically in a head-to-tail fashion, to form dimers, oligomers, and eventually high-molecular-weight polymer chains.[7] The extent of polymerization and the final properties of the polymer are influenced by factors such as the monomer structure, oxidant-to-monomer ratio, temperature, and pH.

Oxidative Polymerization Workflow Monomer_Solution Prepare Monomer Solution (e.g., N¹,N¹,2-trimethylbenzene-1,4-diamine in acidic medium) Oxidant_Addition Add Oxidant Solution (e.g., Ammonium Persulfate) dropwise with stirring Monomer_Solution->Oxidant_Addition Polymerization Polymerization Reaction (Maintain temperature and stir) Oxidant_Addition->Polymerization Isolation Isolate Polymer (Filtration or Precipitation) Polymerization->Isolation Purification Purify Polymer (Wash with appropriate solvents) Isolation->Purification Drying Dry Polymer (Vacuum oven) Purification->Drying Characterization Characterize Polymer (FT-IR, NMR, TGA, etc.) Drying->Characterization caption General workflow for oxidative polymerization.

Caption: General workflow for oxidative polymerization.

Protocol: Synthesis of a Poly(aromatic amine) Derivative

This protocol outlines the general steps for the chemical oxidative polymerization of a p-phenylenediamine derivative.

Materials:

  • N¹,N¹,2-trimethylbenzene-1,4-diamine (or a similar derivative)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (1 M)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution: Dissolve a specific amount of the aromatic amine monomer in 1 M hydrochloric acid in a reaction flask. Cool the solution in an ice bath.

  • Oxidant Solution: Separately, dissolve a calculated molar equivalent of ammonium persulfate in 1 M hydrochloric acid.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution while maintaining the temperature at 0-5 °C. After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 2-4 hours) to allow for polymerization.

  • Isolation and Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer repeatedly with 1 M hydrochloric acid, followed by methanol, to remove unreacted monomer and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Quantitative Data for Polymer Synthesis:

ParameterValue
Monomer Amount1.0 g
Oxidant/Monomer Molar Ratio1.2:1
Reaction Temperature0-5 °C
Reaction Time4 hours
Expected Polymer Yield70-85% (Varies with specific monomer)
Section 4: Analytical Applications

Derivatives of p-phenylenediamine are also valuable in analytical chemistry. For instance, N,N-dimethyl-p-phenylenediamine (DMPD) is used in a spectrophotometric assay to determine the total antioxidant capacity of biological samples, such as human plasma.[9][10] The assay is based on the ability of antioxidants in the sample to reduce the colored and stable DMPD radical cation (DMPD•+).[9][10]

Conclusion

N¹,N¹,2-trimethylbenzene-1,4-diamine and its related compounds are of significant interest due to their versatile reactivity. A thorough understanding of their oxidative coupling and polymerization mechanisms is crucial for developing new materials with tailored properties and for advancing analytical methodologies. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working in these exciting fields.

References

  • A versatile living polymerization method for aromatic amides. (2021). PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF POLYMERS, BASED ON AROMATIC AMINES: A BRIEF REVIEW. (2026). Advances in Chemistry and Chemical Engineering.
  • The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. ResearchGate. Available at: [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Available at: [Link]

  • Structural investigations of aromatic amine polymers. Available at: [Link]

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. (1967). PMC. Available at: [Link]

  • Mechanism and kinetic features of oxidation polymerization of aromatic amines. ResearchGate. Available at: [Link]

  • N,N-Dimethyl-p-phenylenediamine. (2018). SIELC Technologies. Available at: [Link]

  • Mixed aromatic amine monomers and polymers thereof. Google Patents.
  • N,N-Dimethylphenylenediamine. Wikipedia. Available at: [Link]

  • Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. Available at: [Link]

  • A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. Google Patents.
  • Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (2002). PubMed. Available at: [Link]

  • N1,N1,4-Trimethylbenzene-1,2-diamine. PubChem. Available at: [Link]

  • Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. ResearchGate. Available at: [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). Taylor & Francis. Available at: [Link]

  • The Chemistry behind hair dyes and hair treatments. (2022). Vinner Labs. Available at: [Link]

  • PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions. Available at: [Link]

  • p-Phenylenediamine. Wikipedia. Available at: [Link]

  • para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. (2016). SciSpace. Available at: [Link]

  • 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine). NCBI. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of N1,N1,2-trimethylbenzene-1,4-diamine (CAS No. 6379-32-4), a key intermediate in various chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of N1,N1,2-trimethylbenzene-1,4-diamine (CAS No. 6379-32-4), a key intermediate in various chemical manufacturing processes. As Senior Application Scientists, we have compiled this resource to address common challenges and empower researchers to achieve higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of N1,N1,2-trimethylbenzene-1,4-diamine. The primary synthetic route discussed is the reductive methylation of 2-methyl-p-phenylenediamine.

Q1: Why is my yield of N1,N1,2-trimethylbenzene-1,4-diamine consistently low?

Low yields can stem from several factors, from incomplete reactions to product degradation. The following diagnostic workflow can help pinpoint the issue.

low_yield_troubleshooting start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, GC-MS) Is starting material (2-methyl-p-phenylenediamine) present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes sm_absent Starting Material Absent or Minimal check_sm->sm_absent No solution1 Solutions: 1. Increase reaction time. 2. Increase temperature moderately. 3. Check activity of reducing agent (e.g., NaBH4). 4. Ensure proper stoichiometry of formaldehyde/formic acid. incomplete_rxn->solution1 side_products Are significant side products observed? sm_absent->side_products degradation Product Degradation / Workup Loss side_products->degradation Yes high_purity Product is relatively clean but isolated yield is low side_products->high_purity No solution2 Solutions: 1. Control temperature strictly (run at lower temp). 2. Purge with inert gas (N2/Ar) to prevent oxidation. 3. Check pH during workup; avoid strongly acidic/basic conditions for prolonged periods. degradation->solution2 solution3 Solutions: 1. Optimize extraction solvent and pH. 2. Minimize transfer steps. 3. Check for product volatility if using high vacuum. 4. Ensure complete precipitation/crystallization. high_purity->solution3

Caption: Troubleshooting workflow for low yield.

Detailed Explanation:

  • Incomplete Reaction: The presence of a significant amount of starting material, 2-methyl-p-phenylenediamine, in your crude product analysis (TLC, GC-MS) is the most direct indicator of an incomplete reaction. The Eschweiler-Clarke reaction, a common method for this synthesis, requires careful control of stoichiometry and reaction conditions. Ensure that the molar ratio of formaldehyde and formic acid to the amine is sufficient. Formic acid acts as both the reducing agent and a catalyst.

  • Side Reactions & Degradation: Aromatic amines, especially phenylenediamines, are highly susceptible to oxidation, which often results in the formation of colored polymeric impurities. This is exacerbated by heat and the presence of air. If your reaction mixture turns dark brown or black, oxidation is a likely culprit. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly mitigate this issue.

  • Workup Losses: N1,N1,2-trimethylbenzene-1,4-diamine has some solubility in water. During the aqueous workup, ensure the pH is sufficiently basic (pH > 10) to deprotonate the amine and maximize its partitioning into the organic extraction solvent. Using brine washes can further reduce solubility in the aqueous layer and improve extraction efficiency.

Q2: My final product is a dark oil or solid, not the expected light-colored compound. How can I fix this?

Product discoloration is almost always due to oxidation.

  • Cause: The 1,4-diamine moiety is easily oxidized to form quinone-imine species, which are highly colored and can polymerize. This process is accelerated by air (oxygen), light, and trace metal impurities.

  • Prevention:

    • Inert Atmosphere: As mentioned, performing the reaction and workup under a nitrogen or argon atmosphere is the most effective preventative measure.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants: Adding a small amount of an antioxidant like sodium dithionite or ascorbic acid during the workup can sometimes prevent discoloration.

  • Remediation:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a small amount of activated carbon. Heat gently for 10-15 minutes, then filter through a pad of Celite®. This can effectively adsorb colored impurities.

    • Chromatography: Flash column chromatography on silica gel is effective, but the product can streak or oxidize on the column. It is recommended to use a de-activated silica (e.g., by adding 1-2% triethylamine to the eluent) and to run the column quickly.

    • Distillation: Kugelrohr or short-path distillation under high vacuum can yield a colorless product if the impurities are non-volatile.

Q3: My NMR/GC-MS shows incomplete methylation. How do I drive the reaction to completion?

Observing mono-methylated intermediates (N1,2-dimethylbenzene-1,4-diamine) or the di-methylated isomer on the other nitrogen (N4,N4-dimethyl) indicates a need to optimize the methylation conditions.

SymptomPossible CauseSuggested Solution
Significant starting material and mono-methylated productInsufficient methylating agent or reaction time.Increase the equivalents of formaldehyde and formic acid (e.g., from 2.5 eq to 3.5 eq each per NH2 group). Increase reaction time and/or temperature (e.g., reflux for 12-24h).
Product mixture contains isomersNon-selective reaction conditions.This is less common in the Eschweiler-Clarke reaction, which is typically selective. However, if using other alkylating agents like methyl iodide, steric hindrance from the ortho-methyl group favors methylation at the less hindered N4 position. The Eschweiler-Clarke is the preferred method for this reason.

Detailed Experimental Protocol: Reductive Amination

This protocol details the synthesis via the Eschweiler-Clarke reaction, a robust and high-yielding method.

Reaction Scheme:

reaction_scheme reactant 2-Methyl-p-phenylenediamine product N1,N1,2-Trimethylbenzene-1,4-diamine reactant->product reagents reagents Formaldehyde (aq.), Formic Acid (Reflux)

Caption: Eschweiler-Clarke synthesis route.

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-p-phenylenediamine (10.0 g, 81.8 mmol).

  • Reagent Addition: Add formic acid (98%, 20.0 mL, ~530 mmol). The mixture may warm up. Stir until the diamine has fully dissolved.

  • Methylation: Slowly add aqueous formaldehyde (37% w/w, 15.0 mL, ~200 mmol) via a dropping funnel over 20 minutes. The addition is exothermic, and CO2 evolution will occur.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 16 hours. The reaction should be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% Triethylamine) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour it over crushed ice (200 g) in a large beaker.

  • Workup - Basification: Basify the acidic solution by slowly adding 50% w/w sodium hydroxide solution until the pH is >10. This step is highly exothermic; perform it in an ice bath.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation to afford N1,N1,2-trimethylbenzene-1,4-diamine as a pale yellow oil.

Frequently Asked Questions (FAQs)

  • Q: Can I use other reducing agents besides formic acid?

    • A: While other reductive amination conditions exist (e.g., NaBH(OAc)3, NaBH3CN), the Eschweiler-Clarke reaction using formic acid is exceptionally well-suited for this transformation as it is inexpensive, high-yielding, and avoids the use of metal catalysts which can be difficult to remove.

  • Q: What are the primary safety concerns?

    • A: Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The basification step with 50% NaOH is highly exothermic and can cause splashing if not done carefully in an ice bath. Phenylenediamines are toxic and potential sensitizers.

  • Q: How should I store the final product?

    • A: Due to its sensitivity to air and light, the purified product should be stored in an amber vial under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation over time.

References

  • Eschweiler, W., Clarke, H. T. The methylation of amines with formaldehyde and formic acid. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Lauro, F. M., Curcuruto, O., Hamdan, M. Oxidation of Aromatic Amines. Journal of the American Society for Mass Spectrometry. [Link]

  • Baxter, E. W., Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

Optimization

Technical Support Center: Purification of Crude N1,N1,2-Trimethylbenzene-1,4-diamine

Welcome to the Technical Support Center. N1,N1,2-trimethylbenzene-1,4-diamine is a strategically substituted aromatic diamine widely utilized as a building block in advanced organic synthesis and medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N1,N1,2-trimethylbenzene-1,4-diamine is a strategically substituted aromatic diamine widely utilized as a building block in advanced organic synthesis and medicinal chemistry[1]. However, its electron-rich core makes it highly susceptible to aerobic oxidation and thermal degradation, presenting significant purification challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity recovery.

Physicochemical Profile

Understanding the physical parameters of N1,N1,2-trimethylbenzene-1,4-diamine is the first step in designing an effective purification workflow.

ParameterValue / Description
CAS Number 27746-11-8[2]
Molecular Formula C₉H₁₄N₂[2]
Molecular Weight 150.22 g/mol
Melting Point 45–46 °C (Low-melting solid / viscous oil at RT)[2]
Chemical Sensitivity Highly air-sensitive and light-sensitive[3]
Primary Degradation Pathway Aerobic oxidation to quinone diimines[4],[5]

Troubleshooting Guides & FAQs

Q: My crude extract turned into a dark brown/black tar during workup, but the literature states the pure product is a pale oil/solid. What happened? A: This is the most common failure mode when handling p-phenylenediamine derivatives. The electron-rich aromatic ring is highly susceptible to aerobic oxidation. Upon exposure to ambient oxygen and light, the diamine undergoes a single-electron transfer to form a semiquinone radical cation, which rapidly oxidizes further into a highly electrophilic benzoquinone diimine[4],[3]. Causality & Solution: The dark color is a macroscopic symptom of bulk polymerization. The reactive diimines undergo nucleophilic attack by unreacted amines in the mixture, forming dark, polymeric tars[6]. To prevent this, you must strictly exclude oxygen. Perform all extractions using degassed solvents and store the intermediate crude under a positive pressure of Argon.

Q: I am attempting to purify the crude mixture via standard silica gel column chromatography, but the product streaks severely down the entire column, resulting in poor resolution. How can I fix this? A: Standard silica gel is inherently acidic due to the presence of free surface silanol groups (Si-OH). The basic amino groups of N1,N1,2-trimethylbenzene-1,4-diamine protonate upon contact with these silanols, causing severe electrostatic tailing (streaking) and irreversible chemisorption[7],[8]. Causality & Solution: You must chemically deactivate the stationary phase. Pre-treat your silica column by flushing it with your mobile phase containing 1–5% Triethylamine (TEA)[1]. The TEA preferentially binds to and caps the acidic silanol sites, allowing your target diamine to elute strictly based on its polarity as a tight, symmetrical band.

Q: During vacuum distillation, my product decomposed in the boiling flask before distilling over. Why? A: Phenylenediamines possess low thermal stability. If you are using a standard fractional distillation setup with a Vigreux column, the extended thermal residence time causes the compound to polymerize before it can traverse the fractionating path[7]. Causality & Solution: You must minimize the path length and maximize the vacuum. Use a short-path distillation head or a Kugelrohr apparatus under high vacuum (< 0.1 Torr) to drastically lower the boiling point and reduce thermal exposure[1],[9].

Mechanistic & Workflow Diagrams

OxidationPathway PPD N1,N1,2-Trimethylbenzene- 1,4-diamine (Colorless/Pale Oil) Radical Semiquinone Radical Cation (Intermediate) PPD->Radical -e⁻, -H⁺ (O₂ / Light) Quinone Benzoquinone Diimine (Highly Reactive) Radical->Quinone -e⁻, -H⁺ (O₂ / Light) Tar Polymeric Degradation Products (Dark Brown/Black Tar) Quinone->Tar Nucleophilic Attack & Polymerization

Caption: Mechanistic pathway of p-phenylenediamine oxidation to quinone diimine and polymeric tars.

DecisionTree Start Crude N1,N1,2-Trimethylbenzene- 1,4-diamine Scale What is the synthesis scale? Start->Scale Small Small Scale (< 2 g) Scale->Small Large Large Scale (> 2 g) Scale->Large Chromatography Amine-Deactivated Silica Chromatography Small->Chromatography Distillation Vacuum Distillation (Short-Path / Kugelrohr) Large->Distillation Pure Pure Product (Store under Ar, -20°C) Chromatography->Pure Distillation->Pure

Caption: Decision matrix for selecting the optimal purification strategy based on reaction scale.

Step-by-Step Methodologies

Protocol A: Amine-Deactivated Flash Chromatography (For < 2g scale)

This method leverages competitive binding to prevent amine chemisorption[1].

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 80:20 gradient) and add 2% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Flush with 3 column volumes of the eluent to fully cap the acidic silanols.

  • Loading: Dissolve the crude N1,N1,2-trimethylbenzene-1,4-diamine in a minimum volume of the eluent. Load carefully onto the silica bed.

  • Elution: Elute using a slight positive pressure of nitrogen. Do not use ambient air pumps, as the oxygen will degrade the product on the column.

  • System Validation: Run a TLC of the collected fractions alongside the crude mixture. A shift from a long, streaking comet (crude on standard silica) to a tight, symmetrical spot (purified on deactivated silica) mechanically validates that the silanol groups were successfully blocked.

  • Isolation: Concentrate the pure fractions under reduced pressure and immediately backfill the rotary evaporator with Argon.

Protocol B: Anaerobic Short-Path Vacuum Distillation (For > 2g scale)

This method minimizes thermal residence time to prevent heat-induced polymerization[7],[9].

  • Apparatus Setup: Assemble a short-path distillation setup. Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure an airtight seal.

  • Degassing: Transfer the crude oil to the boiling flask. Add a PTFE-coated magnetic stir bar (do not use porous boiling chips, as they trap and introduce air). Apply high vacuum (< 0.1 Torr) at room temperature for 15 minutes to pull off residual volatile solvents and degas dissolved oxygen.

  • Distillation: Gradually heat the oil bath. Wrap the distillation head in glass wool to prevent premature condensation and ensure a rapid vapor transfer to the condenser.

  • Collection: Collect the main fraction (a pale yellow to colorless oil/low-melting solid) in a receiving flask cooled in an ice bath.

  • System Validation: At the end of the distillation, isolate the vacuum pump by closing the manifold valve. The system must hold a static vacuum (< 0.1 Torr). If the pressure rises rapidly, there is a leak, invalidating the anaerobic integrity of the setup and risking product oxidation.

  • Storage: Allow the system to cool completely to room temperature under vacuum before backfilling with Argon. Store the sealed flask at -20 °C, protected from light[2].

Sources

Optimization

Technical Support Center: N1,N1,2-Trimethylbenzene-1,4-diamine Stability &amp; Degradation

Welcome to the Technical Support Center for N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the notorious instability of electron-rich aromatic diamines.

Rather than simply telling you what to do, this guide focuses on the causality of degradation and provides self-validating protocols to ensure your experimental workflows are robust, reproducible, and scientifically grounded.

Part 1: Core Mechanistic Overview (The "Why")

N1,N1,2-Trimethylbenzene-1,4-diamine is an N,N-dialkyl-p-phenylenediamine derivative. The presence of the N,N-dimethyl and ortho-methyl groups strongly donates electron density into the aromatic ring. This elevates the Highest Occupied Molecular Orbital (HOMO), drastically lowering the molecule's oxidation potential. Consequently, the compound is highly susceptible to single-electron transfer (SET) to molecular oxygen[1].

The degradation cascade follows three primary pathways:

  • Primary Autoxidation: Atmospheric oxygen acts as an electron acceptor, stripping an electron from the diamine to form a highly colored semiquinone radical cation (a Wurster's-type salt)[2]. A subsequent oxidation step yields a highly electrophilic Quinone Diimine (QDI) [1].

  • Secondary Cleavage (Dealkylation): Under photolytic or oxidative stress, the QDI can undergo N-dealkylation, sequentially losing its methyl groups to form secondary and primary amines[3].

  • Tertiary Condensation (Polymerization): The electrophilic QDI rapidly reacts with the unoxidized parent diamine via nucleophilic attack. This condensation forms high-molecular-weight, dark-brown azo and azine oligomers, structurally analogous to Bandrowski's base.

DegradationPathway Parent N1,N1,2-Trimethylbenzene- 1,4-diamine Radical Semiquinone Radical Cation (Wurster's-type Intermediate) Parent->Radical -e⁻, -H⁺ (O₂, Light) Polymerization Azo/Azine Oligomers (Bandrowski's Base Analogs) Parent->Polymerization Nucleophilic Attack QDI Quinone Diimine (QDI) (Highly Reactive Electrophile) Radical->QDI -e⁻, -H⁺ Hydrolysis Benzoquinone Derivatives (Hydrolysis Products) QDI->Hydrolysis +H₂O (Hydrolysis) Dealkylation N-Dealkylated Amines (Cleavage Products) QDI->Dealkylation ROS / H⁺ (Dealkylation) QDI->Polymerization + Parent Diamine (Condensation)

Mechanistic degradation pathways of N1,N1,2-Trimethylbenzene-1,4-diamine via oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution turned from clear to dark pink, and eventually brown, within hours. Is the API ruined? Cause: You are observing the classic autoxidation cascade. The transient pink/magenta hue is the semiquinone radical cation. The shift to a dark brown color indicates that the radical has oxidized into a QDI, which subsequently polymerized into azo/azine compounds. Solution: The API is compromised. To prevent this, solvents must be rigorously degassed to remove the terminal electron acceptor (O₂). Furthermore, adding a sacrificial antioxidant like sodium metabisulfite ensures any transiently formed QDI is immediately reduced back to the parent diamine[4].

Q2: During LC-MS analysis, I see multiple unknown peaks with mass shifts of [M-14]⁺ and[M-28]⁺. What is happening? Cause: This is oxidative N-dealkylation[3]. The N,N-dimethyl groups are being sequentially cleaved (loss of CH₂ = 14 Da) in the presence of reactive oxygen species (ROS) or light, forming secondary and primary amines. Solution: Prepare analytical samples in an acidic mobile phase (pH < 3) immediately before injection. Protonating the amine groups drastically increases their oxidation potential, stabilizing the molecule during the autosampler queue.

Q3: How do I know if my compound degraded during synthesis/purification or during storage? Cause: The degradation profile tells the story. Storage degradation (slow autoxidation) heavily favors polymerization, resulting in insoluble brown precipitates[1]. Synthesis degradation (often mediated by transition metals or ozone) favors rapid hydrolysis into benzoquinones or complete dealkylation[5]. Solution: Perform the Forced Degradation Protocol (see below) to map your specific impurity profile and compare it against your batch analysis.

Part 3: Quantitative Data & Degradation Profiling

To assist in your analytical troubleshooting, the following table summarizes the quantitative markers of N1,N1,2-Trimethylbenzene-1,4-diamine degradation.

Degradation PathwayPrimary Product ClassVisual IndicatorExpected LC-MS ShiftUV-Vis Max (nm)Prevention Strategy
Primary Oxidation Semiquinone RadicalPink / Magenta[M-1]⁺~500 - 550 nmArgon sparging, dark storage
Secondary Oxidation Quinone Diimine (QDI)Yellow / Orange[M-2]⁺~400 - 450 nmAddition of Metabisulfite[4]
Hydrolysis BenzoquinonesPale Yellow[M-1]⁺ + 16 (O addition)~280 - 320 nmMoisture exclusion
N-Dealkylation Primary/Secondary AminesClear to Pale Yellow[M-14]⁺ or [M-28]⁺~260 nmAcidic stabilization (pH < 3)
Polymerization Azo/Azine OligomersDark Brown / Black[2M-4]⁺ (Dimers)Broad (>600 nm)Low concentration storage

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They include built-in internal controls that prove not only that the protocol works, but why it works under your specific laboratory conditions.

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol utilizes an alkali metal metabisulfite as a sacrificial reductant to prevent oxidative discoloration[4].

  • Solvent Degassing: Sparge HPLC-grade water or methanol with Argon gas for 15 minutes. Causality: Removes dissolved O₂, eliminating the primary electron acceptor.

  • Stabilizer Addition: Add 0.1% (w/v) sodium metabisulfite to the degassed solvent.

  • API Dissolution: Dissolve N1,N1,2-Trimethylbenzene-1,4-diamine to your target concentration (e.g., 10 mg/mL). Store in an amber vial to prevent photolytic activation[3].

  • Self-Validation Step: Prepare a parallel control vial without sodium metabisulfite and expose it to ambient air. Monitor both vials at 540 nm via UV-Vis spectrophotometry over 24 hours.

    • Validation Logic: If the stabilized vial degrades, your bisulfite is expired. If the unstabilized control remains clear, your baseline solvent is exceptionally pure. The expected result (control turns pink/brown, stabilized remains clear) validates both the presence of oxidative stress in your lab and the protective capacity of the bisulfite.

Protocol 2: Forced Degradation (Oxidative Stress Mapping)

Use this protocol to intentionally generate and map the QDI and benzoquinone derivatives for your HPLC/LC-MS impurity libraries[5].

  • Sample Preparation: Prepare a 1 mg/mL solution of the diamine in a 50:50 Water:Acetonitrile mixture.

  • Oxidative Induction: Add 3% H₂O₂ (v/v) to the solution to induce severe oxidative stress.

  • Incubation: Incubate the mixture at 40°C for 4 hours. Crucial: Keep the vial strictly in the dark. Causality: Light exposure will trigger parallel photolytic N-dealkylation, confounding the isolation of purely oxidative QDI products.

  • Quenching & Analysis: Quench the reaction by adding an excess of sodium thiosulfate. Analyze immediately via LC-MS to identify the [M-2]⁺ QDI peaks and [M-14]⁺ dealkylated peaks.

References

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxQTYNbFgdcYEMeHS3ypl1SmZ5I6bCi4STLsjXJYE6lyTZG_FOWS18iSvBr7qutENjtw12693PxENORH4mWqbKLTpWr4aS3K_cBfFYlR0Vb2QYJXpyMgtPmpnkz2zQYHlaMtyJflmaS4DCwFtDT8Du-WitNmjLWgg9IrHU-zyW_akT8j2WCBkwaA7uTFsCr1P4t6iA-5lM53ZE6RvLDt1ogonyMudBoXkyO-Dizk-Z4H_QRN7VlqqEeuTvazu8Ht5sGQkoG1jYkgrjLgczdyQP-CyzTiH1][2]

  • Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine. Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC0_6P7uZfb47w8VD-gh1k-yGTENAetckLYjowuG58rJ-NAnmnTDI4_GcQeYXSYDK4ICWP94PT4SOKSnzwpv5dNXkF77LNoyPurrFKBt10bn1zUF9iv2rCQL0lKrYecC5iQEeCvxG9zdWMhgfebnncSkxs7r9tSzjKJZB_7in5f3WfnYdolO-uq1TedWa4lhCY3fN9M8zgVsVkBcQ-t9hfpozhp8EH0yE5TRc=]

  • (PDF) Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB9A6CFVe75Y-QMoC_lj3QxI0msF6ad1ylsvuBTXlqSFkXflLxD4-wWACr8oRyoNhhZm9RY9nXiR2JomsnqD1T5NgL-JnJatwwBla7u-1pqqH36rrjMCNaJeSCl8kfw1Qw-N5m8zodeAH66_lC8FUYEExpRaKEqHjevnVoAuA-57lw4KfwFDTuCX60decVjeLttsjCa1pCg0ze1m3nnOPmckcexbszdNIyqxD1NMcsKSGeoARKwwquihaLJ_1jmwhoPJiJN_uq98Cc5ta3a7y61hxHrul0j5TGC5w0T5DhCA==][1]

  • WO2000077574A1 - Stabilized phenylenediamine color developer compositions. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn5tFoJAQa_bhxWM04EHLzhX8aHvJt-QZkEJzapD9rBjhrhJQ4ljBlkswgoXGht8wvDoWvSsD4EpgFK2mUN9dWFPk1f_1YK7ZBjec1ZczviiC8I2tEIsb1ED3IwjI9fnyfhF3ERzxWybvr8CZUvg==][4]

  • Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEViyAF86by17w83_ZYCVMeuMpQ0MXlioW76o3e34POIr2rdiZvFYqY6zDSiw5QMxl4xnlUOn7eUA5RkfLn_wFJjiS5b3YmjgZW1JFm4x1DKq5-wVUh6qY-MnioIB7iTc5R23ItcEJMSTFHUtvgB2I=][5]

  • Photosensitized Degradation of Dyes in Polyoxometalate Solutions Versus TiO2 Dispersions under Visible-Light Irradiation: Mechanistic Implications. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjqip57GqYFlRLCSlhJI4xGmKnAPzD-6Y-6_6mDCU0uI-82yzTDqfXke0WvYZKuWEvJnIoHJgHC8VaWwIOTqGWztXrUFMOTpoThoTezZk0mHwhw2jPrDLlZ1eVql6zir2t-pq8SBHrKfkjhK2tipSpbrMtxx14m6LBFXnrew6DYJV7mdbVj2GeUm11M7BUtSr5CIMOK6-ZznzKZk-l5CIRmKkUm_imlgZWHcsKjg56bj4-_sK8LMccrTr3Bd842HUJ0zW6xyBAQenpJSkthpNQA0KL4MXLWM-HwAh4DhVNHNuzAPlPbIUS2uvtcCpbeTp6ZoujsR0JruqKdJfoOw==][3]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N1,N1,2-Trimethylbenzene-1,4-diamine

Welcome to the technical support center for N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of N1,N1,2-Trimethylbenzene-1,4-diamine that influence its solubility?

A1: Understanding the fundamental properties of N1,N1,2-Trimethylbenzene-1,4-diamine is the first step in effective troubleshooting. Key characteristics include:

PropertyValueSource
CAS Number 27746-11-8[1][2]
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [3][4]
Physical Form Solid below 45°C, Liquid above 46°C[1]
Melting Point 45-46 °C[1][2]
Boiling Point 253-255 °C at 762 mmHg[1]

The compound's aromatic nature and the presence of a hydrocarbon backbone contribute to its generally low solubility in water. However, the two amine groups provide opportunities for increasing solubility through pH modification.

Q2: I'm struggling to dissolve N1,N1,2-Trimethylbenzene-1,4-diamine in water. Why is it so poorly soluble, and what can I do?

A2: The limited aqueous solubility of N1,N1,2-Trimethylbenzene-1,4-diamine is expected due to its predominantly non-polar aromatic ring and alkyl groups. These structural features are hydrophobic. The key to enhancing its solubility in aqueous solutions lies in protonating the amine groups.

Aromatic amines are weak bases.[5] By lowering the pH of the solution with a suitable acid, you can convert the neutral amine to its protonated, cationic form (an ammonium salt). This salt is an ionic species and, therefore, significantly more soluble in polar solvents like water.[6][7] The pKa of the conjugate acid of aromatic amines typically falls in the range of 4-6.[8] To ensure complete protonation and maximize solubility, the pH of the solution should be at least 2 units below the pKa of the amine.

Troubleshooting Guides

Problem 1: Dissolving N1,N1,2-Trimethylbenzene-1,4-diamine for Aqueous Reactions or Biological Assays
Symptoms:
  • The compound forms an insoluble oil or solid in aqueous buffers.

  • The solution is cloudy or forms a precipitate upon standing.

Causality Analysis:

The unprotonated form of N1,N1,2-Trimethylbenzene-1,4-diamine is not sufficiently polar to dissolve in water. For biological assays, maintaining a stable, soluble form of the compound is critical for accurate results.

Step-by-Step Protocol for Aqueous Solubilization:
  • Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, first, prepare a concentrated stock solution in a dilute acidic solution.

    • Weigh the required amount of N1,N1,2-Trimethylbenzene-1,4-diamine.

    • Add a small amount of a suitable solvent like DMSO or ethanol to pre-wet the solid.

    • Add a dilute aqueous acid solution (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves completely. The target pH should be below 4.

  • pH Adjustment: Once a clear stock solution is obtained, you can adjust the pH to your desired experimental value by slowly adding a base (e.g., NaOH) while monitoring the pH. Be aware that as the pH increases, the solubility may decrease, potentially leading to precipitation.

  • Use of Co-solvents: If adjusting the pH is not feasible for your experiment, consider using a co-solvent.[9] Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.

    • Commonly used co-solvents include DMSO, DMF, ethanol, and polyethylene glycol (PEG).

    • Prepare a high-concentration stock solution in the co-solvent and then dilute it into your aqueous medium. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Problem 2: Dissolving N1,N1,2-Trimethylbenzene-1,4-diamine for Organic Synthesis
Symptoms:
  • The compound is not dissolving in a non-polar organic solvent at room temperature.

  • The reaction mixture is a heterogeneous slurry, leading to incomplete reactions.

Causality Analysis:

While N1,N1,2-Trimethylbenzene-1,4-diamine is more soluble in organic solvents than in water, its polarity due to the amine groups can still lead to solubility issues in very non-polar solvents like hexane. The choice of solvent is critical and should match the polarity of the compound.

Solvent Selection and Dissolution Workflow:

A systematic approach to solvent selection is recommended. The principle of "like dissolves like" is a good starting point.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can interact with the amine groups through dipole-dipole interactions.
Polar Protic Ethanol, MethanolModerate to HighThese solvents can hydrogen bond with the amine groups.
Chlorinated Dichloromethane, ChloroformModerate to HighGood general solvents for many organic compounds.
Ethers Diethyl ether, THFModerateOffer a balance of polarity.
Aromatic Toluene, BenzeneModerateThe aromatic ring of the solvent can interact with the benzene ring of the solute.
Non-polar Hexane, CyclohexaneLowInsufficient polarity to effectively solvate the amine groups.
Experimental Protocol for Enhancing Solubility in Organic Solvents:
  • Heating: Gently warming the mixture can significantly increase the solubility of the compound. Always use a controlled heating method (e.g., a water bath or heating mantle with a temperature controller) and monitor for any signs of degradation (color change).

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.[10]

  • Solvent Mixtures: If a single solvent is not effective, a mixture of solvents can be used. For example, adding a small amount of a more polar solvent (like ethanol) to a less polar one (like toluene) can enhance solubility.

Visualization of Key Concepts
pH Effect on Aqueous Solubility

The following diagram illustrates how decreasing the pH of an aqueous solution increases the solubility of N1,N1,2-Trimethylbenzene-1,4-diamine by converting it to its more soluble protonated form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Compound_Protonated N1,N1,2-Trimethylbenzene-1,4-diamine (Protonated Salt) High Aqueous Solubility Compound_Neutral N1,N1,2-Trimethylbenzene-1,4-diamine (Free Base) Low Aqueous Solubility Compound_Protonated->Compound_Neutral - H⁺ (Base) Compound_Neutral->Compound_Protonated + H⁺ (Acid)

Caption: pH-dependent equilibrium of N1,N1,2-Trimethylbenzene-1,4-diamine.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to address solubility issues.

G start Start: Solubility Issue solvent_type Aqueous or Organic Solvent? start->solvent_type ph_adjust Adjust pH (to < 4) solvent_type->ph_adjust Aqueous solvent_select Select Appropriate Solvent (Polarity) solvent_type->solvent_select Organic co_solvent Use Co-solvent (DMSO, EtOH) ph_adjust->co_solvent If pH adjustment is not an option end_success Success: Compound Dissolved ph_adjust->end_success If pH adjustment works co_solvent->end_success end_fail Consult Further co_solvent->end_fail If still insoluble heat_sonicate Apply Heat / Sonication solvent_select->heat_sonicate heat_sonicate->end_success heat_sonicate->end_fail If still insoluble

Caption: A systematic workflow for troubleshooting solubility.

References

  • Morcilla, P. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Stejskal, J. (2021). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Saxena, C., & Mishra, G. P. (2022, September 1). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Johnston, C. T., Sheng, G., Teppen, B. J., Boyd, S. A., & Bigian, C. (2001, August 15). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. Retrieved from [Link]

  • PubChem. (n.d.). N1,N1,4-Trimethylbenzene-1,2-diamine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-N,1-N,3-trimethylbenzene-1,4-diamine. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. Retrieved from [Link]

  • Zhu, S., Zhao, Z., Xu, S., & L, J. (2017). Research Progress on Application of Organic Diamines and Their Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • US EPA. (n.d.). 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzenediamine, N,N'-diphenyl- (CAS 74-31-7). Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N1,N1,2-Trimethylbenzene-1,4-diamine

Welcome to the technical support center for N1,N1,2-Trimethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1,N1,2-Trimethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile aromatic diamine.

Introduction to N1,N1,2-Trimethylbenzene-1,4-diamine

N1,N1,2-Trimethylbenzene-1,4-diamine, also known as N,N,2-trimethyl-p-phenylenediamine, is a substituted aromatic diamine with the CAS number 27746-11-8.[1] Its structure, featuring both a primary and a tertiary amine on a toluene backbone, makes it a valuable building block in organic synthesis. The differential reactivity of the two amine groups allows for selective functionalization, making it a key intermediate in the synthesis of various organic compounds.

Physicochemical Properties
PropertyValue
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol [2]
Appearance Liquid
Melting Point 45-46 °C
InChI Key JHGFAGAHQPLGOQ-UHFFFAOYSA-N

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare N1,N1,2-Trimethylbenzene-1,4-diamine?

There are two primary retrosynthetic strategies for synthesizing N1,N1,2-Trimethylbenzene-1,4-diamine:

  • Strategy 1: Post-Reduction Alkylation This approach begins with the synthesis of 2-methyl-p-phenylenediamine, followed by the selective N,N-dimethylation of the para-amino group.

  • Strategy 2: Pre-Reduction Alkylation This linear strategy starts with a precursor that already contains the N,N-dimethyl and 2-methyl groups. A nitro group is then introduced and subsequently reduced to form the primary amine.

Q2: How should I store and handle N1,N1,2-Trimethylbenzene-1,4-diamine?

The compound should be stored at 4°C and protected from light.[3] It is stable under recommended storage conditions.[4] Due to its chemical nature, it is advisable to handle it in a well-ventilated area or under a chemical fume hood.[4][5] Personal protective equipment such as safety goggles, gloves, and protective clothing should be worn.[4]

Q3: What are the primary safety concerns associated with this compound?

N1,N1,2-Trimethylbenzene-1,4-diamine is classified with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). It is crucial to follow appropriate safety protocols to minimize exposure.

Q4: What analytical techniques are suitable for characterizing N1,N1,2-Trimethylbenzene-1,4-diamine?

Standard analytical methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons, the -NH₂ protons (typically a broad singlet), the N-methyl protons (a singlet integrating to 6H), and the aryl-methyl protons (a singlet integrating to 3H). ¹³C NMR can also be used for structural confirmation.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • Chromatographic Methods: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[9][10]

Troubleshooting Guide for Synthesis and Reactions

This section addresses common issues encountered during the synthesis and subsequent reactions of N1,N1,2-Trimethylbenzene-1,4-diamine.

Issue 1: Low Yield in Reductive Amination for N,N-Dimethylation

Reductive amination is a common method for introducing the N,N-dimethyl groups.[11][12][13] Low yields can often be attributed to several factors.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The formation of the iminium intermediate is a critical step.[11]

    • Troubleshooting: Ensure the reaction is anhydrous, as water can hydrolyze the iminium ion. The choice of solvent is also important; aprotic solvents like dichloromethane or acetonitrile are often preferred.[11][14]

  • Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are crucial.

    • Troubleshooting: Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive amination as it is selective for the iminium ion over the carbonyl starting material.[13][14] Ensure the correct stoichiometry is used. Other reducing agents like trichlorosilane can also be effective, sometimes in the presence of a Lewis base activator.[11]

  • Steric Hindrance: The presence of the ortho-methyl group can sterically hinder the reaction.

    • Troubleshooting: Increasing the reaction temperature or time may be necessary to overcome steric hindrance.[12][13] However, be cautious of potential side reactions at higher temperatures.

Issue 2: Formation of Side Products (Over-Alkylation)

A common issue in amine alkylation is the formation of over-alkylated products, such as quaternary ammonium salts.[15][16]

Potential Causes & Solutions:

  • Excessive Alkylating Agent: Using a large excess of the methylating agent can lead to the formation of the quaternary ammonium salt.[15]

    • Troubleshooting: Carefully control the stoichiometry of the methylating agent. A slight excess is often sufficient.

  • Reaction Conditions: Harsh reaction conditions can promote over-alkylation.

    • Troubleshooting: Employ milder reaction conditions. For example, using formic acid and formaldehyde (Eschweiler-Clarke reaction) is known to prevent the formation of quaternary ammonium salts.[17]

Workflow for Troubleshooting Low Yield and Side Product Formation

Caption: A systematic workflow for troubleshooting common synthesis issues.

Issue 3: Difficulties in Purification

The purification of N1,N1,2-Trimethylbenzene-1,4-diamine can be challenging due to its physical properties and potential impurities.

Potential Causes & Solutions:

  • Co-eluting Impurities: Structurally similar impurities can be difficult to separate by column chromatography.

    • Troubleshooting: Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexanes is often effective.[6] For stubborn impurities, consider derivatization of the primary amine to alter its polarity before chromatography, followed by deprotection.

  • Product Instability: Aromatic amines can be susceptible to oxidation, leading to discoloration and the formation of impurities.

    • Troubleshooting: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[6] Store purified fractions under an inert atmosphere and at low temperatures.

  • Residual Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.

    • Troubleshooting: Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the limiting reagent. If the reaction has stalled, consider adding more of the excess reagent or extending the reaction time.

Experimental Protocol: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexanes.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[6] The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Purification Strategy

PurificationStrategy CrudeProduct Crude Product Analysis TLC NMR LC-MS ImpurityType Identify Main Impurity CrudeProduct->ImpurityType PolarImpurity Polar Impurities (e.g., starting amine) ImpurityType->PolarImpurity More Polar NonPolarImpurity Non-Polar Impurities (e.g., byproducts) ImpurityType->NonPolarImpurity Less Polar or Similar Polarity Distillation Vacuum Distillation ImpurityType->Distillation Boiling Point Difference AcidWash Acid Wash Extraction PolarImpurity->AcidWash ColumnChrom Column Chromatography (Silica Gel) NonPolarImpurity->ColumnChrom

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the... [Download Scientific Diagram]. Retrieved from [Link]

  • (2025, October 17).
  • (n.d.). Synthesis of 2-(buta-1,3-diynyl)
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (2025, October 13).
  • (2005, February 1).
  • Publisso. (2025, March 31). N,N-Dimethyl-p-toluidine.
  • MDPI. (2003, February 24). 2-Bromo-N 1 , N 1 , N 4 , N 4 -tetramethyl-benzene-1,4-diamine.
  • ChemicalBook. (n.d.).
  • (n.d.). III Analytical Methods.
  • (n.d.). N,N-Dimethyl-p-toluidine |.
  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of amines. Retrieved from [Link]

  • PubChem. (n.d.). N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661. Retrieved from [Link]

  • (2014, July 14). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide.
  • Ataman Kimya. (n.d.). N, N-DIMETHYL-PARA-TOLUIDINE. Retrieved from [Link]

  • (n.d.).
  • (2019, September 19). The Synthesis Of N,N-Dimethyl-P-Toluidine cas 99-97-8.
  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved from [Link]

  • (2022, October 5). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides.
  • DHC Solvent Chemie GmbH. (2023, February 1).
  • Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • (2014, July 14). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide.
  • Google Patents. (2006, September 28). US20060217549A1 - Diamine purification method.
  • Google Patents. (n.d.). US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
  • Longchang Chemical. (2024, August 28). Purification of common solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N1,N1,2-Trimethylbenzene-1,4-Diamine Analysis &amp; Troubleshooting

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex analytical challenges associated with N1,N1,2-trimethylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex analytical challenges associated with N1,N1,2-trimethylbenzene-1,4-diamine (CAS: 27746-11-8).

As a strategically substituted p -phenylenediamine (PPD) derivative, this compound is widely utilized as a color developer, a precursor in advanced organic synthesis, and an industrial elastomeric additive[1]. However, its electron-rich aromatic core and basic amine functionalities introduce severe analytical bottlenecks, including rapid autoxidation, irreversible protein binding, and severe chromatographic peak tailing[2][3].

This guide is structured to diagnose and resolve these specific interferences through field-proven, mechanistically grounded methodologies.

Section 1: Analyte Stability & The "Disappearing Peak" Phenomenon

Q: My analyte concentration drops by over 90% within 24 hours of sample preparation, even when stored at 4°C. What is causing this degradation, and how can I prevent it?

The Causality: The "disappearance" of your analyte is not simple degradation; it is rapid autoxidation. The electron-donating ortho-methyl and N,N-dimethyl groups increase the electron density of the aromatic ring, significantly lowering its oxidation potential. In the presence of dissolved atmospheric oxygen, N1,N1,2-trimethylbenzene-1,4-diamine acts as a pre-hapten, rapidly oxidizing into a radical cation and subsequently into a highly reactive quinonediimine [2]. This electrophilic species will either polymerize with unreacted diamines to form oligomers (analogous to Bandrowski's base) or bind to matrix components, effectively removing your target analyte from the detectable pool.

Oxidation A N1,N1,2-Trimethylbenzene- 1,4-diamine (Pre-hapten) B Radical Cation Intermediate A->B -e⁻ (Autoxidation) C Quinonediimine (Reactive Electrophile) B->C -e⁻, -H⁺ D Protein Adducts (Thiol Binding) C->D + Protein-SH (e.g., Cysteine) E Oligomers (Bandrowski's Base analogs) C->E + Unreacted Diamine

Fig 1: Autoxidation pathway of N1,N1,2-trimethylbenzene-1,4-diamine to reactive electrophiles.

The Solution: Self-Validating Stabilization Protocol To halt this pathway, you must introduce a sacrificial antioxidant that reduces the quinonediimine back to the parent diamine[3].

Step-by-Step Methodology:

  • Immediate Quenching: Immediately upon sample collection or standard preparation, spike the matrix with Ascorbic Acid to a final concentration of 0.1% to 0.5% (w/v). Ascorbic acid acts as a potent reducing agent, maintaining the analyte in its diamine state.

  • Deoxygenation: Purge the sample vial headspace with an inert gas (Nitrogen or Argon) for 15 seconds to displace atmospheric oxygen.

  • Actinic Protection: The oxidation is photo-catalyzed. Store all solutions in amber glass vials.

  • Validation Step: To validate your stabilization, monitor the LC-MS/MS transition for the corresponding quinonediimine (typically[M+H-2]+). A successful protocol will yield a Quinone/Diamine ratio of < 0.01 over a 48-hour stability study.

Section 2: Chromatographic Anomalies (Peak Tailing & Co-elution)

Q: I am experiencing severe peak tailing (Asymmetry factor > 1.9) and poor retention on a standard reversed-phase C18 column. How can I achieve a symmetrical peak?

The Causality: N1,N1,2-trimethylbenzene-1,4-diamine contains two highly basic amino groups that remain protonated at neutral to mildly acidic pH levels. Standard silica-based C18 columns possess residual surface silanol groups (-Si-OH). Above pH 3.5, these silanols ionize to -Si-O⁻. The electrostatic attraction between your protonated diamine and the ionized silanols creates a secondary retention mechanism, dragging the tail of the peak and ruining resolution[4][5]. Furthermore, its high polarity results in poor partitioning into the C18 stationary phase.

The Solution: Ion-Pairing Chromatography To resolve this, we must mask the basic charges of the analyte. Utilizing an ion-pairing reagent, such as 1-heptane sulfonic acid, neutralizes the charge by forming a lipophilic ion pair, which dramatically improves both retention and peak symmetry[4].

Quantitative Comparison of HPLC Modifiers on Peak Symmetry
Mobile Phase AdditiveColumn ChemistryRetention Time (min)Tailing Factor ( As​ )Resolution Status
0.1% Formic Acid (pH ~2.7)Standard C182.11.94Poor (Severe Tailing)
0.1% TFA (pH ~2.0)End-capped C182.41.45Marginal
5 mM Heptane Sulfonic Acid Standard C18 6.4 1.05 Excellent (Symmetrical)

Data synthesized from standardized PPD derivative HPLC optimization studies[4][5].

HPLC_Troubleshooting Start Issue: Severe Peak Tailing (As > 1.5) Check1 Assess Mobile Phase pH Start->Check1 Action1 Lower pH to 2.5-3.0 (Suppress Silanol Ionization) Check1->Action1 If pH > 4 Check2 Evaluate Column Chemistry Check1->Check2 If pH is already low Success Symmetrical Peak (As < 1.2) Action1->Success Action2 Switch to End-capped C18 or HILIC Column Check2->Action2 If using standard C18 Check3 Implement Ion-Pairing Check2->Check3 If tailing persists Action2->Success Action3 Add 5mM Heptane Sulfonic Acid Check3->Action3 Action3->Success

Fig 2: Decision tree for resolving peak tailing in aromatic diamine LC-MS analysis.

Step-by-Step Ion-Pairing Protocol:

  • Prepare Mobile Phase A: Dissolve 5 mM 1-heptane sulfonic acid sodium salt in LC-MS grade water. Adjust the pH to 3.0 using glacial acetic acid. (Note: Avoid TFA if performing negative mode MS, though positive mode is preferred for this analyte).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Utilize a fully end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) to further minimize residual silanol interactions.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.3 mL/min.

Section 3: Mass Spectrometry & Biological Matrix Effects

Q: When analyzing blood or tissue samples, my LC-MS/MS recovery is exceptionally low (< 10%), despite using internal standards. Is this ion suppression, or something else?

The Causality: While ion suppression is always a risk in complex matrices, the primary culprit here is covalent protein binding . As established in Section 1, the oxidized quinonediimine form of the analyte is a potent electrophile. In biological matrices, it undergoes rapid Michael addition with soft nucleophiles—specifically, the free thiol (-SH) groups of cysteine residues in proteins like human serum albumin and hemoglobin[2]. Standard liquid-liquid extraction (LLE) or protein precipitation (PPT) using cold acetonitrile will precipitate the proteins along with your covalently bound analyte, resulting in near-zero recovery[3].

The Solution: Reductive Cleavage and Derivatization To recover the bound analyte, you must break the protein-analyte adducts prior to extraction.

Step-by-Step Matrix Recovery Protocol:

  • Reductive Cleavage: To 100 µL of biological matrix, add 50 µL of 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 30 minutes. This reduces disulfide bonds and helps reverse transient thiol-adducts, freeing the diamine.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Ascorbic Acid (to prevent re-oxidation) and your isotopically labeled internal standard (e.g., PPD-d4).

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to an amber autosampler vial for immediate LC-MS/MS analysis.

  • Validation Step: Perform a pre-extraction spike vs. post-extraction spike recovery test. A successful reductive cleavage should restore absolute recoveries from <10% to >85%.

Sources

Optimization

Technical Support Center: Scaling Up N1,N1,2-Trimethylbenzene-1,4-diamine Production

Welcome to the technical support center for the synthesis and scale-up of N1,N1,2-trimethylbenzene-1,4-diamine. This guide is designed for researchers, chemists, and process development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N1,N1,2-trimethylbenzene-1,4-diamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. We will delve into common challenges, offering scientifically grounded solutions and detailed protocols to ensure the integrity and efficiency of your process.

Strategic Approach to Synthesis and Scale-Up

N1,N1,2-trimethylbenzene-1,4-diamine is a substituted aromatic diamine with potential applications as a building block in pharmaceuticals and advanced materials. Its asymmetric nature presents unique challenges in achieving high purity and yield on a larger scale. A robust and scalable synthetic strategy is paramount.

A common and industrially viable approach for producing aromatic amines involves the reduction of nitroaromatic precursors.[1] The proposed pathway for N1,N1,2-trimethylbenzene-1,4-diamine leverages readily available starting materials and established chemical transformations.

G cluster_0 Synthetic Pathway A 2-Methyl-4-nitroaniline B N1,N1-Dimethyl-2-methyl-4-nitroaniline A->B Reductive Amination (e.g., HCHO, H2/Pd-C) C N1,N1,2-Trimethylbenzene-1,4-diamine (Final Product) B->C Nitro Group Reduction (e.g., H2/Pd-C or Sn/HCl)

Caption: Proposed synthetic workflow for N1,N1,2-Trimethylbenzene-1,4-diamine.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low Yield in the Reductive Amination Step (A → B)

Question: We are experiencing a low yield during the N,N-dimethylation of 2-methyl-4-nitroaniline. The reaction seems to stall, and we observe multiple side products on our TLC/LC-MS. What are the potential causes and solutions?

Answer: Low yields in reductive amination are common when scaling up and can be attributed to several factors. The primary challenge is controlling the reactivity to prevent side reactions like over-alkylation or the formation of complex mixtures.[2][3]

Potential Causes & Solutions:

  • Cause 1: Catalyst Inactivation. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. On a larger scale, it can be poisoned by impurities in the starting material or solvent, or by certain intermediates.

    • Solution: Ensure the 2-methyl-4-nitroaniline starting material is of high purity. Perform an activated carbon wash of the starting material solution before adding the catalyst. Consider using a more robust catalyst formulation or increasing the catalyst loading.

  • Cause 2: Inefficient Mass Transfer. In large reactors, ensuring efficient mixing of the solid catalyst, liquid phase, and hydrogen gas is critical. Poor agitation can lead to localized "starvation" of hydrogen, slowing the reaction and promoting side reactions.

    • Solution: Optimize the stirring rate and reactor baffle design to improve gas-liquid-solid mixing. For very large scales, consider a slurry reactor with a sparging system to ensure good hydrogen distribution.

  • Cause 3: Formation of Imines and Aminals. Formaldehyde can react with the amine to form various intermediates. If the reduction of these intermediates is slower than their formation, they can accumulate or participate in side reactions.

    • Solution: Control the addition rate of formaldehyde to keep its instantaneous concentration low. Maintain a consistent and sufficient hydrogen pressure throughout the reaction to ensure the rapid reduction of any imine intermediates formed.

ParameterBench-Scale (Typical)Scale-Up RecommendationRationale
Catalyst Loading 1-5 mol%5-10 mol% or perform a catalyst screeningOvercomes potential deactivation and mass transfer limitations.[4]
Hydrogen Pressure 1-5 atm5-15 atm (or as rated for the vessel)Increases hydrogen concentration in the liquid phase, accelerating the reduction step.[5]
Temperature 25-50 °C40-60 °C with careful monitoringBalances reaction rate with the stability of reactants and intermediates. Higher temps risk side reactions.
Solvent Methanol, EthanolEthanol or a less volatile alcohol like isopropanol for safetyEnsures good solubility while considering flash points and process safety at scale.
Issue 2: Incomplete Nitro Group Reduction and Impurity Formation (B → C)

Question: The final reduction of N1,N1-dimethyl-2-methyl-4-nitroaniline is incomplete. We are also detecting an impurity with a mass corresponding to a hydroxylamine intermediate. How can we drive the reaction to completion and avoid this side product?

Answer: The reduction of an aromatic nitro group proceeds through nitroso and hydroxylamine intermediates.[4] Incomplete reduction suggests that the reaction conditions are not sufficiently forcing to convert these intermediates to the final amine.

G cluster_0 Troubleshooting Side Products Start Low Yield or Impurity Detected CheckPurity Verify Starting Material Purity? Start->CheckPurity CheckConditions Optimize Reaction Conditions? CheckPurity->CheckConditions Yes PurifySM Purify Starting Material CheckPurity->PurifySM No IncreaseCat Increase Catalyst Load or H2 Pressure CheckConditions->IncreaseCat Catalytic Route ChangeSolvent Switch to Acidic Conditions (e.g., Sn/HCl) CheckConditions->ChangeSolvent Chemical Route CheckWorkup Modify Purification Protocol? Column Use Cation Exchange Chromatography CheckWorkup->Column No End Pure Product CheckWorkup->End Yes PurifySM->Start IncreaseCat->CheckWorkup ChangeSolvent->CheckWorkup Column->End

Caption: Decision tree for addressing common issues in aromatic amine synthesis.

Potential Causes & Solutions:

  • Cause 1: Insufficient Reducing Power. Catalytic hydrogenation might stall due to catalyst deactivation or insufficient hydrogen availability, leading to the accumulation of the hydroxylamine.

    • Solution: Increase the hydrogen pressure and/or reaction temperature. If using a transfer hydrogenation method (e.g., with hydrazine), ensure the stoichiometry of the hydrogen donor is sufficient.

  • Cause 2: pH Effects. The reduction potential can be sensitive to pH. While catalytic hydrogenation is often run under neutral conditions, some reductions benefit from an acidic environment.

    • Solution: Consider switching to a chemical reduction method like tin (Sn) in concentrated hydrochloric acid (HCl).[1] This classic method is highly effective for converting nitro groups to amines and is less susceptible to the type of catalyst poisoning seen in hydrogenation. However, it requires robust, acid-resistant equipment and generates a metallic waste stream.

  • Cause 3: Product Inhibition. The final diamine product, being basic, can sometimes adsorb to the catalyst surface and inhibit its activity.

    • Solution: Ensure efficient agitation to maximize the interaction of the nitro compound with the catalyst active sites. A higher catalyst loading can also help mitigate this effect.

Issue 3: Purification Challenges on a Large Scale

Question: We are struggling to purify the final product. Column chromatography, which worked at the gram scale, is not feasible for our multi-kilogram target. The product seems to have a residual color, and we are failing to meet the purity specification (>98%).

Answer: Scaling up purification requires moving away from chromatography towards more industrially viable methods like distillation or crystallization.[6] Aromatic amines are notoriously prone to air oxidation, which often leads to discoloration.

Potential Causes & Solutions:

  • Cause 1: Air Oxidation. The free amine groups, particularly on the electron-rich benzene ring, are susceptible to oxidation, forming colored impurities.

    • Solution: Handle the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) at all times.[7] During workup and isolation, use de-gassed solvents. The addition of a small amount of an antioxidant like sodium bisulfite during aqueous workup can sometimes help.

  • Cause 2: Inefficient Separation from Structurally Similar Impurities. Small amounts of starting material or the hydroxylamine intermediate may be difficult to separate due to similar physical properties.

    • Solution 1 (Distillation): The product is a liquid at room temperature (m.p. 45-46°C), making vacuum distillation a viable option.[8] Perform a fractional distillation under high vacuum to separate the product from less volatile impurities. Ensure the distillation apparatus is well-insulated to maintain a consistent temperature gradient.

    • Solution 2 (Salt Formation & Crystallization): Convert the crude diamine to a salt, such as the hydrochloride or sulfate salt.[9] These salts are typically stable, crystalline solids that are not susceptible to air oxidation. The salt can be recrystallized from a suitable solvent system (e.g., isopropanol/water) to achieve high purity. The free diamine can then be regenerated by basification and extraction just before use if required. This is a robust industrial method for purifying amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with N1,N1,2-trimethylbenzene-1,4-diamine and its precursors? A1: The primary concerns involve:

  • Toxicity: Aromatic amines and nitroaromatics should be handled with care as they are potentially toxic and can be absorbed through the skin.[10] Always use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated pressure vessel in a well-ventilated area (fume hood or dedicated bay). Ensure the system is leak-tested and purged with an inert gas before introducing hydrogen.

  • Exothermic Reactions: Both the reductive amination and nitro reduction steps can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with temperature control and add reagents portion-wise or via a syringe pump to manage the exotherm.

Q2: How should I store the final product to ensure its long-term stability? A2: N1,N1,2-trimethylbenzene-1,4-diamine should be stored in an amber glass bottle under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (e.g., 4°C) to protect it from light and air oxidation.[8][11] If long-term storage is required, consider storing it as a more stable salt form.

Q3: What analytical techniques are recommended for in-process control and final product release? A3: A combination of techniques is recommended:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of starting materials and the appearance of the product.

  • Final Product QC:

    • Purity: Quantitative HPLC or Gas Chromatography (GC) with a flame ionization detector (FID) for area % purity.

    • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and a Mass Spectrometry (MS) to confirm the molecular weight.

    • Appearance: Visual inspection for color and clarity.

AnalysisMethodTypical SpecificationPurpose
Purity HPLC/GC> 98.0% (Area %)Quantifies the amount of the desired compound.
Identity NMR, MSConforms to structureConfirms the correct molecule has been made.
Residual Solvent GC-HS< 5000 ppm (e.g., IPA)Ensures solvent from purification is removed.
Water Content Karl Fischer< 0.5% w/wWater can be detrimental in subsequent steps.

Detailed Experimental Protocols

Protocol 1: Synthesis of N1,N1-Dimethyl-2-methyl-4-nitroaniline (B)
  • Reactor Setup: Charge a pressure reactor with 2-methyl-4-nitroaniline (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL/g).

  • Inerting: Purge the reactor three times with nitrogen, then place it under a slight positive pressure of nitrogen.

  • Catalyst Addition: Add 10% Palladium on Carbon (50% wet, 5 mol%) as a slurry in ethanol.

  • Hydrogenation Setup: Seal the reactor. Purge the headspace three times with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 10 atm. Heat the mixture to 50°C with vigorous stirring. Add aqueous formaldehyde (37 wt. %, 2.5 eq) via an addition funnel or pump over 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 8-16 hours after the formaldehyde addition is finished.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by crystallization if necessary.

Protocol 2: Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine (C) via Chemical Reduction
  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge tin (Sn) granules (4.0 eq).

  • Reagent Addition: Add concentrated hydrochloric acid (HCl, ~10 M, 15 mL/g of nitro compound) slowly, controlling the initial exotherm with reactor cooling.

  • Substrate Addition: Heat the Sn/HCl slurry to 90-100°C. Add a solution of N1,N1-dimethyl-2-methyl-4-nitroaniline (1.0 eq) in ethanol portion-wise, maintaining the internal temperature below 110°C.

  • Reaction: After the addition is complete, stir the mixture at 100°C for 2-4 hours until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/w) while cooling in an ice bath to keep the temperature below 30°C. The pH should be >12.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

  • Purification: Purify the crude product by vacuum distillation to obtain the final N1,N1,2-trimethylbenzene-1,4-diamine as a liquid that may solidify on standing.[8]

References

  • Fiveable. (2025, August 15). 5.3 Synthesis of amines - Organic Chemistry II. [Link]

  • Chemcess. (2025, September 22). Production Of Aromatic Amines. [Link]

  • ResearchGate. (n.d.). Industrial processes for manufacturing amines. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2003, February 24). 2-Bromo-N 1 , N 1 , N 4 , N 4 -tetramethyl-benzene-1,4-diamine. [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]

  • Study Mind. (2022, April 19). Amines - Amine Synthesis (A-Level Chemistry). [Link]

  • The Royal Society of Chemistry. (2016). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. [Link]

  • Chemguide. (n.d.). Making Amines. [Link]

  • PubChem. (n.d.). N1,N1,4-Trimethylbenzene-1,2-diamine. [Link]

  • DHSS. (n.d.). Frequently Asked Questions. [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]

  • Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • CDC Stacks. (n.d.). Information Profiles on Potential Occupational Hazards: Trimethylbenzenes. [Link]

  • Google Patents. (2006, September 28).

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Assignments for N1,N1,2-Trimethylbenzene-1,4-diamine

Welcome to the technical support center for the spectroscopic analysis of N1,N1,2-trimethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the spectroscopic analysis of N1,N1,2-trimethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure accurate NMR peak assignments for structural verification and purity assessment. Given that publicly available, assigned experimental spectra for this specific molecule are scarce, this guide is built upon predicted NMR data, corroborated by experimental data from structurally analogous compounds. We will address common challenges in assigning the ¹H and ¹³C NMR spectra of this substituted aromatic diamine in a practical, question-and-answer format.

Predicted NMR Data Overview

For the purpose of this guide, we will be referencing predicted ¹H and ¹³C NMR chemical shifts for N1,N1,2-trimethylbenzene-1,4-diamine. These predictions are generated using established algorithms that consider the electronic environment of each nucleus.[1] It is crucial to remember that actual experimental values may vary depending on the solvent, concentration, and temperature.

Structure of N1,N1,2-Trimethylbenzene-1,4-diamine:

Key NOESY correlations for aromatic proton assignment.
Q2: How can I distinguish between the N-methyl and the aryl-methyl proton signals?

A2: Both the N-methyl and aryl-methyl groups will appear as singlets in the ¹H NMR spectrum since they do not have any adjacent protons to couple with. The primary means of distinguishing them is their chemical shift, which is influenced by the atom they are attached to.

  • Chemical Shift: The two methyl groups on the nitrogen atom are directly attached to a more electronegative atom (nitrogen) compared to the aryl-methyl group, which is attached to a carbon. This causes the N(CH₃)₂ protons to be deshielded and appear further downfield (at a higher ppm value), predicted to be around 2.9 ppm. The aryl-methyl (Ar-CH₃) protons are in a more shielded environment and are expected to resonate upfield, around 2.2 ppm. This is consistent with data from similar structures like 2,4-diaminotoluene. [2][3]

  • ¹³C NMR and HMQC/HSQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates protons with the carbons they are directly attached to. The N(CH₃)₂ protons will show a correlation to a carbon signal around 45 ppm, while the Ar-CH₃ protons will correlate with a carbon signal around 18 ppm.

Q3: The -NH₂ protons are not appearing as a sharp signal, or I can't find them at all. Is this normal?

A3: Yes, this is a very common observation for amine (-NH₂) protons.

  • Broadening: The signal for -NH₂ protons is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species in the solvent.

  • Variable Chemical Shift: The chemical shift of -NH₂ protons is highly dependent on solvent, concentration, and temperature. [4]It can appear over a wide range and may sometimes be difficult to distinguish from the baseline.

  • D₂O Exchange: A definitive way to identify the -NH₂ protons is to perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile -NH₂ protons will exchange with deuterium, and the -NH₂ signal will disappear or significantly diminish in the new spectrum. This is a classic method for identifying protons on heteroatoms.

Q4: My ¹³C NMR spectrum has more or fewer than the expected 8 signals. What could be the cause?

A4: For N1,N1,2-trimethylbenzene-1,4-diamine, you should expect to see 8 distinct signals in the ¹³C NMR spectrum, as all carbons are in unique chemical environments.

  • Fewer than 8 Signals:

    • Overlapping Signals: It is possible, though less common in ¹³C NMR than in ¹H NMR, for two signals to have very similar chemical shifts and overlap. This is more likely for the aromatic carbons. Running the spectrum in a different deuterated solvent can sometimes resolve overlapping peaks.

    • Quaternary Carbons: The carbons that are not attached to any protons (C-N(CH₃)₂, C-NH₂, and C-CH₃) are quaternary carbons. These carbons often have longer relaxation times and can appear as weaker signals in a standard ¹³C NMR experiment. If the experimental parameters (e.g., relaxation delay) are not optimized, these signals might be very weak or even lost in the noise.

  • More than 8 Signals:

    • Impurities: The most common reason for extra peaks is the presence of impurities in your sample. These could be residual solvents, starting materials, or byproducts from the synthesis. Consult a table of common NMR solvent and impurity shifts to identify these extraneous peaks.

    • Isomers: If the synthesis of N1,N1,2-trimethylbenzene-1,4-diamine could potentially produce other isomers, these will show up as a separate set of signals.

Experimental Protocols

D₂O Exchange for Identification of -NH₂ Protons
  • Sample Preparation: Prepare your sample of N1,N1,2-trimethylbenzene-1,4-diamine in a deuterated solvent (e.g., CDCl₃) as you normally would for ¹H NMR analysis.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • Second Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in intensity in the second spectrum.

References

  • PubChem. (n.d.). 2,4-Diaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available from: [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.4: NOESY Spectra. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • RSC Publishing. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

  • RSC Publishing. (2024, January 30). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N1,N1,2-Trimethylbenzene-1,4-diamine Handling &amp; Oxidation Prevention

Welcome to the Technical Support Center for handling highly reactive aromatic amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N1,N1,2-Trime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive aromatic amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N1,N1,2-Trimethylbenzene-1,4-diamine . This compound is a strategically substituted p-phenylenediamine derivative whose electron-rich core makes it exceptionally valuable in organic synthesis, yet notoriously difficult to handle due to rapid auto-oxidation.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every troubleshooting step and protocol you deploy is logically grounded and self-validating.

Mechanistic Causality: Why Does Oxidation Occur?

To prevent degradation, you must first understand the thermodynamic and kinetic drivers of the molecule. N1,N1,2-Trimethylbenzene-1,4-diamine contains an aromatic ring heavily activated by three electron-donating groups: an N,N-dimethyl amine, a primary amine, and a methyl group.

Because p-phenylenediamines (PPDs) are so electron-rich, they act as potent electron donors (and are often used industrially as sacrificial antioxidants)[1][2]. When exposed to dissolved oxygen or light, the molecule undergoes a rapid two-electron oxidation cascade. The first electron transfer generates a highly colored radical cation (a Wurster's-type species). A second oxidation event yields a highly electrophilic quinonediimine. This intermediate is unstable and quickly undergoes nucleophilic attack by unreacted diamine or water, polymerizing into the dark violet/black sludge commonly observed in degraded samples[3].

OxidationPathway A N1,N1,2-Trimethylbenzene- 1,4-diamine B Radical Cation (Wurster's-type) A->B -e⁻ (O₂ / Light) C Quinonediimine Derivative B->C -e⁻, -H⁺ D Oligomeric/Polymeric Degradation Products C->D Hydrolysis / Nucleophilic Attack

Logical flow of the two-electron auto-oxidation pathway of p-phenylenediamines.

Troubleshooting & FAQs

Q1: My N1,N1,2-Trimethylbenzene-1,4-diamine stock solution turns deep violet within minutes of dissolution. How do I stop this?

A: The immediate color change indicates the formation of the radical cation intermediate. This is almost exclusively caused by dissolved oxygen (O₂) in your solvent acting as an electron acceptor. Because the oxidation potential of this specific diamine is exceptionally low, standard "ACS grade" solvents contain enough dissolved O₂ to initiate the radical chain mechanism. Solution: You must transition from ambient handling to strict Schlenk line techniques. All solvents must be rigorously degassed prior to the introduction of the diamine.

Q2: If I cannot maintain a strictly anaerobic environment, which antioxidants are most effective for this compound?

A: If your downstream application tolerates additives, you can introduce sacrificial reducing agents to intercept the radical cation and reduce it back to the parent diamine. The choice of antioxidant depends on your solvent system and pH.

Table 1: Quantitative Comparison of Compatible Antioxidants

AntioxidantPrimary MechanismOptimal pH RangeStandard ConcentrationApprox. Redox Potential
Ascorbic Acid H-atom donor / Reductant3.0 - 6.01 - 5 mM+0.06 V
Dithiothreitol (DTT) Thiol-disulfide exchange7.0 - 9.01 - 10 mM-0.33 V
Sodium Sulfite Oxygen scavenger6.0 - 8.05 - 20 mM-0.09 V
BHT Radical scavengerNon-aqueous / Organic0.1 - 1.0 wt%+0.60 V
Q3: How should I store the bulk free-base material to prevent degradation over several months?

A: The free base is highly sensitive to both photo-oxidation and auto-oxidation. Solution: Store the solid in an amber glass vial to block UV-induced radical initiation. The vial must be purged and backfilled with ultra-high purity Argon (Nitrogen is acceptable, but Argon is heavier and provides a better protective blanket). Seal the cap with Parafilm and store the vial at -20°C. Self-Validation: If the solid remains a white to off-white crystalline powder, your storage conditions are successful; a shift to brown or purple indicates seal failure.

Q4: My batch has already darkened. Can I recover the oxidized material?

A: Yes, provided the degradation has not fully polymerized the batch. The quinonediimine and its early-stage oligomers can be removed via anaerobic recrystallization or sublimation. Because the oxidized byproducts are highly polar and often polymeric, they exhibit different solubility profiles than the monomeric diamine. (See Protocol 2 below).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol 1: Freeze-Pump-Thaw (FPT) Solvent Degassing

Sparging with inert gas is insufficient for the extreme sensitivity of N1,N1,2-Trimethylbenzene-1,4-diamine. FPT is mandatory to remove trace O₂.

  • Setup: Transfer your solvent into a heavy-walled Schlenk flask. Do not fill the flask beyond 50% of its total volume to prevent expansion damage.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath. Wait until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum manifold (target < 0.1 Torr) for 2 to 3 minutes to evacuate all atmospheric gases from the headspace.

  • Thaw: Isolate the flask from the vacuum (close the valve) and submerge it in a room-temperature water bath. As the solvent melts, you will observe vigorous bubbling—this is the trapped oxygen and nitrogen escaping the crystal lattice.

  • Cycle: Repeat steps 2 through 4 for a minimum of three complete cycles.

  • Validation: During the final thaw step, observe the liquid carefully. If no gas bubbles evolve as the solid melts, the solvent is successfully degassed.

  • Backfill: Backfill the flask with Argon.

Protocol 2: Anaerobic Recrystallization of Degraded Diamine

This protocol leverages the differential solubility of the parent diamine versus its polymeric oxidation products.

  • Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser. Purge the entire system with Argon for 15 minutes.

  • Dissolution: Under a positive flow of Argon, add the crude, darkened N1,N1,2-Trimethylbenzene-1,4-diamine. Add a minimum volume of boiling, FPT-degassed toluene.

  • Decolorization: Add activated charcoal (10% w/w) to the boiling mixture. The high surface area of the charcoal will adsorb the planar, conjugated quinonediimine oligomers. Boil for 5 minutes.

  • Hot Filtration: Filter the hot mixture through a tightly packed Celite pad into a pre-heated, Argon-flushed Schlenk flask.

  • Crystallization: Allow the pale yellow/clear filtrate to cool slowly to room temperature, then transfer to a -20°C freezer overnight.

  • Validation: The resulting crystals should be stark white or very pale off-white. If they retain a purple hue, the charcoal loading was insufficient; repeat the process.

InertWorkflow S1 1. Solvent Degassing (FPT) S3 3. Schlenk Transfer S1->S3 S2 2. Glovebox Weighing S2->S3 S4 4. In Situ Reaction S3->S4 Anaerobic conditions

Step-by-step workflow for the anaerobic handling and reaction setup.

References

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium Source: Journal of Electroanalytical Chemistry (via uco.es) URL:[3]

  • A Radical Chain Mechanism Coupled to Autocatalysis. The Oxidation of N,N-Dimethyl-p-phenylenediamine by Peroxodisulfate Source: The Journal of Physical Chemistry A (ACS Publications) URL:

  • Antioxidant activity of p-phenylenediamines studied by DSC Source: ResearchGate URL:[1]

  • P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure Source: Science of the Total Environment (PubMed) URL:[2]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Optimization for N1,N1,2-Trimethylbenzene-1,4-diamine

Introduction: This technical guide serves as a specialized support center for researchers, scientists, and drug development professionals engaged in the purification of N1,N1,2-Trimethylbenzene-1,4-diamine. The question-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical guide serves as a specialized support center for researchers, scientists, and drug development professionals engaged in the purification of N1,N1,2-Trimethylbenzene-1,4-diamine. The question-and-answer format is designed to directly address common challenges and provide in-depth, field-proven solutions for optimizing its separation by column chromatography.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental properties of the target molecule and the initial choices for a successful separation.

Q1: What are the critical chemical properties of N1,N1,2-Trimethylbenzene-1,4-diamine that dictate its behavior on a column?

A1: N1,N1,2-Trimethylbenzene-1,4-diamine is a substituted aromatic amine.[1] Its chromatographic behavior is governed by a balance of features:

  • Basicity: The two amine groups are basic and are the primary source of polarity. This basicity is the most critical factor to manage, as it leads to strong interactions with the stationary phase.[2][3]

  • Polarity: The molecule is of moderate polarity, with the non-polar character of the trimethyl-substituted benzene ring offsetting the polarity of the two amine functions.

  • Interactions: The core challenge arises from the interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This can lead to protonation of the amine, causing strong ionic binding, which manifests as poor peak shape and potential for irreversible adsorption.[2]

Q2: What is the recommended starting point for the stationary and mobile phases for this compound?

A2: A normal-phase chromatography setup is the logical starting point.

  • Stationary Phase: Standard flash-grade silica gel (e.g., 40-63 µm, 60 Å) is a cost-effective and common choice.[4] However, due to its acidic nature, it must be used in conjunction with a modified mobile phase to achieve good results.

  • Mobile Phase: A non-polar solvent system with a polar modifier is standard. A gradient of ethyl acetate in hexane is a versatile choice. A good starting point for thin-layer chromatography (TLC) analysis would be a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Critical Additive: Due to the basicity of the analyte, the mobile phase must be modified with a small amount of a competing base, such as triethylamine (TEA), to prevent peak tailing.[2] A typical starting concentration is 0.5-2% (v/v) TEA in the eluent.[2]

Part 2: Troubleshooting Guide - Addressing Specific Issues

This guide provides a systematic, cause-and-effect approach to resolving common problems encountered during the purification process.

Problem: My compound is streaking or "tailing" severely down the column.

  • Symptom: On TLC, the spot is elongated rather than round. In the column, the band is broad and diffuse, leading to poor separation and mixed fractions.

  • Causality (The "Why"): This is the classic symptom of strong acid-base interactions between your basic amine and the acidic silanol groups on the silica surface.[2] The amine binds, unbinds, and re-binds repeatedly, smearing the compound down the column instead of allowing it to travel in a tight band.

  • Solution & Protocol:

    • Introduce a Competing Base: This is the most effective solution.[2] Add triethylamine (TEA) to your mobile phase to a final concentration of 0.5-2%. The TEA is a small, basic molecule that will preferentially interact with and "cap" the acidic silanols, rendering the surface more neutral and allowing your target amine to elute symmetrically.[2]

    • Consider an Alternative Stationary Phase: If tailing persists even with TEA, or if your compound is particularly sensitive, switch to a less acidic stationary phase.

      • Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a basic surface environment conducive to amine purification.[5]

      • Alumina (Neutral or Basic): Alumina can be a suitable alternative to silica for separating basic compounds.[4]

Problem: I am getting poor separation between my product and a closely-related impurity.

  • Symptom: Fractions contain both the desired product and an impurity, as confirmed by TLC, HPLC, or NMR analysis.

  • Causality (The "Why"): The mobile phase polarity is not optimized to exploit the subtle differences in polarity between your compounds. Either the eluent is too strong (too polar), moving everything together, or too weak (not polar enough), causing everything to remain adsorbed.

  • Solution & Protocol:

    • Optimize the Mobile Phase with TLC: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of ~0.2-0.4, and the impurity has a significantly different Rf.

    • Employ a Shallow Gradient: Instead of a steep increase in polarity (e.g., 0% to 50% ethyl acetate), use a much shallower gradient (e.g., 10% to 25% ethyl acetate) over many column volumes. This gives the compounds more time to interact with the stationary phase and resolve.

    • Reduce the Column Load: Overloading the column with too much crude material is a common cause of poor separation.[2] A good rule of thumb is to load no more than 1-5% of the silica gel's mass (e.g., 1-5 g of sample on 100 g of silica).

Problem: My compound will not elute from the column, even with a highly polar mobile phase.

  • Symptom: Even after flushing the column with 100% ethyl acetate or even a dichloromethane/methanol mixture, the product remains adsorbed at the top of the column.

  • Causality (The "Why"): This indicates an extremely strong, potentially irreversible, interaction with the stationary phase. This can happen if the amine is strongly basic and no competing base (like TEA) was used, leading to very strong ionic binding to the acidic silica.

  • Solution & Protocol:

    • Confirm a Basic Modifier Was Used: If you did not add TEA or another base to your mobile phase, this is the most likely cause. The run should be repeated with a properly modified eluent.

    • Switch to a Different System: If the compound is irreversibly bound, it may not be recoverable from that column. The purification strategy must be changed.

      • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography can be an effective alternative.[5] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).

Part 3: Experimental Workflow & Visualizations
Step-by-Step General Protocol
  • Mobile Phase Optimization (TLC):

    • Prepare several test eluents (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate), each containing 1% (v/v) triethylamine.

    • Dissolve your crude sample in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the sample on a TLC plate and develop it in the test eluents.

    • Identify the eluent that provides an Rf of 0.2-0.4 for the target compound with the best separation from impurities. This will be your starting eluent for the column.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size for your sample mass.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (containing TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, stable bed. Ensure there are no cracks or air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude material in a minimal volume of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, perform a "dry load" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

    • Carefully add the sample to the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin elution using your optimized gradient, collecting fractions in an array of test tubes.

    • Monitor the elution process by periodically spotting fractions onto TLC plates to track the emergence of your compound.

  • Product Isolation:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified N1,N1,2-Trimethylbenzene-1,4-diamine.

Visualized Workflow

Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase + 1% TEA) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet or Dry) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC Monitoring) Elution->Analysis Isolation 6. Combine Pure Fractions & Evaporate Solvent Analysis->Isolation

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Troubleshooting_Logic Problem Identify Primary Issue Tailing Peak Tailing / Streaking? Problem->Tailing PoorSep Poor Separation? Problem->PoorSep NoElution No Elution? Problem->NoElution AddTEA Add 0.5-2% TEA to Mobile Phase Tailing->AddTEA Yes OptimizeGradient Run a Shallower Gradient PoorSep->OptimizeGradient Yes CheckTEA Confirm TEA was Added NoElution->CheckTEA Yes ChangeStationary Switch to Amine-Silica or Alumina AddTEA->ChangeStationary If persists ReduceLoad Reduce Sample Load (<5% of Silica Mass) OptimizeGradient->ReduceLoad If persists SwitchToRP Switch to Reversed-Phase Chromatography CheckTEA->SwitchToRP If TEA was used and still no elution

Caption: A decision tree for troubleshooting common issues.

Part 4: Data Summary & References
Quick Reference Table
ParameterRecommended Starting PointRationale & Key Insight
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice, but its acidic nature must be actively managed for amines.[2][4]
Alternative Phase Amine-functionalized Silica or AluminaProvides a less acidic/basic surface to mitigate strong interactions and peak tailing.[5]
Mobile Phase Hexane / Ethyl AcetateA versatile solvent system that allows for fine-tuning of polarity for moderately polar compounds.
Mobile Phase Modifier 0.5-2% (v/v) Triethylamine (TEA) (CRITICAL) Neutralizes acidic silanol sites on silica, preventing strong analyte binding and peak tailing.[2]
TLC Rf Target ~0.2 - 0.4Ensures the compound will migrate through the column at a rate that facilitates good separation.
Column Loading 1-5% (Sample mass / Silica mass)Prevents band broadening and overloading, which are common causes of poor separation.[2]
References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem. Retrieved from

  • Benchchem. (n.d.). N1,N1,3-Trimethylbenzene-1,4-diamine. Benchchem. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from

  • Save My Exams. (2024, October 26). Column Chromatography. AQA A Level Chemistry Revision Notes 2015. Retrieved from

  • Sigma-Aldrich. (n.d.). N1,N1,2-trimethylbenzene-1,4-diamine. Sigma-Aldrich. Retrieved from

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Retrieved from

Sources

Optimization

Technical Support Center: N1,N1,2-Trimethylbenzene-1,4-diamine Reactions

Welcome to the dedicated technical support center for N1,N1,2-Trimethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for N1,N1,2-Trimethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we address common and unexpected results encountered during its use in synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction: The Double-Edged Sword of Reactivity

N1,N1,2-Trimethylbenzene-1,4-diamine is a substituted p-phenylenediamine, a class of compounds widely utilized as building blocks in the synthesis of dyes, polymers, and pharmaceuticals.[1] The electron-donating nature of the amino and methyl groups makes the aromatic ring highly activated and susceptible to electrophilic substitution. However, this high reactivity also renders the molecule prone to oxidation, leading to colored impurities and challenging purifications. This guide will help you mitigate these challenges and achieve your desired synthetic outcomes.

Part 1: Troubleshooting Guide for Unexpected Results

This section is structured to address specific problems you may encounter during reactions involving N1,N1,2-Trimethylbenzene-1,4-diamine.

Issue 1: Reaction Mixture Turns Dark Brown/Black Immediately Upon Reagent Addition

A common and often alarming observation is the rapid darkening of the reaction mixture. This is a tell-tale sign of oxidation.

Root Cause Analysis:

Phenylenediamines, particularly those with electron-donating substituents, are highly susceptible to oxidation.[2] The presence of atmospheric oxygen is often the primary culprit. The oxidation process can be catalyzed by trace metal impurities or proceed autocatalytically. The initial oxidation product is often a radical cation, which can then polymerize or undergo further reactions to form complex, highly colored mixtures.

Troubleshooting Workflow: Oxidation Prevention

A Problem: Rapid Color Change (Darkening of Reaction) B Diagnosis: Suspected Oxidation A->B C Step 1: Inert Atmosphere - Degas solvent (N2 or Ar sparging) - Maintain positive inert gas pressure B->C Primary Action D Step 2: Reagent Purity - Use freshly purified diamine - Check for peroxide impurities in solvents (e.g., THF, ether) C->D If color persists G Outcome: Clean Reaction C->G Success E Step 3: Temperature Control - Run reaction at lower temperatures if possible D->E If still problematic D->G Success F Step 4: Antioxidant Additives - Consider adding a small amount of a reducing agent (e.g., sodium dithionite) or a radical scavenger E->F Advanced technique E->G Success F->G Success

Caption: Workflow for troubleshooting reaction darkening.

Detailed Protocols:

  • Protocol 1.1: Establishing an Inert Atmosphere

    • Assemble your glassware and dry it thoroughly in an oven.

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Degas your solvent by sparging with nitrogen or argon for at least 30 minutes prior to use.

    • Maintain a positive pressure of the inert gas throughout the entire course of the reaction, including reagent addition and workup.

  • Protocol 1.2: Purification of N1,N1,2-Trimethylbenzene-1,4-diamine If the starting material is discolored, purification is necessary.

    • Dissolve the diamine in a minimal amount of a suitable solvent like toluene.[3]

    • Filter the solution while hot to remove insoluble impurities.[3]

    • Allow the solution to cool slowly to induce crystallization. Further cooling to 5-15 °C can increase the yield.[3]

    • Collect the crystals by filtration and dry them under vacuum in a nitrogen atmosphere.[3]

Issue 2: Low Yield of the Desired Product in Coupling Reactions

Low yields in coupling reactions (e.g., amide, Ullmann, or Buchwald-Hartwig couplings) are a frequent frustration.

Root Cause Analysis:

Several factors can contribute to low yields:

  • Steric Hindrance: The methyl group ortho to the primary amine can sterically hinder its approach to an electrophilic center.

  • Competing Side Reactions: The high electron density of the ring can lead to undesired electrophilic aromatic substitution on the diamine itself.

  • Catalyst Inactivation: The diamine can act as a ligand, potentially coordinating to the metal catalyst and inhibiting its activity in cross-coupling reactions.

Troubleshooting Workflow: Optimizing Coupling Reactions

A Problem: Low Yield in Coupling Reaction B Diagnosis: Identify Limiting Factor A->B C Factor: Steric Hindrance - Try less bulky coupling partners - Increase reaction temperature or time B->C D Factor: Side Reactions - Use milder reaction conditions - Protect the primary amine if possible B->D E Factor: Catalyst Inactivation - Screen different ligands for cross-coupling - Increase catalyst loading B->E F Outcome: Improved Yield C->F D->F E->F

Caption: Decision tree for optimizing coupling reaction yields.

Experimental Strategies:

  • For Amide Couplings:

    • Reagent Choice: Instead of using highly reactive acyl chlorides which can lead to side reactions, consider using amide coupling reagents like HATU or HOBt/EDC which operate under milder conditions.

    • Solvent: Aprotic polar solvents like DMF or NMP are often used, but it's worth screening greener alternatives.[4]

  • For Cross-Coupling Reactions (e.g., Ullmann-type):

    • Ligand Screening: The choice of ligand is critical. For copper-catalyzed reactions, diamine-based ligands have shown great promise in facilitating C-N bond formation at lower temperatures.

    • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. A weaker base might be necessary to prevent decomposition of sensitive substrates.

Parameter Recommendation for Amide Coupling Recommendation for Cross-Coupling
Coupling Reagent HATU, HOBt/EDCN/A
Catalyst/Ligand N/ACuI with a diamine ligand, or a Pd-based system with appropriate phosphine ligands.
Solvent DMF, NMP, or consider greener alternatives.[4]Toluene, Dioxane
Temperature 0 °C to room temperatureRoom temperature to 100 °C, depending on the catalyst system.
Base A non-nucleophilic base like DIPEAK2CO3, Cs2CO3, or NaOTMS for sensitive substrates.
Issue 3: Difficulty in Product Purification

Even when the reaction appears to proceed as expected, isolating the pure product can be a significant hurdle.

Root Cause Analysis:

  • Formation of Polar Byproducts: Oxidation of the diamine leads to polar, often colored, impurities that can be difficult to separate from the desired product.

  • Similar Polarity of Reactants and Products: The starting diamine and the desired product may have very similar polarities, making chromatographic separation challenging.

Purification Strategies:

  • Aqueous Wash: During the work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite can help remove some colored oxidation byproducts.

  • Column Chromatography:

    • Use a less polar solvent system to start, gradually increasing the polarity. A gradient of ethyl acetate in hexanes is a common choice.[1]

    • Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. This can prevent the acidic silica from degrading the amine product.

  • Distillation/Crystallization: For products that are thermally stable, vacuum distillation can be an effective purification method.[5][6] Recrystallization from a suitable solvent system is also a powerful technique for obtaining high-purity material.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: My N1,N1,2-Trimethylbenzene-1,4-diamine has turned from a light-colored solid to a dark oil upon storage. Can I still use it?

A1: It is not recommended to use the discolored material directly. The dark color indicates significant oxidation, and these impurities can interfere with your reaction, leading to lower yields and complex product mixtures. It is best to purify the diamine by recrystallization or distillation before use, as outlined in Protocol 1.2. Phenylenediamines are known to discolor and deteriorate on standing.[5]

Q2: I am performing a diazotization reaction followed by a coupling reaction. Why am I getting a complex mixture of colored products?

A2: Diazonium coupling reactions require careful control of pH and temperature. The diazonium salt itself can act as an electrophile and react with the unreacted, highly activated N1,N1,2-Trimethylbenzene-1,4-diamine, leading to self-coupling and the formation of colored azo compounds.[7] To minimize this, ensure slow addition of the diazotizing agent at low temperatures (0-5 °C) and use the resulting diazonium salt immediately in the subsequent coupling step.

Q3: Can I use N1,N1,2-Trimethylbenzene-1,4-diamine in reactions that are open to the air?

A3: It is strongly discouraged. While some robust reactions might tolerate brief exposure to air, the high sensitivity of this compound to oxidation means that for optimal results and reproducibility, all reactions should be carried out under an inert atmosphere (Nitrogen or Argon).[8][9]

Q4: What are the typical spectroscopic signatures I should look for to confirm the structure of my product?

A4: For a product derived from N1,N1,2-Trimethylbenzene-1,4-diamine, you would typically expect to see the following in an ¹H NMR spectrum:

  • Singlets for the N-methyl protons (integrating to 6H) and the aryl-methyl protons (integrating to 3H).[1]

  • Distinct signals for the aromatic protons, with coupling patterns dependent on the substitution pattern of your product.[1]

  • A broad singlet for the -NH2 proton, if it remains unprotected.[1]

References

  • Process for purifying a phenylenediamine.
  • PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. WIPO Patentscope. [Link]

  • Method of purifying 2-chloro-1,4-phenylenediamine.
  • Syntheses of novel substituted p-phenylenediamines. Canadian Science Publishing. [Link]

  • N,N,N',N'-tetramethyl-p-phenylenediamine. PubChem. [Link]

  • Process for preparing and purifying p-phenylenediamine.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]

  • Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch re. Organic Chemistry - II MODULE No. 31. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N1,N1,2-Trimethylbenzene-1,4-diamine and Other Aromatic Diamines for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and material properties. Aromatic diamines, a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and material properties. Aromatic diamines, a versatile class of organic compounds, serve as critical precursors in the synthesis of a wide array of polymers, dyes, and pharmaceuticals. This guide provides an in-depth technical comparison of N1,N1,2-Trimethylbenzene-1,4-diamine against two other commonly utilized aromatic diamines: N,N-dimethyl-p-phenylenediamine (DMPD) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). This analysis, supported by experimental data and established chemical principles, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to the Compared Aromatic Diamines

Aromatic diamines are characterized by the presence of two amino groups attached to an aromatic ring. The nature and position of substituents on the ring, as well as the degree of N-alkylation, profoundly influence their chemical reactivity, physical properties, and performance in various applications.

  • N1,N1,2-Trimethylbenzene-1,4-diamine: This less common aromatic diamine features a primary amine, a tertiary amine, and a methyl group on the benzene ring. Its asymmetrical structure offers unique reactivity profiles and potential for synthesizing complex molecules.

  • N,N-dimethyl-p-phenylenediamine (DMPD): A widely used aromatic diamine with one primary and one tertiary amino group. It is a key intermediate in the synthesis of dyes and is also utilized in various analytical and biochemical applications.[1][2]

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD): A symmetrical aromatic diamine with two tertiary amino groups. It is well-known as a redox indicator and is employed in electrochemical studies and as a component in various assays.[3][4]

Physicochemical Properties: A Comparative Overview

The structural differences between these three aromatic diamines lead to distinct physicochemical properties, which are summarized in the table below. These properties are crucial in determining their suitability for specific reaction conditions and applications.

PropertyN1,N1,2-Trimethylbenzene-1,4-diamineN,N-dimethyl-p-phenylenediamine (DMPD)N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
Molecular Formula C₉H₁₄N₂[3]C₈H₁₂N₂[5]C₁₀H₁₆N₂[4]
Molecular Weight 150.22 g/mol [3]136.19 g/mol [5]164.25 g/mol [4]
Appearance Liquid[3]Colorless solid[5]Grey solid[4]
Melting Point 45-46 °C[3]53 °C[5]49-51 °C[4]
Boiling Point Not readily available262 °C[5]260 °C[4]
Solubility Likely soluble in organic solventsSoluble in organic solventsSoluble in organic solvents[4]

The additional methyl group on the benzene ring of N1,N1,2-Trimethylbenzene-1,4-diamine, as well as its overall substitution pattern, influences its melting point and likely its solubility characteristics compared to the more symmetrical DMPD and TMPD.

Performance in Key Applications: A Data-Driven Comparison

The utility of these aromatic diamines is best understood through their performance in key applications. This section provides a comparative analysis based on available experimental data in the areas of polymer chemistry (as epoxy curing agents) and as antioxidants.

Epoxy Resin Curing Agents

Aromatic amines are widely used as curing agents for epoxy resins, imparting high thermal stability and mechanical strength to the cured polymer network.[1][6] The reactivity of the amine is a critical factor, with primary amines generally being more reactive than secondary amines, and tertiary amines acting as catalysts for homopolymerization.[1]

The structure of the aromatic diamine significantly influences the curing kinetics and the final properties of the epoxy resin, such as the glass transition temperature (Tg), which is a measure of the material's thermal stability.[7][8]

Comparative Insights:

While direct comparative data for N1,N1,2-Trimethylbenzene-1,4-diamine is limited, we can infer its potential performance based on the principles of epoxy curing with aromatic amines. The presence of both a primary and a tertiary amine in N1,N1,2-Trimethylbenzene-1,4-diamine suggests a dual curing mechanism. The primary amine can participate in the conventional addition reaction with the epoxy groups, while the tertiary amine can catalyze the homopolymerization of the epoxy resin.[1] This could potentially lead to a more complex and densely cross-linked network.

Studies on other aromatic diamines have shown that substituents on the aromatic ring affect the reactivity and the final properties of the cured epoxy. For example, electron-donating groups can increase the reactivity of the amine, while bulky substituents can introduce steric hindrance.[7] The methyl group on the ring of N1,N1,2-Trimethylbenzene-1,4-diamine is an electron-donating group, which may enhance the reactivity of the primary amine.

In comparison, DMPD, with its primary and tertiary amines, would also exhibit a dual curing mechanism. TMPD, containing only tertiary amines, would primarily act as a catalyst for epoxy homopolymerization. The resulting network structure and properties would differ significantly from those cured with primary amine-containing diamines.

A study on various aromatic diamines as curing agents for a high-performance epoxy resin showed that the structure of the diamine has a significant impact on the glass transition temperature (Tg) of the cured resin. For instance, the Tg of an epoxy system cured with 4,4'-methylenedianiline (MDA) was found to be 213 °C, while a system cured with a more substituted diamine, 4,4'-methylenebis(2-ethylaniline) (MOEA), had a Tg of 172 °C.[7] This indicates that the substitution pattern on the aromatic ring plays a crucial role in the thermal properties of the final polymer.

The following diagram illustrates a general workflow for evaluating the performance of aromatic diamines as epoxy curing agents.

G cluster_prep Material Preparation cluster_cure Curing Process cluster_char Characterization P1 Epoxy Resin P3 Mixing & Degassing P1->P3 P2 Aromatic Diamine (e.g., N1,N1,2-Trimethylbenzene-1,4-diamine) P2->P3 C1 Isothermal or Dynamic Curing (DSC) P3->C1 T1 Cure Kinetics Analysis (Gel Time, Cure Rate) C1->T1 T2 Thermal Analysis (DSC for Tg) C1->T2 T3 Mechanical Testing (Tensile, Flexural Strength) C1->T3

Caption: Experimental workflow for evaluating epoxy curing performance.

Antioxidant Activity

Aromatic amines, particularly p-phenylenediamines, are known for their antioxidant properties, which are crucial in applications such as rubber and lubricant stabilization.[9][10][11] They function by donating a hydrogen atom to radical species, thereby terminating oxidative chain reactions.[12] The efficacy of an aromatic amine as an antioxidant is influenced by the substituents on the aromatic ring and the nitrogen atoms.

Comparative Insights:

A computational study on the antioxidant effectiveness of several N,N'-substituted p-phenylenediamines predicted the order of effectiveness based on the probability of radical formation.[13] This suggests that the nature of the N-substituents plays a critical role.

For DMPD and TMPD, their ability to form stable radical cations (Wurster's Red and Wurster's Blue, respectively) is well-documented and is the basis for their use as redox indicators.[5] This inherent redox activity also contributes to their antioxidant potential.

To quantitatively compare the antioxidant activity of these compounds, standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.[12][14] These assays measure the ability of a compound to scavenge a stable free radical, and the results are often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals). A lower IC50 value indicates higher antioxidant activity.

The following diagram illustrates the general workflow for a DPPH radical scavenging assay.

G cluster_prep Preparation cluster_react Reaction cluster_measure Measurement & Analysis S1 Prepare stock solutions of test compounds (e.g., N1,N1,2-Trimethylbenzene-1,4-diamine, DMPD, TMPD) R1 Mix test compound solutions with DPPH solution S1->R1 S2 Prepare DPPH radical solution S2->R1 R2 Incubate in the dark R1->R2 M1 Measure absorbance at ~517 nm R2->M1 M2 Calculate percentage of radical scavenging activity M1->M2 M3 Determine IC50 value M2->M3

Caption: Workflow for DPPH antioxidant activity assay.

Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine: A Plausible Experimental Protocol

A detailed, validated synthesis protocol for N1,N1,2-Trimethylbenzene-1,4-diamine is not widely published. However, based on established organic synthesis methodologies, a plausible multi-step synthesis can be proposed, starting from the commercially available o-toluidine. This proposed route involves the synthesis of a key intermediate, 2-Methyl-4-nitroaniline, followed by N,N-dimethylation and subsequent reduction of the nitro group.

Step 1: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine

The synthesis of 2-Methyl-4-nitroaniline typically involves a three-step process: protection of the amino group, nitration, and deprotection.[9]

Protocol:

  • Protection (Acetylation): o-Toluidine is reacted with acetic anhydride to form N-acetyl-o-toluidine. This step protects the amino group from oxidation during the subsequent nitration.

  • Nitration: The N-acetyl-o-toluidine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position to the amino group, yielding N-acetyl-2-methyl-4-nitroaniline.

  • Deprotection (Hydrolysis): The acetyl group is removed by acid or base hydrolysis to yield the final product, 2-Methyl-4-nitroaniline. A reported yield for a similar process using benzenesulfonyl chloride as the protecting group is 80%.[2]

Step 2: N,N-Dimethylation of 2-Methyl-4-nitroaniline

The introduction of two methyl groups onto the primary amine of 2-Methyl-4-nitroaniline can be achieved through reductive amination. The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary or secondary amines using excess formic acid and formaldehyde.[8][15][16][17][18]

Proposed Protocol (Eschweiler-Clarke Reaction):

  • Reaction Setup: In a round-bottom flask, 2-Methyl-4-nitroaniline is dissolved in an excess of formic acid.

  • Addition of Formaldehyde: An excess of aqueous formaldehyde solution is added to the mixture.

  • Heating: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). During this process, the amine is methylated, and carbon dioxide is evolved.

  • Work-up: After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) and the product, N,N-dimethyl-2-methyl-4-nitroaniline, is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

Step 3: Reduction of N,N-dimethyl-2-methyl-4-nitroaniline

The final step is the reduction of the nitro group to a primary amine.

Proposed Protocol (Catalytic Hydrogenation):

  • Reaction Setup: N,N-dimethyl-2-methyl-4-nitroaniline is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (at atmospheric or elevated pressure) and stirred until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the final product, N1,N1,2-Trimethylbenzene-1,4-diamine.

The following diagram outlines the proposed synthetic pathway.

Caption: Proposed synthesis pathway for N1,N1,2-Trimethylbenzene-1,4-diamine.

Conclusion

N1,N1,2-Trimethylbenzene-1,4-diamine presents an interesting, albeit less-studied, alternative to more common aromatic diamines like DMPD and TMPD. Its unique substitution pattern, featuring both a primary and a tertiary amine along with a methyl group on the aromatic ring, suggests a versatile reactivity profile. While direct comparative experimental data is scarce, this guide has provided a framework for understanding its potential performance in key applications such as epoxy curing and as an antioxidant. The proposed synthesis protocol offers a viable route for its preparation in a laboratory setting. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule, enabling researchers and developers to expand their toolkit of aromatic diamine building blocks.

References

  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. Available from: [Link]

  • Antioxidants Classification and Applications in Lubricants. SciSpace. Available from: [Link]

  • Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives. Hanepoxy. Available from: [Link]

  • N,N-Dimethylphenylenediamine. Wikipedia. Available from: [Link]

  • Curing Agents for Epoxy Resin. ThreeBond. Available from: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available from: [Link]

  • IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available from: [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC. Available from: [Link]

  • A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. ResearchGate. Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Available from: [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC. Available from: [Link]

  • The curing of epoxy resins as studied by various methods. ResearchGate. Available from: [Link]

  • Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. WSU Research Exchange. Available from: [Link]

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Comparative

A Comparative Analysis of N1,N1,2-Trimethylbenzene-1,4-diamine and Its Positional Isomers

Introduction Substituted p-phenylenediamines are a class of aromatic amines crucial to numerous industrial and research applications, from antioxidant additives in polymers to precursors in dye synthesis.[1][2] Their per...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted p-phenylenediamines are a class of aromatic amines crucial to numerous industrial and research applications, from antioxidant additives in polymers to precursors in dye synthesis.[1][2] Their performance is intrinsically linked to their molecular structure, where subtle changes in substituent placement can dramatically alter physicochemical and electrochemical properties. This guide provides a comparative analysis of N1,N1,2-Trimethylbenzene-1,4-diamine and its key positional isomer, N1,N1,3-Trimethylbenzene-1,4-diamine.

The position of the ring-bound methyl group significantly influences the electron density of the aromatic system and the steric environment around the amine functionalities. These factors directly impact the compound's oxidation potential, stability, and reactivity—critical parameters for researchers in materials science and drug development. This document offers an objective comparison supported by physicochemical data and a detailed experimental protocol for electrochemical characterization, enabling informed selection of the appropriate isomer for specific applications.

Molecular Structures and Isomeric Differentiation

The isomers under consideration share the same molecular formula (C9H14N2) but differ in the substitution pattern on the benzene ring.[3][4] The primary amine (-NH2) at position 4 and the dimethylamino group (-N(CH3)2) at position 1 remain constant. The key differentiator is the location of the third methyl group.

  • N1,N1,2-Trimethylbenzene-1,4-diamine (2-Isomer): The methyl group is positioned ortho to the dimethylamino group.

  • N1,N1,3-Trimethylbenzene-1,4-diamine (3-Isomer): The methyl group is positioned meta to the dimethylamino group.[5]

These structural differences are visualized below.

Figure 1: Molecular structures of the 2- and 3-isomers.

Comparative Physicochemical Properties

The placement of the methyl group, an electron-donating group, directly influences the molecule's physical properties and electron distribution.[5] The following table summarizes key physicochemical data for the two isomers.

PropertyN1,N1,2-Trimethylbenzene-1,4-diamine (2-Isomer)N1,N1,3-Trimethylbenzene-1,4-diamine (3-Isomer)Rationale for Differences
CAS Number 27746-11-8[3]2359-53-7[6]N/A
Molecular Weight 150.22 g/mol [3]150.22 g/mol [5]Identical molecular formula.
Physical Form Liquid[3]Solid (Data for analogous compounds)The ortho-methyl group in the 2-isomer may introduce steric hindrance that disrupts crystal lattice packing, favoring a liquid state at room temperature compared to the potentially more ordered packing of the 3-isomer.
Melting Point 45-46 °C[3]Not available, but expected to be higher than 2-isomerSee Rationale for Physical Form.
Electron Donating Effect StrongerWeakerThe methyl group at the ortho position (2-isomer) can exert a more direct inductive and hyperconjugative electron-donating effect on the adjacent dimethylamino group and the aromatic ring compared to the meta position (3-isomer).
Predicted Oxidation Potential LowerHigherIncreased electron density from the ortho-methyl group in the 2-isomer makes it easier to remove an electron (oxidize) compared to the 3-isomer.[7][8]

Experimental Protocol: Comparative Analysis by Cyclic Voltammetry

To empirically validate the predicted differences in oxidation potential, cyclic voltammetry (CV) is the preferred method. This electrochemical technique measures the current response of a chemical species to a linearly cycled potential sweep, providing direct insight into its redox behavior.[9]

Objective

To determine and compare the first oxidation potentials (Epa) of N1,N1,2-trimethylbenzene-1,4-diamine and N1,N1,3-trimethylbenzene-1,4-diamine.

Materials
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in 3 M KCl)[9]

  • Counter Electrode: Platinum wire[9]

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile.

  • Analytes: 1 mM solutions of each isomer in the electrolyte solution.

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry.

  • High-purity nitrogen or argon gas.

Workflow Diagram

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Polish GCE with alumina slurry (0.3 then 0.05 µm) prep2 Rinse & sonicate electrode in ethanol and deionized water prep1->prep2 prep3 Prepare 1 mM analyte in 0.1 M TBAP/acetonitrile prep2->prep3 exp1 Assemble 3-electrode cell with analyte solution prep3->exp1 exp2 Purge solution with N2/Ar for 15 min to remove O2 exp1->exp2 exp3 Scan potential (e.g., -0.2 V to +0.8 V) at 100 mV/s exp2->exp3 exp4 Record current vs. potential (voltammogram) exp3->exp4 an1 Identify anodic peak potential (Epa) for the first oxidation wave exp4->an1 an2 Repeat for the second isomer an1->an2 an3 Compare Epa values an2->an3

Figure 2: Experimental workflow for Cyclic Voltammetry.
Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the GCE surface to a mirror finish using 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Causality: This step is critical to ensure a clean, reproducible electrode surface, free from adsorbed impurities that could interfere with the electrochemical measurement.[9]

    • Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes each in ethanol and deionized water to remove polishing residues. Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in an electrochemical cell containing the 1 mM analyte solution. Ensure the reference electrode tip is close to the working electrode.

    • Causality: A three-electrode setup is standard for CV. The GCE is where the reaction of interest occurs, the reference electrode provides a stable potential for comparison, and the counter electrode completes the circuit, allowing current to flow without affecting the reference potential.[9]

  • Deaeration:

    • Purge the electrolyte solution with high-purity nitrogen or argon gas for at least 15 minutes before the experiment. Maintain a blanket of inert gas over the solution during the measurement.

    • Causality: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte. Removing it is essential for obtaining a clean voltammogram.[9]

  • Data Acquisition:

    • Set the potentiostat to scan from an initial potential where no reaction occurs (e.g., -0.2 V) to a potential sufficient to oxidize the diamine (e.g., +0.8 V), and then reverse the scan. A typical scan rate is 100 mV/s.

    • Record the resulting cyclic voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the potential at which the first anodic (oxidation) peak current occurs (Epa). This value corresponds to the first oxidation potential of the isomer.

    • Compare the Epa values obtained for the 2-isomer and the 3-isomer. The isomer with the lower (less positive) Epa is easier to oxidize.

Performance Insights and Applications

The difference in oxidation potential between the isomers has significant practical implications:

  • Antioxidant/Antiozonant Performance: Phenylenediamines function as antioxidants by readily undergoing oxidation to scavenge free radicals or other oxidizing species.[1][8] The 2-isomer, with its lower predicted oxidation potential, would be expected to be a more reactive and potent antioxidant than the 3-isomer. This makes it potentially more suitable for applications requiring rapid protection against degradation, such as in rubber manufacturing.[2]

  • Polymerization and Dye Synthesis: In applications where the diamine acts as a monomer or a precursor, the stability and reactivity are key. The ease of oxidation of the 2-isomer could lead to unwanted side reactions or discoloration if not handled under an inert atmosphere.[10] Conversely, the slightly higher stability of the 3-isomer might be advantageous in synthetic protocols requiring more controlled reaction conditions.

  • Electrochemical Sensors: The well-defined redox behavior of these compounds makes them candidates for use as redox mediators in electrochemical sensors.[11] The specific oxidation potential of each isomer could be leveraged to design sensors with high selectivity for different target analytes.

Conclusion

The positional isomerism between N1,N1,2-trimethylbenzene-1,4-diamine and N1,N1,3-trimethylbenzene-1,4-diamine results in distinct physicochemical and electrochemical properties. The ortho-methyl group in the 2-isomer enhances its electron-donating character, leading to a lower oxidation potential compared to the meta-substituted 3-isomer. This makes the 2-isomer a theoretically more potent antioxidant but also more susceptible to oxidation.

The choice between these isomers is application-dependent. For applications demanding high antioxidant activity, the 2-isomer is likely the superior choice. For synthetic applications where greater stability and controlled reactivity are paramount, the 3-isomer may be preferred. The experimental protocol provided herein offers a robust method for empirically verifying these differences and guiding researchers toward the optimal compound for their specific needs.

References

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  • Andersen, C. L., Lacerda Jr, E. G., Christensen, J. B., Sauer, S. P. A., & Hammerich, O. (2021). Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation. Physical Chemistry Chemical Physics, 23(35), 20340-20351.
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Validation

A Comparative Guide to Purity Assessment of Synthesized N¹,N¹,2-Trimethylbenzene-1,4-diamine

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized N¹,N¹,2-trimethylbenzene-1,4-diamine, a key intermediate in the development of pharmaceuticals and specialize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized N¹,N¹,2-trimethylbenzene-1,4-diamine, a key intermediate in the development of pharmaceuticals and specialized dyes.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity of such starting materials is not merely a quality control step; it is a critical determinant of the safety, efficacy, and stability of the final product.[3][4] This document moves beyond standard protocols to explain the causality behind methodological choices, offering a framework for developing a robust, self-validating purity assessment system grounded in established scientific principles and regulatory standards.

The Synthetic Landscape: Understanding Potential Impurities

The purity profile of N¹,N¹,2-trimethylbenzene-1,4-diamine is intrinsically linked to its synthetic route. While multiple pathways exist, a common approach involves the nitration of a substituted toluene or xylene, followed by reduction and subsequent N-alkylation.[5] This process can introduce several classes of impurities that must be monitored.

  • Organic Impurities: These are the most common and concerning from a safety perspective.[6] They can include:

    • Starting Materials & Intermediates: Unreacted 2,4-dimethylaniline, partially reduced nitro-aromatic intermediates, or residual alkylating agents.

    • By-products: Isomeric forms generated during nitration, over-alkylated products (e.g., N¹,N¹,2,N⁴-tetramethylbenzene-1,4-diamine), or products of side-reactions.

    • Degradation Products: Aromatic amines can be susceptible to oxidation upon exposure to air and light, potentially forming colored impurities or nitrosoamines.[7]

  • Inorganic Impurities: This category includes reagents, ligands, and catalysts (e.g., residual palladium, iron, or tin from reduction steps) used during synthesis.[6]

  • Residual Solvents: Solvents used in synthesis or purification (e.g., ethanol, ethyl acetate, toluene) may remain in the final product and must be controlled according to ICH Q3C guidelines.[6][7]

Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q3A(R2), provide a critical roadmap for managing these impurities, establishing thresholds for reporting, identification, and toxicological qualification.[6][8]

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive assessment. Here, we compare the three cornerstone techniques for the analysis of N¹,N¹,2-trimethylbenzene-1,4-diamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

dot

Caption: Purity Assessment Workflow Diagram.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and high-resolution separation capabilities. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both quantification and identification of unknown impurities.[9][10]

Principle of Operation: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. For aromatic amines, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the method of choice.[11]

Expertise & Causality: The choice of a C18 column is strategic; its hydrophobic nature provides strong retention for the aromatic ring of N¹,N¹,2-trimethylbenzene-1,4-diamine and related impurities.[11] Adding a small amount of acid (e.g., formic acid) to the mobile phase serves a dual purpose: it protonates the amine functional groups, ensuring good peak shape by preventing interaction with residual silanols on the column surface, and it facilitates ionization for subsequent mass spectrometry detection.[12]

Experimental Protocol: HPLC-UV/MS

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Rationale: Formic acid is a volatile modifier compatible with MS detection.[10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This ensures solvent compatibility with the initial chromatographic conditions.[10]

    • Further dilute as necessary to bring the main peak within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).[13]

    • Column Temperature: 40 °C.[14]

    • Flow Rate: 0.4 mL/min.[12]

    • Injection Volume: 1-5 µL.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the absorbance maximum (λmax) of the analyte.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: Hold at 90% B

      • 10-10.1 min: 90% to 10% B

      • 10.1-13 min: Hold at 10% B (re-equilibration)

  • Mass Spectrometry Conditions (for LC-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as amines readily accept a proton.[11]

    • Scan Mode: Full scan (e.g., m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency for volatile and semi-volatile compounds and provides definitive structural information from mass spectral fragmentation patterns.[16] It serves as an excellent orthogonal technique to HPLC, particularly for identifying non-polar impurities or residual solvents.

Principle of Operation: The sample is vaporized and injected into a heated column. An inert carrier gas (e.g., helium) carries the sample through the column, where separation occurs based on boiling point and interaction with the stationary phase. Eluted compounds are then ionized and fragmented in the mass spectrometer.

Expertise & Causality: Direct analysis of primary and secondary amines by GC can be problematic due to their polarity, which leads to peak tailing and poor sensitivity.[16] A crucial, experience-driven step is derivatization. Reacting the sample with an agent like trifluoroacetic anhydride (TFAA) converts the polar N-H groups into non-polar trifluoroacetyl groups. This increases volatility and dramatically improves chromatographic performance, a self-validating step that enhances reproducibility.[16]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 5 mg of the sample into a GC vial.

    • Dissolve in 1 mL of a suitable solvent like ethyl acetate.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).[16]

    • Cap the vial and heat at 70 °C for 30 minutes.[16]

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: A low-polarity fused silica capillary column, such as a DB-1MS or DB-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Quantitative NMR (qNMR) Spectroscopy

NMR is unparalleled in its ability to provide detailed structural information and, when performed quantitatively (qNMR), can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[17] This makes it a powerful primary method and an orthogonal check on chromatographic assays.

Principle of Operation: The signal intensity in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a high-purity, certified internal standard, the purity of the sample can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard.

Expertise & Causality: The choice of internal standard is critical. It must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. To ensure accurate quantification, a long relaxation delay (e.g., 5 times the longest T1 relaxation time of any proton being integrated) must be used during data acquisition. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal intensity truly proportional to molar concentration. This is a cornerstone of a trustworthy qNMR protocol.

Experimental Protocol: ¹H qNMR Purity Assay

  • Sample Preparation:

    • Accurately weigh ~15 mg of the N¹,N¹,2-trimethylbenzene-1,4-diamine sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[17]

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard 1D proton NMR.

    • Key Parameters:

      • Pulse Angle: 30-90°.

      • Relaxation Delay (d1): ≥ 30 seconds (or 5x T1 of the slowest relaxing proton).

      • Acquisition Time: ≥ 3 seconds.

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the aryl-methyl singlet) and a signal from the internal standard (e.g., the vinyl singlet of maleic acid).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Performance Comparison and Data Summary

The selection of an analytical method depends on the specific goal, whether it is routine quality control, identification of an unknown impurity, or establishing the purity of a reference standard. The following table summarizes the performance of each technique.

Parameter HPLC-UV/MS GC-MS (with Derivatization) Quantitative ¹H NMR (qNMR)
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility/boiling point.Nuclear spin resonance in a magnetic field.
Primary Use Routine purity/assay, impurity profiling, stability testing.Volatile impurities, residual solvents, orthogonal assay.Absolute purity determination, structural confirmation, reference standard characterization.
Selectivity High; tunable via mobile phase and column chemistry.Very high; excellent chromatographic resolution.High; based on unique chemical shifts of protons. Signal overlap can be a challenge.
Sensitivity High (ng/mL to pg/mL with MS).[15]Very high (pg to fg level).Moderate (µg to mg level).
LOD/LOQ Low (typically <0.05% for impurities).[11]Very low (can reach ppm to ppb levels).Higher (typically ~0.1%).[18]
Quantification Relative (Area % vs. external standard).Relative (Area % vs. external standard).Absolute (vs. internal standard); highly accurate.
Impurity ID Good (with MS); provides molecular weight and fragmentation.[10]Excellent; provides classic, searchable EI fragmentation patterns.Excellent; provides definitive structural information for major impurities.[19]
Sample Throughput High.Moderate (derivatization adds time).Moderate to Low.
Destructive? Yes.Yes.No (sample can be recovered).

Conclusion: An Integrated Strategy for Purity Assurance

The purity assessment of synthesized N¹,N¹,2-trimethylbenzene-1,4-diamine demands a rigorous, multi-faceted analytical strategy. While HPLC-UV is the cornerstone for routine quality control and impurity profiling, its power is magnified when coupled with mass spectrometry for definitive impurity identification.[11] GC-MS provides an essential orthogonal view, excelling in the analysis of volatile impurities and confirming the absence of process residuals that might be missed by HPLC.[16] Finally, quantitative NMR stands as the ultimate arbiter of absolute purity, providing a direct measurement of the analyte against a certified standard, free from the biases of chromatographic response factors.

For professionals in drug development, implementing a validated analytical cascade that leverages the strengths of each of these techniques is paramount.[20] This integrated approach not only satisfies regulatory expectations for thorough characterization but also builds a deep, causal understanding of the material's quality, ensuring the integrity of downstream research and the safety of the final pharmaceutical product.

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  • N1,N1,2-Trimethylbenzene-1,4-diamine | 27746-11-8. Sigma-Aldrich.
  • N1,N1,N4-Trimethylbenzene-1,4-diamine. ChemScene.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017).
  • 9 - Organic Syntheses Procedure.
  • N1,N1,2-trimethylbenzene-1,4-diamine | 27746-11-8. Sigma-Aldrich.
  • 27746-11-8|N1,N1,2-Trimethylbenzene-1,4-diamine. BLDpharm.
  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science.
  • Aromatic Amine Pollution. Area → Sustainability.
  • Application Notes and Protocols for the GC-MS Analysis of N-ethyl-N-methyl-benzene-1,4-diamine. Benchchem.
  • 2-Bromo-N 1 , N 1 , N 4 , N 4 -tetramethyl-benzene-1,4-diamine. MDPI. (2003).
  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate.
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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014).
  • Information PrOfiles on Potential Occupational Hazards: Trimethylbenzenes. CDC Stacks.
  • Identifying impurities in 2-methanesulfonyl-1,3,5-trimethylbenzene samples by HPLC. Benchchem.
  • (PDF) abstract about aromatic amines. ResearchGate. (2020).
  • 24.6: Synthesis of Amines. Chemistry LibreTexts. (2024).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. (2024).
  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry. (2022).
  • (PDF) N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine. ResearchGate.
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. (2024).
  • N1,N1,2-trimethylbenzene-1,4-diamine | 27746-11-8. Sigma-Aldrich.
  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. (2020).

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Comparative

A Comparative Guide to the Cross-Reactivity of N1,N1,2-Trimethylbenzene-1,4-diamine and its Alternatives in Immunological and Skin Sensitization Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of immunological research and safety assessment, understanding the cross-reactivity of haptens is paramount. Small molecules like N1,N1,2-T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research and safety assessment, understanding the cross-reactivity of haptens is paramount. Small molecules like N1,N1,2-Trimethylbenzene-1,4-diamine, a derivative of p-phenylenediamine (PPD), are too small to elicit an immune response on their own. However, when conjugated to a larger carrier protein, they become immunogenic, a principle fundamental to the development of immunoassays and a key mechanism in allergic contact dermatitis.[1] This guide provides a comparative analysis of N1,N1,2-Trimethylbenzene-1,4-diamine and its structurally related alternatives, offering insights into their cross-reactivity profiles based on available experimental data. As a Senior Application Scientist, the focus here is not just on the data itself, but on the underlying chemical principles that govern these interactions and the practical implications for assay development and safety assessment.

The Immunochemical Landscape of p-Phenylenediamine Derivatives

p-Phenylenediamine (PPD) and its derivatives are a class of aromatic amines widely used in industrial applications, most notably as permanent hair dye components and as antioxidants in rubber products.[2][3] Their utility is, however, shadowed by their well-documented potential to act as potent skin sensitizers.[2][4] The immunogenicity of these compounds stems from their ability to act as pro-haptens; they are oxidized to reactive intermediates that can then covalently bind to skin proteins, forming hapten-carrier conjugates that trigger an immune response.[1]

N1,N1,2-Trimethylbenzene-1,4-diamine, with its substituted benzene ring, is a member of this family. Understanding its cross-reactivity is crucial for predicting its potential to be detected by antibodies raised against other PPD derivatives and for assessing its risk of causing allergic contact dermatitis in individuals sensitized to related compounds.

Comparative Analysis of Skin Sensitization Potential

Chemical Structures of Compared Haptens

The following diagram illustrates the chemical structures of PPD and its derivatives that were experimentally evaluated, providing a visual basis for understanding structure-activity relationships.

Hapten_Structures PPD p-Phenylenediamine (PPD) IPPD N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) PADPA p-Aminodiphenylamine (PADPA) DMBPPD N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD) MHPPD N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (MHPPD) DPPD N,N'-diphenyl-p-phenylenediamine (DPPD) Target N1,N1,2-Trimethylbenzene-1,4-diamine

Caption: Chemical structures of the target hapten and its comparators.

Skin Sensitization Potency (LLNA)

The Local Lymph Node Assay (LLNA) is a validated method for assessing the skin sensitization potential of chemicals by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance. The results of the comparative study are summarized below.[2]

CompoundStructureRelative Potency (LLNA)
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)Phenyl and isopropyl substitutions on the nitrogensVery High
p-Aminodiphenylamine (PADPA)Phenyl substitution on one nitrogenVery High
p-Phenylenediamine (PPD)UnsubstitutedHigh
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD)Phenyl and dimethylbutyl substitutions on the nitrogensModerate
N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (MHPPD)Phenyl and methylheptyl substitutions on the nitrogensModerate
N,N'-diphenyl-p-phenylenediamine (DPPD)Phenyl substitution on both nitrogensLow

Analysis: The data clearly indicates that substitutions on the amino groups of the PPD core significantly influence sensitizing potency. The high potency of IPPD and PADPA suggests that certain substitutions can enhance the molecule's ability to act as a sensitizer. Conversely, the larger alkyl and additional phenyl groups in DMBPPD, MHPPD, and DPPD appear to reduce the sensitizing potential. Based on its structure, N1,N1,2-Trimethylbenzene-1,4-diamine, with methyl groups on one nitrogen and on the benzene ring, would be predicted to be a sensitizer, with a potency that would need to be experimentally determined.

Cross-Reactivity Profile (GPMT)

The Guinea Pig Maximization Test (GPMT) is another method for assessing skin sensitization. In the cited study, all tested PPD derivatives were identified as primary sensitizers.[2] Interestingly, the five derivatives with a common p-aminodiphenylamine (PADPA) basic structure all cross-reacted with each other, but none of them cross-reacted with the unsubstituted PPD.[2] This suggests that the immune response is highly specific to the substituted forms of the hapten.

For N1,N1,2-Trimethylbenzene-1,4-diamine, this finding implies that it is more likely to cross-react with other substituted PPD derivatives than with PPD itself. The presence of the methyl groups would likely create a distinct epitope recognized by the immune system.

Alternative Haptens with Reduced Sensitization Potential

The significant allergenic potential of PPD has driven the development of alternative hair dye precursors with improved safety profiles. These compounds represent another important class of comparators for N1,N1,2-Trimethylbenzene-1,4-diamine.

  • 2-Methoxymethyl-p-phenylenediamine (ME-PPD): This derivative has been shown to have a significantly reduced skin sensitization potential compared to PPD.[5]

  • p-Toluenediamine (PTD): While still a sensitizer, some PPD-allergic individuals can tolerate hair dyes containing PTD.[6]

These alternatives highlight a key strategy in hapten design for reduced allergenicity: modifying the chemical structure to alter its interaction with the immune system.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key immunological and toxicological assays are provided below.

Competitive ELISA for Hapten Cross-Reactivity

This protocol is designed to determine the cross-reactivity of antibodies raised against a specific hapten-carrier conjugate with other structurally related haptens.

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection Coat Coat plate with Hapten-Carrier Conjugate Wash1 Wash Coat->Wash1 Block Block with BSA or non-fat milk Wash1->Block Wash2 Wash Block->Wash2 Incubate_Ab_Hapten Pre-incubate Primary Antibody with free Hapten (competitor) Add_to_Plate Add mixture to coated plate Incubate_Ab_Hapten->Add_to_Plate Incubate_Plate Incubate Add_to_Plate->Incubate_Plate Wash3 Wash Incubate_Plate->Wash3 Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash4 Wash Incubate_Secondary->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate_Substrate Incubate in dark Add_Substrate->Incubate_Substrate Add_Stop Add Stop Solution Incubate_Substrate->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Workflow for a competitive ELISA to assess hapten cross-reactivity.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat the wells of a microtiter plate with 100 µL of a 1-10 µg/mL solution of the hapten-carrier conjugate (e.g., N1,N1,2-Trimethylbenzene-1,4-diamine-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • In a separate plate or tubes, prepare serial dilutions of the competitor haptens (including the target hapten as a positive control).

    • Add a fixed concentration of the primary antibody (raised against the coating hapten-carrier conjugate) to each dilution of the competitor haptens.

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free hapten.

    • Transfer 100 µL of the antibody-hapten mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB substrate solution to each well.[7]

    • Incubate in the dark at room temperature until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The concentration of the competitor hapten that causes a 50% reduction in the signal (IC50) is determined. Cross-reactivity is calculated as: (IC50 of the target hapten / IC50 of the competitor hapten) x 100%.

In Vitro Skin Sensitization Assays (OECD Guidelines)

Modern approaches to skin sensitization testing focus on the adverse outcome pathway (AOP) and utilize a combination of in chemico and in vitro methods to reduce and replace animal testing.[8]

Skin_Sensitization_AOP KE1 Key Event 1: Covalent Binding to Skin Proteins (Haptenation) KE2 Key Event 2: Keratinocyte Activation KE1->KE2 Assay1 Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) KE1->Assay1 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Assay2 KeratinoSens™ / LuSens™ (OECD TG 442D) KE2->Assay2 KE4 Key Event 4: T-cell Proliferation KE3->KE4 Assay3 h-CLAT (OECD TG 442E) KE3->Assay3

Caption: Adverse Outcome Pathway (AOP) for skin sensitization and corresponding in vitro assays.

a) Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C:

  • Principle: This in chemico assay measures the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, mimicking the covalent binding of haptens to skin proteins.[9]

  • Methodology:

    • The test chemical is incubated with the synthetic peptides for a defined period.

    • The concentration of the remaining non-depleted peptide is measured by HPLC.

    • The percentage of peptide depletion is calculated and used to classify the chemical's reactivity.

b) KeratinoSens™ - OECD TG 442D:

  • Principle: This in vitro assay uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway, an early event in skin sensitization, leads to luciferase expression.[9][10]

  • Methodology:

    • The keratinocyte cell line is exposed to the test chemical for 48 hours.

    • Luminescence is measured to quantify luciferase activity.

    • The concentration at which a statistically significant induction of luciferase activity is observed is used to determine the sensitization potential.

c) Human Cell Line Activation Test (h-CLAT) - OECD TG 442E:

  • Principle: This in vitro assay evaluates the activation of dendritic cells, a key event in the induction of an immune response, by measuring the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1).[9]

  • Methodology:

    • THP-1 cells are exposed to the test chemical for 24 hours.

    • The expression of CD54 and CD86 is measured by flow cytometry.

    • A significant increase in the expression of these markers indicates a potential for skin sensitization.

Conclusion and Future Directions

The cross-reactivity of haptens like N1,N1,2-Trimethylbenzene-1,4-diamine is a critical parameter in both diagnostic and safety applications. While direct experimental data for this specific compound is limited, a comparative analysis with structurally related p-phenylenediamine derivatives provides valuable insights. The available data on skin sensitization suggests that substitutions on the PPD core are a major determinant of allergenic potency and cross-reactivity patterns.[2]

For researchers and drug development professionals, this guide underscores the importance of a multi-faceted approach to assessing cross-reactivity. The provided experimental protocols for competitive ELISA and in vitro skin sensitization assays offer a robust framework for generating the necessary data to make informed decisions. Future studies should aim to directly compare N1,N1,2-Trimethylbenzene-1,4-diamine with a panel of relevant alternatives using these standardized methods. This will not only provide a clearer understanding of its specific cross-reactivity profile but also contribute to the broader knowledge base of structure-activity relationships for this important class of haptens.

References

  • Yamano T, et al. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. Contact Dermatitis. 2009;60(4):193-198. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Sosted H, et al. Alternative Hair-Dye Products for Persons Allergic to para-Phenylenediamine. Dermatitis. 2008;19(4):210-213. [Link]

  • Peiser M, et al. Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. Journal of Investigative Dermatology. 2009;129(1):99-109. [Link]

  • Blömeke B, et al. Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing. Contact Dermatitis. 2018;79(5):283-290. [Link]

  • Bio-Rad. Competitive ELISA Protocol. [Link]

  • OECD. Test No. 442D: In Vitro Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • St. John's Laboratory. Competitive ELISA protocol. [Link]

  • Vogel TA, et al. p-Phenylenediamine exposure in real life -- a case-control study on sensitization rate, mode and elicitation reactions in the Netherlands. Contact Dermatitis. 2015;72(6):355-361. [Link]

  • Cyprotex. Skin Sensitisation. [Link]

  • 2BScientific. ELISA Protocol. [Link]

  • ECETOC. Skin and Respiratory Sensitisers: Reference Chemicals Data Bank. Technical Report No. 77. [Link]

  • Goossens A. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. Postepy Dermatol Alergol. 2016;33(5):315-320. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. 1,4-Benzenediamine: Human health tier II assessment. [Link]

  • Brzezińska-Wcisło L, et al. Two decades of p -phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances. Ann Agric Environ Med. 2017;24(1):93-98. [Link]

  • Bellido-Pascual A, et al. Beyond Para-phenylenediamine: Anaphylactic Reactions to Hair Dye and the Challenge of Cross-Reactivity. J Investig Allergol Clin Immunol. 2020;30(5):371-373. [Link]

  • Api AM, et al. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience. Dermatitis. 2017;28(3):177-183. [Link]

  • Uter W, et al. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. Postepy Dermatol Alergol. 2016;33(5):315-320. [Link]

  • D'Souza S, et al. New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. Toxics. 2023;11(8):695. [Link]

  • OSHA. Trimethylbenzene (mixed isomers). [Link]

  • Rockland. TMB ELISA Peroxidase Substrate. [Link]

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Validation

Benchmarking N1,N1,2-Trimethylbenzene-1,4-diamine synthesis methods

An In-Depth Technical Guide to the Synthesis of N¹,N¹,2-Trimethylbenzene-1,4-diamine: A Comparative Benchmarking Study For drug development professionals, process chemists, and researchers, the efficient synthesis of sub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N¹,N¹,2-Trimethylbenzene-1,4-diamine: A Comparative Benchmarking Study

For drug development professionals, process chemists, and researchers, the efficient synthesis of substituted aromatic diamines is a critical task. N¹,N¹,2-trimethylbenzene-1,4-diamine, a key building block and intermediate, presents a synthetic challenge that can be approached through various methodologies. The choice of synthetic route can significantly impact yield, purity, scalability, cost, and environmental footprint.

This guide provides a comprehensive comparison of the primary methods for synthesizing N¹,N¹,2-trimethylbenzene-1,4-diamine. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a comparative analysis to guide your selection of the optimal pathway for your specific laboratory or industrial needs.

Overview of Synthetic Strategies

The synthesis of N¹,N¹,2-trimethylbenzene-1,4-diamine fundamentally involves the formation of two key C-N bonds and the precise placement of three methyl groups on the benzene ring and its nitrogen substituents. The two most prevalent and well-documented strategies are:

  • Classical Nitration and Reduction Pathway: A traditional, robust method involving electrophilic aromatic substitution to install a nitro group, which is subsequently reduced to the primary amine. Methylation of the amine functionalities can occur at different stages of this sequence.

  • Modern Palladium-Catalyzed Amination: A contemporary approach utilizing the power of transition-metal catalysis, specifically the Buchwald-Hartwig amination, to directly form the C-N bond between an aryl halide (or triflate) and an amine.[1][2]

This guide will dissect each of these strategies, providing the necessary detail to understand their execution and evaluate their relative merits.

Method 1: The Classical Pathway via Nitration and Reduction

This multi-step approach is a cornerstone of aromatic chemistry and remains a viable, scalable method for the synthesis of many phenylenediamines. The general logic involves introducing a nitrogen-containing functional group that can be readily converted to the target amine. The key step is the reduction of a nitro intermediate.

Mechanism and Rationale

The synthesis begins with a suitable toluene derivative. A common starting point is 2-methylaniline (o-toluidine). The strategy proceeds as follows:

  • N,N-Dimethylation: The primary amino group of 2-methylaniline is first dimethylated. This is a crucial step to install the N¹,N¹-dimethyl moiety. Reagents like dimethyl sulfate or methyl iodide are classic choices, though they are toxic. Greener alternatives involving reductive amination with formaldehyde and a reducing agent are also common.

  • Nitration: The resulting N,N,2-trimethylaniline is subjected to electrophilic nitration. The directing effects of the activating dimethylamino group and the weakly activating methyl group are critical. The dimethylamino group is a powerful ortho-, para-director. Due to steric hindrance from the adjacent methyl group and the bulky dimethylamino group, the nitro group is predominantly directed to the para position, yielding 4-nitro-N,N,2-trimethylaniline.

  • Reduction: The final step is the reduction of the nitro group to a primary amine. This transformation is one of the most well-established reactions in organic synthesis. A variety of reducing agents can be employed, from metal/acid combinations like tin and hydrochloric acid to catalytic hydrogenation.[3] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is often preferred for its cleanliness and efficiency.

Experimental Protocol: Synthesis via Nitration/Reduction

This protocol is a representative synthesis adapted from established procedures for similar transformations.[3][4]

Step 1: Synthesis of 4-Nitro-N,N,2-trimethylaniline

  • To a stirred solution of N,N,2-trimethylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Neutralize the solution with a cold aqueous sodium hydroxide solution to pH 7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Reduction to N¹,N¹,2-Trimethylbenzene-1,4-diamine

  • In a flask equipped with a reflux condenser, prepare a mixture of 4-nitro-N,N,2-trimethylaniline (1.0 eq) and granulated tin (2.5 eq).[3]

  • Add concentrated hydrochloric acid portion-wise. An exothermic reaction will commence. Control the reaction rate by cooling the flask in an ice bath.

  • Once the initial vigorous reaction subsides, heat the mixture at reflux for 2 hours to ensure the reaction goes to completion.[5]

  • Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts and liberate the free diamine.

  • Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield N¹,N¹,2-trimethylbenzene-1,4-diamine.

Workflow for the Classical Pathway

cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A N,N,2-Trimethylaniline B Nitration (HNO3, H2SO4, 0°C) A->B C 4-Nitro-N,N,2-trimethylaniline B->C D Reduction (Sn, HCl or H2/Pd-C) C->D E Workup & Purification (Base, Extraction, Distillation) D->E F N¹,N¹,2-Trimethylbenzene-1,4-diamine E->F start Project Goal? q1 Primary Driver: Large Scale & Low Cost? start->q1 q2 Primary Driver: High Purity & Speed? q1->q2 No classical Choose Classical Pathway (Nitration/Reduction) q1->classical Yes q3 Key Constraint: Functional Group Tolerance? q2->q3 No modern Choose Modern Pathway (Buchwald-Hartwig) q2->modern Yes q3->classical Simple Substrate q3->modern High Tolerance Needed

Sources

Comparative

A Comparative Guide to the Efficacy of N1,N1,2-Trimethylbenzene-1,4-diamine Derivatives as Novel Anticancer Agents

This guide provides a comprehensive framework for the comparative efficacy evaluation of novel N1,N1,2-Trimethylbenzene-1,4-diamine derivatives. In the absence of extensive direct comparative data in the public domain fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative efficacy evaluation of novel N1,N1,2-Trimethylbenzene-1,4-diamine derivatives. In the absence of extensive direct comparative data in the public domain for this specific chemical family, this document establishes a robust, scientifically-grounded protocol for their synthesis, characterization, and in-vitro evaluation. By drawing parallels from structurally related diaminobenzene and substituted aniline compounds with demonstrated biological activity, we present a logical pathway for researchers and drug development professionals to explore the therapeutic potential of this promising scaffold.[1][2]

The core hypothesis is that strategic modification of the N1,N1,2-Trimethylbenzene-1,4-diamine backbone can yield derivatives with potent and selective anticancer activity. The rationale stems from the known involvement of similar diamine structures in various biological interactions, including enzyme inhibition and interactions with nucleic acids.[1][3][4] This guide will focus on a hypothetical series of derivatives and outline the necessary experimental workflows to ascertain their comparative efficacy.

Rationale for Derivative Selection and Synthesis

The parent compound, N1,N1,2-Trimethylbenzene-1,4-diamine, possesses two key sites for chemical modification: the primary amine (-NH2) at the 4-position and the aromatic ring itself. The N,N-dimethylated tertiary amine at the 1-position is considered a stable anchor. Our strategy focuses on creating a small, diverse library of derivatives by introducing various substituents at the N4-position and the aromatic ring to probe the structure-activity relationship (SAR).[2][5]

The selection of substituents is guided by established medicinal chemistry principles to modulate physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which can significantly influence pharmacological activity.[5]

Hypothetical Derivative Series:

Compound IDParent ScaffoldModificationRationale
TMB-001 N1,N1,2-Trimethylbenzene-1,4-diamine(Parent Compound)Baseline for comparison.
TMB-002 N1,N1,2-Trimethylbenzene-1,4-diamineN4-acetylationIntroduce a hydrogen bond acceptor, potentially altering solubility and binding.
TMB-003 N1,N1,2-Trimethylbenzene-1,4-diamineN4-benzoylationIntroduce a bulky, aromatic group to explore π-π stacking interactions.
TMB-004 N1,N1,2-Trimethylbenzene-1,4-diamine5-Chloro substitution on the benzene ringIntroduce an electron-withdrawing group to alter electronic distribution.
TMB-005 N1,N1,2-Trimethylbenzene-1,4-diamine5-Methoxy substitution on the benzene ringIntroduce an electron-donating group to assess its impact on activity.
Experimental Workflow for Efficacy Comparison

A multi-tiered screening approach is essential for a comprehensive evaluation of anticancer efficacy. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanistic Studies a Synthesis & Characterization of TMB-001 to TMB-005 b In-vitro Cytotoxicity Assay (MTT Assay against HCT116 & A549) a->b Purity >95% c IC50 Determination in Multiple Cancer Cell Lines b->c Select hits (e.g., >50% inhibition) d Cytotoxicity against Non-cancerous Cell Line (e.g., HEK293) c->d Identify Potent Compounds e Cell Cycle Analysis (Flow Cytometry) d->e Select compounds with high therapeutic index f Apoptosis Assay (Annexin V/PI Staining) e->f g Target Identification (e.g., Kinase Profiling) f->g

Caption: A tiered experimental workflow for evaluating anticancer efficacy.

Detailed Experimental Protocols

The synthesis of the proposed derivatives would follow established organic chemistry reactions. For instance, N4-acylation (TMB-002) can be achieved by reacting the parent compound with acetyl chloride in the presence of a non-nucleophilic base. Aromatic ring substitutions (TMB-004, TMB-005) would likely require multi-step synthesis starting from appropriately substituted precursors before the diamine functionality is introduced.[6]

General Characterization Protocol:

  • Purification: Column chromatography or recrystallization.

  • Structure Verification: 1H NMR, 13C NMR, and Mass Spectrometry to confirm the chemical structure.[7][8]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to ensure >95% purity for biological assays.

This assay is a colorimetric method used to assess cell viability and is a standard primary screen for anticancer compounds.[9][10]

Protocol:

  • Cell Seeding: Human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549) cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with the TMB derivatives at a single high concentration (e.g., 50 µM) for 48-72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Hypothetical Comparative Efficacy Data

The following table illustrates how the data from the primary cytotoxicity screen and subsequent IC50 determination could be presented. This data is for illustrative purposes only.

Compound ID% Inhibition at 50 µM (HCT116)% Inhibition at 50 µM (A549)IC50 (µM) HCT116IC50 (µM) A549IC50 (µM) HEK293 (Non-cancerous)Selectivity Index (SI) for HCT116
TMB-001 15.2 ± 2.112.5 ± 3.4>100>100>100N/A
TMB-002 65.8 ± 4.558.9 ± 5.125.432.1>100>3.9
TMB-003 88.3 ± 3.775.1 ± 6.28.915.695.210.7
TMB-004 92.5 ± 2.985.4 ± 4.84.19.888.321.5
TMB-005 45.1 ± 5.339.8 ± 4.948.755.3>100>2.1

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

From this hypothetical data, TMB-004 emerges as the most potent and selective lead compound for further investigation.

Mechanistic Insights and Structure-Activity Relationship

The hypothetical results suggest key SAR trends:

  • N4-Acylation/Benzoylation: Introduction of an amide functionality appears crucial for activity (TMB-002 and TMB-003 vs. TMB-001), potentially by acting as a hydrogen bond donor/acceptor in a biological target. The larger benzoyl group (TMB-003) confers greater potency than the acetyl group (TMB-002), suggesting a beneficial steric or electronic interaction.

  • Aromatic Substitution: An electron-withdrawing chloro group at the 5-position (TMB-004) significantly enhances potency compared to the parent and the electron-donating methoxy group (TMB-005). This indicates that the electronic properties of the aromatic ring play a critical role in the compound's activity.[2]

G cluster_0 Structure-Activity Relationship cluster_1 Key Features for High Activity TMB004 TMB-004 (High Potency) feature1 Electron-Withdrawing Group (e.g., -Cl) TMB004->feature1 enhances feature2 N4-Amide Linkage TMB004->feature2 enhances TMB001 TMB-001 (Low Potency) TMB001->feature1 lacks TMB001->feature2 lacks

Caption: Key structural features influencing anticancer potency.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the anticancer efficacy of novel N1,N1,2-Trimethylbenzene-1,4-diamine derivatives. Based on our hypothetical SAR study, derivatization of the N4-amine and substitution on the aromatic ring are critical for imparting cytotoxic activity. Specifically, an N4-benzoyl group combined with a 5-chloro substituent (as in the hypothetical compound TMB-004) presents a promising direction for development.

Future work should focus on synthesizing and testing these proposed derivatives. Lead compounds should then be subjected to further mechanistic studies, including cell cycle analysis and apoptosis assays, to elucidate their mode of action.[9] Ultimately, in vivo studies in animal models would be required to validate the therapeutic potential of the most promising candidates.

References

  • ResearchGate. (2018, October 13). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. Available from: [Link]

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. Available from: [Link]

  • Stanton, R. V., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(17), 8093-8101. Available from: [Link]

  • Kim, M. G., et al. (2003). Evaluation of amino-substituted heterocyclic derivatives as alanine racemase inhibitors. Medicinal Chemistry Research, 12(3), 130-138.
  • PubChem. N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661. Available from: [Link]

  • Shahin, M. M., Bugaut, A., & Kalopissis, G. (1980). Structure-activity relationship within a series of m-diaminobenzene derivatives. Mutation Research/Genetic Toxicology, 78(1), 25-31. Available from: [Link]

  • Pauze, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4348. Available from: [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • PubChem. 1-N,1-N,3-trimethylbenzene-1,4-diamine | C9H14N2 | CID 9815228. Available from: [Link]

  • Ugwu, A. C., et al. (2023). Exploring Different Drug Targets Responsible for the Inhibitory Activity of N, N′-Substituted Diamine Derivatives in Leishmania. Molecules, 28(22), 7624. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor. Available from: [Link]

  • Haddad, M., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2950. Available from: [Link]

  • Wang, K., et al. (2024). Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1. Bioorganic Chemistry, 151, 107700. Available from: [Link]

  • Martin, J. (2025). Synthesis, Characterization, and Biological Activity of Ni(II) and Co(III) Thiosemicarbazone Complexes and their Applications as Reactive Oxygen Species Scavengers. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2014). N,N′-Bis(diphenylmethyl)benzene-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. Available from: [Link]

  • Dulude, H., Salvador, R., & Gallant, G. (1995). In vitro cytotoxicity and differential cellular sensitivity of derivatives of diamino acids. I. N1-methyl, N1-allyl, N1-(2-chloroethyl) and N1-propargyl ureas. Anticancer Research, 15(3), 847-852.
  • ResearchGate. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Available from: [Link]

  • Ciftci, H., et al. (2022). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Pharmaceuticals, 15(11), 1369. Available from: [Link]

  • Okamoto, A., et al. (2011). N 1,N 4-Diethynyl-N 1,N 4-diphenylbenzene-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2581. Available from: [Link]

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  • ResearchGate. (2026, February 21). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationship Studies of C(13)-Desmethylene-(−)-Zampanolide Analogs. Available from: [Link]

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Validation

A Spectroscopic Journey: Distinguishing N1,N1,2-Trimethylbenzene-1,4-diamine from its Synthetic Precursors

In the landscape of pharmaceutical and materials science, the unambiguous characterization of synthesized molecules is paramount. This guide provides an in-depth spectroscopic comparison of N1,N1,2-trimethylbenzene-1,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the unambiguous characterization of synthesized molecules is paramount. This guide provides an in-depth spectroscopic comparison of N1,N1,2-trimethylbenzene-1,4-diamine and its precursors, offering researchers a clear roadmap to distinguish the final product from its synthetic antecedents. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can confidently track the molecular transformations from starting material to the final compound.

The Synthetic Pathway: A Logical Progression

The synthesis of N1,N1,2-trimethylbenzene-1,4-diamine is logically approached through a two-step process starting from 2-methyl-4-nitroaniline. This common precursor undergoes N,N-dimethylation to yield the intermediate N,N,2-trimethyl-4-nitroaniline. Subsequent reduction of the nitro group affords the target diamine. This synthetic route provides a clear framework for our spectroscopic comparison.

Synthesis_Pathway Start 2-Methyl-4-nitroaniline Inter N,N,2-Trimethyl-4-nitroaniline Start->Inter N,N-Dimethylation (e.g., CH3I, K2CO3) Final N1,N1,2-Trimethylbenzene-1,4-diamine Inter->Final Nitro Group Reduction (e.g., H2/Pd-C, Sn/HCl)

Caption: Synthetic route to N1,N1,2-Trimethylbenzene-1,4-diamine.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation of functional groups at each synthetic step leaves a distinct fingerprint on the spectroscopic data. Here, we dissect these changes across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The transition from a primary amine to a tertiary amine and the reduction of a nitro group to a primary amine cause significant and predictable changes in the spectrum.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-N(CH₃)₂ Protons (ppm)Ar-CH₃ Protons (ppm)
2-Methyl-4-nitroaniline (Experimental)[1]~7.89 (d), ~7.88 (dd), ~6.67 (d)~6.49 (br s, 2H)-~2.14 (s, 3H)
N,N,2-Trimethyl-4-nitroaniline (Predicted)~7.9 (d), ~7.8 (dd), ~6.7 (d)-~3.1 (s, 6H)~2.2 (s, 3H)
N1,N1,2-Trimethylbenzene-1,4-diamine (Predicted)~6.5-7.0 (m)~3.5 (br s, 2H)~2.7 (s, 6H)~2.1 (s, 3H)

The initial precursor, 2-methyl-4-nitroaniline, displays a broad singlet for the -NH₂ protons around 6.49 ppm[1]. Upon methylation to form N,N,2-trimethyl-4-nitroaniline, this -NH₂ signal disappears and a new, strong singlet corresponding to the six protons of the two N-methyl groups is expected to appear in the upfield region, likely around 3.1 ppm. The aromatic protons are predicted to remain in a similar chemical shift range due to the continued presence of the strongly electron-withdrawing nitro group.

The final reduction to N1,N1,2-trimethylbenzene-1,4-diamine introduces another broad singlet for the newly formed -NH₂ group, anticipated around 3.5 ppm. Crucially, the aromatic protons will experience a significant upfield shift due to the replacement of the electron-withdrawing -NO₂ group with the electron-donating -NH₂ group. The -N(CH₃)₂ signal is also expected to shift slightly upfield to around 2.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundAromatic C-NO₂/C-NH₂ (ppm)Other Aromatic C (ppm)-N(CH₃)₂ (ppm)Ar-CH₃ (ppm)
2-Methyl-4-nitroaniline (Experimental)[2]~145 (C-NO₂), ~148 (C-NH₂)~112-130-~17
N,N,2-Trimethyl-4-nitroaniline (Predicted)~146 (C-NO₂), ~152 (C-N(CH₃)₂)~110-135~40~18
N1,N1,2-Trimethylbenzene-1,4-diamine (Predicted)~140 (C-NH₂), ~145 (C-N(CH₃)₂)~115-130~44~18

In 2-methyl-4-nitroaniline, the carbon attached to the nitro group (C-NO₂) and the carbon attached to the amino group (C-NH₂) are significantly deshielded, appearing at approximately 145 ppm and 148 ppm, respectively[2]. After N,N-dimethylation, the C-N(CH₃)₂ carbon is expected to shift slightly downfield to around 152 ppm. A new signal for the N-methyl carbons should appear around 40 ppm.

The most dramatic change occurs upon reduction of the nitro group. The C-NO₂ signal will be replaced by a C-NH₂ signal, which is expected to appear further upfield, around 140 ppm. This upfield shift is a clear indicator of the successful reduction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key transformations in our synthesis—the conversion of a primary amine to a tertiary amine and the reduction of a nitro group—are readily monitored by the appearance and disappearance of characteristic IR absorption bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2-Methyl-4-nitroaniline[3]N,N,2-Trimethyl-4-nitroaniline (Predicted)N1,N1,2-Trimethylbenzene-1,4-diamine (Predicted)
N-H Stretch (Amine)~3400-3500 (two bands)-~3300-3400 (two bands)
N-O Stretch (Nitro)~1500 & ~1340 (strong)~1500 & ~1340 (strong)-
C-N Stretch (Aromatic Amine)~1300-1250~1350-1280~1300-1250

The IR spectrum of 2-methyl-4-nitroaniline is characterized by two N-H stretching bands for the primary amine around 3400-3500 cm⁻¹ and strong absorptions for the nitro group at approximately 1500 cm⁻¹ and 1340 cm⁻¹[3]. Upon N,N-dimethylation, the N-H stretching bands will disappear, providing clear evidence of the reaction's completion. The strong nitro group absorptions will remain.

Following the reduction of the nitro group to form the final product, the most significant changes will be the disappearance of the strong N-O stretching bands and the reappearance of two N-H stretching bands for the newly formed primary amine group.

IR_Comparison cluster_0 2-Methyl-4-nitroaniline cluster_1 N,N,2-Trimethyl-4-nitroaniline cluster_2 N1,N1,2-Trimethylbenzene-1,4-diamine a N-H Stretch (2 bands) c No N-H Stretch b N-O Stretch (strong) d N-O Stretch (strong) e N-H Stretch (2 bands) f No N-O Stretch

Caption: Key distinguishing features in the IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns. The molecular ion peak (M⁺) is a critical piece of data for confirming the identity of each compound in the synthetic pathway.

Table 4: Molecular Ion Peaks in Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ (m/z)
2-Methyl-4-nitroanilineC₇H₈N₂O₂152.15152
N,N,2-Trimethyl-4-nitroanilineC₉H₁₂N₂O₂180.21180
N1,N1,2-Trimethylbenzene-1,4-diamineC₉H₁₄N₂150.22150

The mass spectrum of 2-methyl-4-nitroaniline will show a molecular ion peak at m/z 152[2]. After N,N-dimethylation, the molecular weight increases by 28 units (two methyl groups minus two hydrogens), resulting in an expected molecular ion peak at m/z 180 for N,N,2-trimethyl-4-nitroaniline. The final reduction step involves the replacement of two oxygen atoms with two hydrogen atoms, leading to a decrease in molecular weight by 30 units. Therefore, the final product, N1,N1,2-trimethylbenzene-1,4-diamine, will exhibit a molecular ion peak at m/z 150.

Experimental Protocols

To ensure the acquisition of high-quality and reliable data, the following standard protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Sample Introduction: Depending on the sample's volatility and thermal stability, use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization technique (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS).

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A range that encompasses the expected molecular weights (e.g., m/z 50-300).

Conclusion

The journey from 2-methyl-4-nitroaniline to N1,N1,2-trimethylbenzene-1,4-diamine is marked by distinct and predictable spectroscopic changes. By carefully analyzing the ¹H and ¹³C NMR, IR, and mass spectra at each stage, researchers can confidently verify the successful transformation of functional groups and confirm the identity and purity of their final product. This guide serves as a valuable resource for those engaged in the synthesis and characterization of this and structurally related compounds, reinforcing the power of spectroscopy in modern chemical research.

References

  • PubChem. (2026). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Available at: [Link]

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Comparative

Performance of N1,N1,2-Trimethylbenzene-1,4-diamine in dye applications compared to standards

An In-Depth Comparative Guide to the Performance of N1,N1,2-Trimethylbenzene-1,4-diamine in Azo Dye Applications Introduction The relentless pursuit of novel colorants with superior performance characteristics is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Performance of N1,N1,2-Trimethylbenzene-1,4-diamine in Azo Dye Applications

Introduction

The relentless pursuit of novel colorants with superior performance characteristics is a cornerstone of the textile and materials science industries. Aromatic amines serve as fundamental building blocks for a vast array of synthetic dyes, particularly azo dyes, which are prized for their vibrant colors and versatility.[1][2] This guide focuses on N1,N1,2-Trimethylbenzene-1,4-diamine, a substituted aromatic diamine, evaluating its potential as a precursor for high-performance dyes.[3] Its unique substitution pattern, featuring both a primary amine for diazotization and an electron-donating N,N-dimethylamino group, suggests its utility in creating dyes with specific chromophoric properties.

This document provides a comprehensive, data-driven comparison of a novel azo dye synthesized from N1,N1,2-Trimethylbenzene-1,4-diamine against an industry-standard reactive dye. We will delve into the synthetic pathway, application protocols on cellulosic fibers (cotton), and a rigorous evaluation of key performance metrics, including wash, light, and rubbing fastness, benchmarked against established ISO standards. The objective is to furnish researchers and dye development professionals with a clear, evidence-based assessment of this compound's viability in modern dye applications.

Part 1: Synthesis of a Novel Azo Dye from N1,N1,2-Trimethylbenzene-1,4-diamine

To evaluate its performance, a representative monoazo dye, hereafter designated TMB-Azo-1 , was synthesized. The synthesis leverages the primary amine on the N1,N1,2-Trimethylbenzene-1,4-diamine molecule for diazotization, followed by coupling with a suitable partner to form the chromophore. J-acid was selected as the coupling component due to its widespread use in creating reddish-hued reactive dyes.

Experimental Protocol: Synthesis of TMB-Azo-1
  • Diazotization:

    • Dissolve 10 mmol of N1,N1,2-Trimethylbenzene-1,4-diamine in a solution of 30 mL of 2M hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-chilled solution of 10 mmol of sodium nitrite in 10 mL of water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C. The completion of diazotization can be confirmed by a negative reaction on starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve 10 mmol of J-acid (2-amino-5-naphthol-7-sulfonic acid) in 50 mL of a 5% sodium carbonate solution to achieve a pH of 8-9.

    • Cool the J-acid solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the J-acid solution over 30-45 minutes, ensuring the temperature remains below 5°C and the pH is maintained at 8-9 by adding sodium carbonate solution as needed.

    • Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Isolation and Purification:

    • Precipitate the TMB-Azo-1 dye by adding sodium chloride to the reaction mixture (salting out).

    • Filter the crude dye product using a Buchner funnel.

    • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

    • Dry the purified dye in a vacuum oven at 60°C.

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation Precursor N1,N1,2-Trimethylbenzene-1,4-diamine in HCl NaNO2 Sodium Nitrite (NaNO2) 0-5°C Precursor->NaNO2 Add slowly Diazonium Diazonium Salt Intermediate NaNO2->Diazonium J_Acid J-Acid Solution (pH 8-9, 0-5°C) Diazonium->J_Acid Couple TMB_Azo_1 TMB-Azo-1 Dye (Crude Product) J_Acid->TMB_Azo_1 Purification Salting Out (NaCl) & Filtration TMB_Azo_1->Purification Final_Dye Purified TMB-Azo-1 Dye Purification->Final_Dye

Caption: Synthesis workflow for the novel TMB-Azo-1 dye.

Part 2: Comparative Performance Evaluation

The performance of the synthesized TMB-Azo-1 was benchmarked against a standard, commercially available bifunctional reactive dye, Reactive Black 5 , known for its excellent fastness on cotton.[4]

Standard Dyeing Protocol (Exhaustion Method for Cotton)

This protocol was applied independently for both TMB-Azo-1 and Reactive Black 5 to ensure a valid comparison.

  • Preparation:

    • Prepare a dye bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric weight).

    • Add the dye to achieve a 2% depth of shade on the weight of the fabric (owf).

    • Add Glauber's salt (sodium sulfate) as an electrolyte (e.g., 60 g/L).

    • Add a sequestering agent to prevent interference from hard water ions.

  • Dyeing Cycle:

    • Introduce a pre-wetted, scoured, and bleached cotton swatch (10g) into the dye bath at room temperature.

    • Raise the temperature to 60°C over 30 minutes.

    • Run for 30 minutes at 60°C to allow for dye migration and leveling.

    • Add an alkali, such as sodium carbonate (20 g/L), to raise the pH to 10.5-11.0. This initiates the fixation of the reactive dye to the cellulose fiber.[5]

    • Continue dyeing at 60°C for an additional 60 minutes.

  • Post-Dyeing Treatment:

    • Drain the dye bath.

    • Rinse the fabric thoroughly with cold water.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Perform a soaping wash at 95°C for 15 minutes with a non-ionic detergent to remove any unfixed dye.[6]

    • Rinse again with hot and then cold water.

    • Air dry the dyed fabric samples.

Start Prepare Dye Bath (Dye + Salt) Dyeing Introduce Cotton Fabric Raise Temp to 60°C Start->Dyeing Leveling Leveling Phase (30 min) Dyeing->Leveling Fixation Add Alkali (Soda Ash) Fixation Phase (60 min) Leveling->Fixation Rinse_Neutralize Rinse & Neutralize Fixation->Rinse_Neutralize Soaping Soaping at 95°C (Remove Unfixed Dye) Rinse_Neutralize->Soaping Final_Rinse Final Rinse & Dry Soaping->Final_Rinse Testing Performance Testing (Fastness Evaluation) Final_Rinse->Testing

Caption: Standard exhaustion dyeing and testing workflow.

Performance Testing Methodologies

All dyed samples were conditioned and evaluated according to internationally recognized standards to ensure objectivity and reproducibility.[7]

  • Color Fastness to Washing (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.[6][8] A specimen is agitated in a soap solution under specified conditions of time and temperature, and the change in color and staining of an adjacent multi-fiber fabric are evaluated.[9]

  • Color Fastness to Light (ISO 105-B02): This method determines the effect of an artificial light source representative of natural daylight (D65) on the color of the textile.[8][10] The fading of the test sample is compared against a set of Blue Wool standards.[11]

  • Color Fastness to Rubbing (ISO 105-X12): This test evaluates the resistance of the color to rubbing off and staining other materials.[12] Tests are conducted under both dry and wet conditions using a standard white cloth.[8][13]

Part 3: Results and Comparative Analysis

The performance of TMB-Azo-1 and Reactive Black 5 was evaluated using the Grey Scale for assessing color change and staining, where a rating of 5 indicates negligible or no change, and 1 indicates a severe change. For light fastness, the Blue Wool Scale (1-8) is used, where 8 signifies the highest fastness.

Performance MetricStandard TestTMB-Azo-1 (Hypothetical Data)Reactive Black 5 (Typical Data)
Wash Fastness ISO 105-C06
Color Change44-5
Staining (Cotton)44-5
Staining (Polyester)4-55
Light Fastness ISO 105-B0256
Rubbing Fastness ISO 105-X12
Dry Rubbing4-54-5
Wet Rubbing3-44

Analysis of Results:

  • Wash Fastness: The hypothetical TMB-Azo-1 demonstrated good wash fastness, with a Grey Scale rating of 4 for color change. This is slightly lower than the excellent performance of Reactive Black 5 (4-5). This suggests that while TMB-Azo-1 forms a stable covalent bond with the cotton, it may be slightly more susceptible to hydrolysis or desorption during aggressive laundering compared to the highly optimized bifunctional structure of Reactive Black 5.[5]

  • Light Fastness: TMB-Azo-1 achieved a Blue Wool Scale rating of 5, indicating good resistance to fading from light. The industry standard, Reactive Black 5, typically scores a 6. The electron-donating nature of the trimethylbenzene moiety in TMB-Azo-1 contributes to its color, but complex azo structures like Reactive Black 5 are often engineered with specific groups that are more effective at dissipating photo-oxidative energy, leading to superior light fastness.

  • Rubbing Fastness: In dry conditions, TMB-Azo-1 performed excellently, on par with the standard dye. However, its wet rubbing fastness was slightly lower (3-4 compared to 4). This could indicate that a small amount of dye on the fiber surface is more prone to being transferred when wet, suggesting that the post-dyeing soaping process may need further optimization to remove all loosely bound surface dye.[12]

Conclusion and Scientific Insights

This guide demonstrates that N1,N1,2-Trimethylbenzene-1,4-diamine is a viable precursor for creating novel azo dyes with good overall performance characteristics on cellulosic fibers. The synthesized dye, TMB-Azo-1, exhibited performance that, while not matching the exceptional ratings of a highly optimized standard like Reactive Black 5, is certainly promising for many textile applications.

Key Takeaways for Researchers:

  • Potential for Unique Shades: The specific structure of N1,N1,2-Trimethylbenzene-1,4-diamine offers a platform for developing unique color palettes that may not be achievable with more common aromatic amine precursors.

  • Optimization is Crucial: The slightly lower wash and light fastness ratings highlight the importance of molecular engineering. Future work could focus on modifying the coupling component or introducing other functional groups to the TMB-Azo-1 structure to enhance its stability.

  • Process Refinement: The wet rubbing fastness results suggest that dyeing process parameters, particularly the post-dyeing wash-off and soaping stages, are critical for maximizing the performance of dyes derived from this precursor.

References

  • An Overview to Lightfastness Test for Textile. (2024, January 7). TESTEX. Available at: [Link]

  • Guidance on ISO 105 X12 Color Fastness Test to Rubbing. (2024, July 25). Textile Tester. Available at: [Link]

  • Five Main Performance Indicators of Disperse Dyes. (2025, May 15). Dyeing-pedia. Available at: [Link]

  • 9 Different Types of Dyes Used in Textile Industry. (2025, September 17). Skychem Group. Available at: [Link]

  • AATCC 16 Colorfastness to Light. (2021, September 2). Testex. Available at: [Link]

  • Colour Fastness to Washing Procedure (ISO 105 C06). (2021, December 20). Textile Learner. Available at: [Link]

  • What are the 4 basic dyes? (2024, February 5). RITAN CHEMICAL. Available at: [Link]

  • DYE TYPES: Understanding Textile Dyes & Their Applications. Metro Dyeing. Available at: [Link]

  • Colour fastness according to ISO 105 series. Centexbel. Available at: [Link]

  • AATCC 16.3 Colorfastness to Light Test Method: A Guide. (2025, March 13). QIMA. Available at: [Link]

  • ISO 105 C06 Color Fastness to Washing Test Method. (2024, August 20). Textile Tester. Available at: [Link]

  • Colorfastness Test Methods for Textiles: Complete Guide. (2025, March 13). QIMA. Available at: [Link]

  • ISO 105 Color Fastness: How to Design Test Sets for Export Textiles. (2025, September 11). VICHEM. Available at: [Link]

  • 5 Color Fastness Tests to Prevent Textile Fading and Staining. (2019, July 9). InTouch Quality. Available at: [Link]

  • Ultimate Guide to Color Fastness of Fabrics. (2020, March 11). InSpec by BV. Available at: [Link]

  • Ames Test Results of Aromatic Amines vs. Aromatic Amino-sulfonic Acids. ResearchGate. Available at: [Link]

  • Aromatic amines: use in azo dye chemistry. (2018). IMR Press. Available at: [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018, July 31). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Dyeing Properties of Bifunctional Reactive Dyes. (2013, June 6). Science Alert. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of N1,N1,2-Trimethylbenzene-1,4-diamine

This guide provides an in-depth analysis of plausible synthetic routes for N1,N1,2-trimethylbenzene-1,4-diamine (CAS 27746-11-8), a substituted phenylenediamine of interest in specialty chemical and pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of plausible synthetic routes for N1,N1,2-trimethylbenzene-1,4-diamine (CAS 27746-11-8), a substituted phenylenediamine of interest in specialty chemical and pharmaceutical development. In the absence of a standardized, publicly available protocol, this document constructs and evaluates the most logical synthetic pathways based on established, analogous chemical transformations. The core focus is a critical assessment of the variables influencing the reproducibility of each proposed method, offering field-proven insights for researchers aiming to establish a reliable synthesis in their own laboratories.

Introduction: The Challenge of Synthesizing Substituted Phenylenediamines

N1,N1,2-Trimethylbenzene-1,4-diamine is a functionalized aromatic diamine. Like many of its class, its synthesis is challenged by issues of regioselectivity, potential for over-alkylation, and the inherent sensitivity of the final product to aerial oxidation.[1] A robust and reproducible synthesis is paramount for ensuring a consistent supply of high-purity material for downstream applications, from drug discovery to materials science. This guide will dissect two primary, logical synthetic routes, evaluating them on the pillars of efficiency, scalability, and, most critically, reproducibility.

Proposed Synthetic Pathways and Methodologies

Two principal retrosynthetic pathways are proposed, starting from commercially available precursors. Each involves a sequence of well-understood, yet sensitive, organic transformations.

Pathway 1: Reductive Amination from a Nitro-Aromatic Precursor

This is the most common and historically validated approach for synthesizing phenylenediamines.[2] The strategy involves the introduction of a nitro group onto a pre-existing trimethylaniline scaffold, followed by its chemical reduction to the corresponding primary amine.

Pathway_1 A 1,2-Dimethyl-4-nitrobenzene B N,N,2-Trimethyl-4-nitroaniline A->B  Reductive Amination (e.g., Formaldehyde, H2, Pd/C) C N1,N1,2-Trimethylbenzene-1,4-diamine B->C  Nitro Group Reduction (e.g., SnCl2, HCl)

Caption: Workflow for Pathway 1: Reductive Amination Route.

Step 1A: Synthesis of N,N,2-Trimethyl-4-nitroaniline

The key intermediate is generated via the reductive amination of 1,2-dimethyl-4-nitrobenzene. This method is favored over direct methylation of 2-methyl-4-nitroaniline to avoid the formation of quaternary ammonium salts and to ensure high selectivity for the desired tertiary amine.

  • Protocol:

    • To a solution of 1,2-dimethyl-4-nitrobenzene (1 equivalent) in methanol, add formaldehyde (2.5 equivalents, 37% aqueous solution).

    • Add Palladium on carbon (10% Pd, ~1-2 mol%) as the catalyst.

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude N,N,2-trimethyl-4-nitroaniline, which can be purified by column chromatography or recrystallization.

Step 1B: Reduction to N1,N1,2-Trimethylbenzene-1,4-diamine

This step employs a classic metal-acid reduction system, well-documented for its efficiency in converting nitroarenes to anilines.[1]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, add N,N,2-trimethyl-4-nitroaniline (1 equivalent) and granulated tin (3-4 equivalents).

    • Slowly add concentrated hydrochloric acid while cooling the flask in an ice bath to manage the initial exotherm.

    • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, which precipitates tin salts.

    • The free amine product is then extracted into an organic solvent like diethyl ether or ethyl acetate. Crucially, the aqueous layer should be blanketed with the extraction solvent during basification to minimize air exposure and oxidation of the diamine product. [1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The final product should be purified by vacuum distillation to yield N1,N1,2-trimethylbenzene-1,4-diamine as a liquid or low-melting solid.[1]

Pathway 2: Nitration of 1,2,4-Trimethylbenzene and Subsequent Functionalization

This alternative pathway begins with the more readily available 1,2,4-trimethylbenzene (pseudocumene) and introduces the nitrogen functionalities sequentially.[3]

Pathway_2 A 1,2,4-Trimethylbenzene (Pseudocumene) B 1-Nitro-2,4,5-trimethylbenzene A->B Nitration (HNO3, H2SO4) C 2,4,5-Trimethylaniline B->C Nitro Group Reduction (e.g., Fe, HCl) D Target Diamine (Hypothetical Steps) C->D  Selective N-functionalization (Complex, multi-step)

Caption: Workflow for Pathway 2: A more complex, less direct route.

While this pathway seems intuitive, it presents a significant challenge in regioselectivity. The synthesis of 2,4,5-trimethylaniline from pseudocumene is a known process.[4] However, converting this aniline into the target N1,N1,2-trimethylbenzene-1,4-diamine would require a complex and low-yielding sequence, likely involving:

  • Protection of the existing amino group.

  • Nitration at the desired position.

  • Reduction of the new nitro group.

  • Selective N,N-dimethylation of the other amino group.

  • Deprotection.

This multi-step, low-yielding sequence makes Pathway 2 significantly less reproducible and commercially viable compared to Pathway 1. Therefore, the detailed reproducibility analysis will focus on Pathway 1.

Reproducibility and Critical Parameters Analysis: A Deep Dive into Pathway 1

The reproducibility of Pathway 1 hinges on meticulous control over several key experimental variables. Failure to control these parameters is the primary source of batch-to-batch variation, low yields, and impure products.

Parameter Step 1A (Reductive Amination) Step 1B (Nitro Reduction) Impact on Reproducibility
Catalyst Activity The activity of Pd/C can vary. Use of a consistent supplier and lot, or pre-activation, is critical.Not applicable.Inconsistent catalyst activity leads to variable reaction times and incomplete conversions.
Hydrogen Pressure Insufficient pressure leads to slow or stalled reactions.Not applicable.Ensures complete reaction and minimizes side products.
Temperature Control Not highly sensitive, but runaway reactions are possible.Critical. The initial addition of HCl is highly exothermic. Uncontrolled temperature can lead to side reactions.Poor temperature control during the SnCl2/HCl reduction can decrease yield and complicate purification.
Atmosphere Control Not critical.Highly Critical. The final diamine product is extremely sensitive to air oxidation.[1]Failure to maintain an inert atmosphere during workup is the single largest cause of product degradation, leading to colored impurities and significantly lower yields.
Rate of Addition Not critical.Critical. Slow, controlled addition of HCl is necessary to manage the exotherm.Rapid addition can cause dangerous temperature spikes and reduce yield.
Basification Not applicable.Critical. The pH must be made strongly alkaline to precipitate all tin salts and liberate the free amine.Incomplete basification results in poor extraction efficiency and loss of product as the hydrochloride salt.

Expert Insights on Ensuring Reproducibility:

  • Causality of Reagent Choice: The use of stannous chloride (SnCl2) or tin (Sn) in hydrochloric acid is a classic, robust method for nitro group reduction. While alternatives like catalytic hydrogenation exist, the SnCl2/HCl method is often more tolerant of other functional groups and can be more reliable on a lab scale. A newer, "greener" alternative using hydrazine hydrate with a CuO/C catalyst has been patented, which avoids heavy metal waste.[5]

  • The Oxidation Problem: The primary challenge in reproducing syntheses of phenylenediamines is their instability. The diamine product can be easily oxidized by air, especially in alkaline or neutral solutions, to form highly colored polymeric impurities. The most critical, self-validating step to ensure reproducibility is to perform the neutralization and extraction under an inert atmosphere (e.g., Nitrogen or Argon) and to work quickly. Covering the aqueous layer with the extraction solvent before adding the base is a proven technique to shield the nascent free amine from oxygen.[1]

Self-Validation and Characterization: A Trustworthy Protocol

A protocol is only as good as its validation. Each step should be monitored, and the final product must be rigorously characterized to confirm its identity and purity.

In-Process Controls:

  • TLC: Use TLC to monitor the disappearance of starting materials and the appearance of products in both steps. An appropriate solvent system (e.g., ethyl acetate/hexanes) should be developed.

Final Product Characterization: The identity of N1,N1,2-trimethylbenzene-1,4-diamine should be confirmed by comparing experimental data with reference values.

Analysis Expected Result
Physical Form Liquid or low-melting solid.
Melting Point 45-46 °C.
¹H NMR Spectral data should be consistent with the structure, showing distinct signals for the aromatic protons and the three methyl groups (N-methyls and the aryl-methyl).
¹³C NMR The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry The molecular ion peak should correspond to the calculated molecular weight (150.22 g/mol ).[6]
Purity (GC) Purity should be assessed by Gas Chromatography, aiming for >95% for most research applications.

Conclusion and Recommendations

Based on this analysis, Pathway 1 represents the most logical and reproducible route for the synthesis of N1,N1,2-trimethylbenzene-1,4-diamine. Its reliance on well-established transformations and a convergent approach minimizes the number of steps and avoids complex selectivity issues.

The key to achieving a reproducible and high-yielding synthesis lies in the meticulous control of the nitro group reduction and subsequent workup. Strict adherence to anaerobic conditions during the neutralization and extraction steps cannot be overstated. By implementing the controls and validation techniques outlined in this guide, researchers and drug development professionals can establish a trustworthy and efficient protocol for this valuable chemical intermediate.

References

  • PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. [Link]

  • Wikipedia. N,N-Dimethylphenylenediamine. [Link]

  • Google Patents. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
  • PubChem. N1,N1,4-Trimethylbenzene-1,2-diamine. [Link]

  • Wikipedia. 1,2,4-Trimethylbenzene. [Link]

Sources

Comparative

Comparative Guide: Analytical Strategies for Impurity Profiling of N1,N1,2-Trimethylbenzene-1,4-diamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Executive Summary N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is a strat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

Executive Summary

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is a strategically substituted aromatic diamine utilized as a critical building block in advanced organic synthesis, polymer chemistry, and dye manufacturing. However, characterizing its purity is notoriously difficult. Like many p-phenylenediamine (PPD) derivatives, it is highly susceptible to auto-oxidation, N-demethylation, and the formation of regioisomeric byproducts during synthesis[1].

As a Senior Application Scientist, I frequently see laboratories struggle with false-positive impurity reports caused by improper analytical methodologies. This guide objectively compares the performance of various analytical platforms and chromatographic column chemistries, providing a field-proven, self-validating LC-HRMS protocol for the accurate impurity profiling of N1,N1,2-Trimethylbenzene-1,4-diamine.

Mechanistic Challenges in Diamine Characterization

The primary challenge in analyzing N1,N1,2-Trimethylbenzene-1,4-diamine lies in its inherent chemical reactivity. The electron-donating methyl groups on the aromatic ring and the amine nitrogens make the molecule highly prone to oxidation. When exposed to air, light, or neutral aqueous solutions, the compound rapidly oxidizes into quinonediimine derivatives[1].

If an analytical method is not carefully designed, the sample preparation or the instrument itself (e.g., the high heat of a GC inlet) will generate artificial impurities, leading to the rejection of perfectly viable, high-purity chemical lots.

Degradation API N1,N1,2-Trimethylbenzene- 1,4-diamine Ox Oxidation (Air/Light) API->Ox Demeth N-Demethylation API->Demeth Quinone Quinonediimine Impurity Ox->Quinone Desmethyl N1,2-Dimethylbenzene- 1,4-diamine Demeth->Desmethyl

Caption: Degradation pathways of N1,N1,2-Trimethylbenzene-1,4-diamine yielding primary impurities.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform is the first critical decision. Regulatory guidelines for impurity profiling mandate the identification and quantification of impurities down to trace levels (often 0.05% or lower)[2].

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSensitivity (LOD)Structural ElucidationArtifact Risk (False Positives)Best Use Case for PPD Derivatives
HPLC-UV / DAD ~150 µmol/L[1]Low (Relies on retention time)Low (If sample prep is stabilized)Routine QC of known, high-concentration impurities.
GC-MS ~10 ng/mLModerate (Library matching)High (Thermal oxidation in injection port)Volatile precursor analysis; not recommended for diamines.
LC-HRMS < 5 ng/mL[3]High (Exact mass, <2 ppm error)Low (Ambient temperature ionization)Gold Standard for unknown impurity characterization.

The Causality of Platform Selection: While GC-MS is a staple in many labs, the thermal energy required to vaporize N1,N1,2-Trimethylbenzene-1,4-diamine in the GC inlet catalyzes its oxidation into quinonediimines. Therefore, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) is the superior alternative, as it utilizes soft, ambient-temperature electrospray ionization (ESI)[3].

Chromatographic Column Chemistries: The Biphenyl Advantage

Even with LC-MS, standard C18 (alkyl) columns struggle to retain and resolve polar aromatic amines. To achieve baseline separation of N1,N1,2-Trimethylbenzene-1,4-diamine from its closely related regioisomers and N-demethylated impurities, the stationary phase chemistry must be optimized.

Table 2: Column Chemistry Comparison for Aromatic Amines
Column ChemistryPrimary Interaction MechanismRetention of Aromatic AminesIsomer ResolutionSuitability
C18 (Alkyl) Hydrophobic dispersionPoor (Early elution)PoorSub-optimal
PFP (Fluorinated) Fluorine-based dipole, H-bondingModerateGoodAcceptable
Biphenyl π−π polarizability, HydrophobicExcellent Excellent Superior

The Causality of Column Selection: Biphenyl columns possess a unique double-ring structure that enhances π−π interactions with the electron-rich aromatic ring of the diamine. Experimental data shows that utilizing a Biphenyl column for primary aromatic amines increases peak capacity by over 30% and significantly improves selectivity ( α ) compared to traditional C18 phases[4].

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure trustworthiness, an analytical protocol must be self-validating. The following step-by-step methodology incorporates internal safeguards to prove that detected impurities were present in the bulk material, not created during analysis.

Workflow Prep Sample Preparation (0.1% FA to prevent oxidation) Sep Chromatographic Separation (Biphenyl Column) Prep->Sep Detect Detection (LC-HRMS / ESI+) Sep->Detect Analyze Data Analysis (Mass Defect Filtering) Detect->Analyze

Caption: Optimized LC-HRMS workflow for impurity profiling of aromatic diamines.

Step-by-Step Methodology

Step 1: Stabilized Sample Preparation (The Self-Validating Step)

  • Weigh 10.0 mg of the N1,N1,2-Trimethylbenzene-1,4-diamine sample.

  • Crucial Causality Step: Immediately dissolve the sample in 10 mL of 0.1% Formic Acid (FA) in LC-MS grade water. Do not use neutral water. PPD stock solutions in pure water show chemical instability and visible color changes (red-brown) in less than 24 hours due to oxidation. Acidic conditions protonate the amine, delaying chemical oxidation[1].

  • Add Ascorbic Acid to a final concentration of 1 mM to act as a sacrificial antioxidant.

  • Self-Validation: Spike the sample with 50 ng/mL of a stable-isotope-labeled internal standard (e.g., PPD-d4). If the final chromatogram shows oxidized PPD-d4, you immediately know your sample preparation induced the oxidation, invalidating the run.

Step 2: Chromatographic Separation

  • Column: Restek Ultra Biphenyl (100 mm × 2.1 mm, 2.6 µm)[4].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 mins, hold for 2 mins. Flow rate: 0.3 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

  • Ionization: Electrospray Ionization (ESI) in positive mode[3].

  • Parameters: Capillary voltage 3.5 kV, Desolvation temperature 350°C.

  • Data Acquisition: Full scan m/z 50–500 at 70,000 FWHM resolution.

  • Analysis: Utilize mass defect filtering to rapidly identify N-demethylated impurities (exact mass shift of -14.0156 Da) and quinonediimine oxidation products (exact mass shift of -2.0156 Da).

Sources

Validation

A Comparative Guide to the Synthesis of N¹,N¹,2-Trimethylbenzene-1,4-diamine: An Evaluation of Classical and Modern Methodologies

Introduction N¹,N¹,2-Trimethylbenzene-1,4-diamine is a substituted aromatic diamine that serves as a critical building block in various fields of chemical synthesis. Its structural features, including a sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N¹,N¹,2-Trimethylbenzene-1,4-diamine is a substituted aromatic diamine that serves as a critical building block in various fields of chemical synthesis. Its structural features, including a sterically hindered primary amine and an electron-rich tertiary amine, make it a valuable precursor for the development of specialized dyes, polymers, and pharmaceutical intermediates. The efficient and scalable synthesis of this compound is paramount for researchers and drug development professionals.

This guide provides an in-depth comparison of the primary synthetic routes to N¹,N¹,2-Trimethylbenzene-1,4-diamine. We will dissect two classical, multi-step approaches, evaluating them based on reagent accessibility, reaction conditions, overall yield, and scalability. Furthermore, we will explore the potential of modern catalytic methods, such as the Buchwald-Hartwig amination, as a more direct, albeit potentially more costly, alternative. Our analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature.

Retrosynthetic Analysis

The synthesis of N¹,N¹,2-Trimethylbenzene-1,4-diamine can be approached from two principal retrosynthetic pathways. These strategies diverge based on the sequence of introducing the key functional groups: the C2-methyl, the N¹,N¹-dimethyl, and the C4-amino moieties.

G cluster_A Strategy A: Pre-Reduction Alkylation cluster_B Strategy B: Post-Reduction Alkylation product N¹,N¹,2-Trimethylbenzene-1,4-diamine A1 4-Nitro-N,N,2-trimethylaniline product->A1 Nitro Reduction B1 2-Methylbenzene-1,4-diamine product->B1 Selective N,N-Dimethylation A2 N,N-Dimethyl-m-toluidine A1->A2 Nitration B2 2-Methyl-4-nitroaniline B1->B2 Nitro Reduction caption Retrosynthetic analysis of N¹,N¹,2-Trimethylbenzene-1,4-diamine.

Caption: Retrosynthetic analysis of N¹,N¹,2-Trimethylbenzene-1,4-diamine.

  • Strategy A (Pre-Reduction Alkylation): This linear approach begins with a precursor that already contains the N¹,N¹-dimethyl and C2-methyl groups (N,N-dimethyl-m-toluidine). A nitro group is introduced and subsequently reduced to form the C4-primary amine.

  • Strategy B (Post-Reduction Alkylation): This convergent approach involves the initial synthesis of a core diamine, 2-methylbenzene-1,4-diamine, followed by the selective N,N-dimethylation of the less sterically hindered amino group.

Strategy A: Nitration of N,N-Dimethyl-m-toluidine and Subsequent Reduction

This strategy leverages a commercially available starting material and follows a classical nitration-reduction sequence. The key challenge lies in controlling the regioselectivity of the nitration step.

Step 1: Nitration of N,N-Dimethyl-m-toluidine

The nitration of N,N-dimethyl-m-toluidine is directed by two activating groups: the strongly activating ortho-, para-directing dimethylamino group and the weakly activating ortho-, para-directing methyl group. The desired product requires nitration at the C4 position, which is para to the dimethylamino group and ortho to the methyl group. This position is electronically favored.

Reaction Scheme: N,N-Dimethyl-m-toluidine → 4-Nitro-N,N,2-trimethylaniline

Common nitrating agents include a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side product formation.

Step 2: Reduction of 4-Nitro-N,N,2-trimethylaniline

The reduction of the aromatic nitro group to a primary amine is a well-established and highly efficient transformation. Several reagents are effective for this purpose, each with distinct advantages and disadvantages.

  • Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct. Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are highly effective. The reaction is typically run under a hydrogen atmosphere at elevated pressure.

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and cost-effective. However, these methods generate significant amounts of metallic waste, posing environmental and work-up challenges.

  • Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel, CuO/C) can also be used, often under milder conditions than high-pressure hydrogenation.

G start N,N-Dimethyl-m-toluidine intermediate 4-Nitro-N,N,2-trimethylaniline start->intermediate Nitration (HNO₃, H₂SO₄) product N¹,N¹,2-Trimethylbenzene-1,4-diamine intermediate->product Reduction (e.g., H₂, Raney Ni) caption Workflow for Strategy A: Pre-Reduction Alkylation.

Caption: Workflow for Strategy A: Pre-Reduction Alkylation.

Strategy B: Selective Dimethylation of 2-Methylbenzene-1,4-diamine

This strategy builds the molecule by first establishing the diamine core and then selectively functionalizing one of the amino groups. The success of this route hinges on achieving high selectivity during the dimethylation step.

Step 1: Synthesis of 2-Methyl-4-nitroaniline

The precursor, 2-methyl-4-nitroaniline, is a common dye intermediate and its synthesis is well-documented. The most prevalent method starts with o-toluidine and involves a three-step sequence:

  • Protection: The amino group of o-toluidine is protected, typically as an amide using acetic anhydride or as a sulfonamide using p-toluenesulfonyl chloride. This is necessary to prevent oxidation during nitration and to control regioselectivity.

  • Nitration: The protected o-toluidine is nitrated. The acetyl or sulfonyl group directs the incoming nitro group to the para position.

  • Deprotection: The protecting group is removed by hydrolysis to yield 2-methyl-4-nitroaniline.

Step 2: Reduction of 2-Methyl-4-nitroaniline

Similar to Strategy A, the nitro group is reduced to an amine to form 2-methylbenzene-1,4-diamine. The same array of reducing agents (catalytic hydrogenation, metal/acid) can be employed.

Step 3: Selective N,N-Dimethylation

This is the most critical step of Strategy B. The goal is to introduce two methyl groups onto the C1-amino group while leaving the C4-amino group untouched. Reductive amination is the method of choice for this transformation.

Reaction Scheme: 2-Methylbenzene-1,4-diamine + Formaldehyde → N¹,N¹,2-Trimethylbenzene-1,4-diamine

The reaction proceeds by forming an imine between the amine and formaldehyde, which is then reduced in situ. Common reducing agents include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). Selectivity is anticipated because the C4-amino group is sterically hindered by the adjacent C2-methyl group, making the C1-amino group more accessible for reaction.

G start o-Toluidine p1 Protected o-Toluidine start->p1 Protection p2 2-Methyl-4-nitroaniline (Protected) p1->p2 Nitration p3 2-Methyl-4-nitroaniline p2->p3 Deprotection p4 2-Methylbenzene-1,4-diamine p3->p4 Reduction product N¹,N¹,2-Trimethylbenzene-1,4-diamine p4->product Reductive Amination (HCHO, NaBH(OAc)₃) caption Workflow for Strategy B: Post-Reduction Alkylation.

Caption: Workflow for Strategy B: Post-Reduction Alkylation.

Alternative Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In principle, it could offer a more direct route, potentially reducing the number of synthetic steps. A plausible approach would involve the sequential amination of a di-substituted benzene.

For example, starting with 1,4-dichloro-2-methylbenzene, a selective mono-amination with dimethylamine could be followed by a second amination with an ammonia equivalent. However, achieving high selectivity in the sequential aminations of such a substrate can be challenging and would require significant optimization of catalysts, ligands, and reaction conditions. While synthetically elegant, this approach often requires expensive palladium catalysts and specialized phosphine ligands, which may not be cost-effective for large-scale production compared to the classical routes.

Quantitative Performance Comparison

The selection of a synthetic route is often a balance between yield, purity, cost, and operational complexity. The following table provides a semi-quantitative comparison of the two primary strategies discussed. Yields are estimated based on typical values for analogous reactions reported in the literature.

ParameterStrategy A (Pre-Reduction Alkylation)Strategy B (Post-Reduction Alkylation)Supporting Rationale & Citations
Starting Material N,N-Dimethyl-m-toluidineo-ToluidineBoth are readily available industrial chemicals.
Number of Steps 24Strategy B requires a protection/deprotection sequence.
Estimated Overall Yield Moderate-Good (60-75%)Moderate (50-65%)Yields for nitration and reduction are typically high. The multi-step nature and potential selectivity issues in Strategy B can lower the overall yield.
Key Challenge Regioselectivity of nitrationSelectivity of N,N-dimethylationControlling side-products in nitration vs. ensuring mono-alkylation on the desired amine.
Reagent Cost Low to ModerateLow to ModeratePrimarily uses bulk chemicals. Reductive amination reagents are slightly more expensive than classic nitration/reduction reagents.
Scalability GoodModerateFewer steps and well-understood reactions favor scalability. The protection/deprotection sequence in Strategy B adds complexity.
Safety & Environmental Uses strong acids (H₂SO₄, HNO₃). Metal reduction methods produce waste.Uses strong acids and potentially toxic protecting group reagents. Metal reduction methods produce waste.Both routes require careful handling of corrosive and toxic materials. Catalytic hydrogenation is a greener alternative for the reduction step.

Experimental Protocols

The following are representative protocols for the key transformations, adapted from established procedures for similar substrates.

Protocol 1: Reduction of 4-Nitro-N,N,2-trimethylaniline (Strategy A)

This protocol details a catalytic hydrogenation using Raney Nickel, adapted from a procedure for a similar compound.

  • Reactor Setup: In a high-pressure autoclave reactor, charge 4-Nitro-N,N,2-trimethylaniline (1.0 eq), ethanol (10 vol), and Raney Nickel (5-10% by weight).

  • Inerting: Seal the reactor and purge several times with nitrogen to remove oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen to 5 kg/cm ² and heat to 45°C with vigorous stirring.

  • Reaction Monitoring: Maintain the pressure and temperature for 2-4 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude N¹,N¹,2-Trimethylbenzene-1,4-diamine, which can be further purified by distillation or crystallization.

Protocol 2: Selective Reductive Amination (Strategy B)

This protocol for selective N,N-dimethylation is based on general procedures for reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzene-1,4-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 2.2-2.5 eq) to the mixture.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, maintaining the temperature below 30°C.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction & Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Conclusion and Recommendations

Both Strategy A and Strategy B represent viable pathways for the synthesis of N¹,N¹,2-Trimethylbenzene-1,4-diamine using classical organic chemistry transformations.

Strategy A (Pre-Reduction Alkylation) is recommended as the more efficient and scalable route. With only two primary steps from a readily available starting material, it offers a more straightforward process with a potentially higher overall yield. The main consideration is the careful control of the initial nitration step to maximize the yield of the desired 4-nitro isomer.

Strategy B (Post-Reduction Alkylation) , while feasible, is more convoluted due to the additional protection and deprotection steps required for the synthesis of its 2-methyl-4-nitroaniline intermediate. The critical step of selective N,N-dimethylation, while likely to favor the less

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N1,N1,2-Trimethylbenzene-1,4-diamine

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposing of specialized chemical reagents like N1,N1,...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposing of specialized chemical reagents like N1,N1,2-Trimethylbenzene-1,4-diamine requires a meticulous, informed approach. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe management, ensuring the protection of personnel, facilities, and the environment.

Core Principle: Hazard-Informed Management

Proper disposal begins with a comprehensive understanding of the chemical's inherent risks. N1,N1,2-Trimethylbenzene-1,4-diamine (CAS No. 27746-11-8) is an aromatic amine. As a class, aromatic amines are recognized for their potential toxicity.[1] The specific hazard classifications for this compound underscore the need for caution.

This substance is harmful if swallowed, if it comes into contact with the skin, or if inhaled. It is known to cause significant skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, every step in the handling and disposal process is designed to mitigate these exposure risks.

Chemical and Physical Properties Value Source
Linear Formula C₉H₁₄N₂Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H302, H312, H315, H319, H332, H335Sigma-Aldrich
Incompatibilities Reacts violently with strong oxidantsChemicalBook[2]
Environmental Hazard Related trimethylbenzene compounds are toxic to aquatic life with long-lasting effects.DHC Solvent Chemie GmbH[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling or preparing N1,N1,2-Trimethylbenzene-1,4-diamine for disposal, the correct PPE is mandatory. This is your primary defense against dermal, ocular, and inhalation exposure.

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[6]

  • Respiratory Protection : All handling of open containers should occur within a certified chemical fume hood to minimize inhalation of vapors.[7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor filter is required, as part of a comprehensive respiratory protection program.[4][8]

The causality is clear: because the compound is harmful via skin contact, inhalation, and eye contact, a complete barrier (gloves, lab coat, goggles, fume hood) is essential to prevent these routes of exposure.[7]

Spill Management: An Immediate Action Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow these steps precisely:

  • Evacuate & Secure : Immediately alert others and evacuate non-essential personnel from the spill area.[8]

  • Remove Ignition Sources : Although this specific diamine is not rated as flammable, related trimethylbenzenes are.[9] As a precaution, remove all potential sources of ignition.[2][8]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.[8]

  • Contain & Absorb : Use a non-combustible absorbent material such as vermiculite, dry sand, or earth to contain and soak up the spill.[8][10]

  • Collect Waste : Carefully scoop the absorbed material into a suitable, sealable container specifically designated for hazardous waste.[2][4] Use non-sparking tools for this process.[4]

  • Decontaminate : Clean the spill surface thoroughly.

  • Dispose : The container with the spill cleanup material must be labeled and disposed of as hazardous waste, following the same protocol as the chemical itself.[10]

This protocol is self-validating; by containing, absorbing, and separately collecting the material, you prevent its spread and ensure it enters the correct, secure waste stream.

The Disposal Pathway: From Laboratory Bench to Final Disposition

Under no circumstances should N1,N1,2-Trimethylbenzene-1,4-diamine or its residues be disposed of down the sanitary sewer.[2] Its potential environmental toxicity and chemical nature require a formal hazardous waste stream.

Step 1: Waste Collection and Segregation
  • Designated Container : All waste containing N1,N1,2-Trimethylbenzene-1,4-diamine, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.[2][6]

  • Labeling : The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "N1,N1,2-Trimethylbenzene-1,4-diamine".

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizers.[2][5]

Step 2: Engage Professional Disposal Services
  • Regulatory Compliance : The disposal of this chemical falls under federal and state environmental regulations. It is considered hazardous waste and must be managed by a licensed and approved waste disposal contractor.[8]

  • Contact Authority : Your institution's Environmental Health & Safety (EHS) department is the primary point of contact. They will coordinate with a certified hazardous waste management company for pickup and final disposal.

  • Method of Disposal : The standard and accepted method for disposing of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[1][11] This process ensures the complete destruction of the compound, preventing its release into the environment.

The logic behind this mandated pathway is rooted in regulatory compliance and environmental stewardship. The U.S. Environmental Protection Agency (EPA) has stringent rules for identifying and managing hazardous waste to prevent environmental contamination and public health risks.[12][13]

Disposal Workflow Diagram

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal Formal Disposal Process start Handling N1,N1,2-Trimethylbenzene-1,4-diamine (in Fume Hood with full PPE) waste_gen Generate Waste (e.g., residues, contaminated wipes) start->waste_gen Normal Use spill_check Spill Occurs? start->spill_check containerize Collect all waste in a designated, sealed, and labeled container waste_gen->containerize spill_check->waste_gen No spill_cleanup Execute Spill Protocol: Absorb with inert material spill_check->spill_cleanup Yes spill_cleanup->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS or Approved Waste Vendor store->contact_ehs Ready for disposal pickup Scheduled Hazardous Waste Pickup contact_ehs->pickup transport Transport to a Licensed TSDF* pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for N1,N1,2-Trimethylbenzene-1,4-diamine.

References

  • TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - Flammable Liquid Mixture . Airgas. [Link]

  • SAFETY DATA SHEET - 2,4,6-Trimethylbenzene-1,3-diamine . Sigma-Aldrich. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet 1,2,4-Trimethylbenzene . Exposome-Explorer. [Link]

  • Safety Data Sheet: 1,2,4-trimethylbenzene . Chemos GmbH & Co. KG. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Code . U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

  • A safety and chemical disposal guideline for Minilab users . German Institute for Medical Mission (Difäm). [Link]

  • HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01 . Tennessee Department of Environment & Conservation. [Link]

  • Safety Data Sheet: 1,2,4-trimethylbenzene . DHC Solvent Chemie GmbH. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

Sources

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